molecular formula C21H42NO8P B3025620 08:0 PE CAS No. 96760-44-0

08:0 PE

Número de catálogo: B3025620
Número CAS: 96760-44-0
Peso molecular: 467.5 g/mol
Clave InChI: UNACBKDVIYEXSL-LJQANCHMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Phosphoethanolamine (PE), a lipid chaperone, usually seen in the membrane leaflet is abundantly present in the mitochondria.>Phosphatidylethanolamine (PE) is a glycerophospholipid. This nonbilayer-forming phospholipid has a cone shape due to the presence of its head group.>PE(8:0/8:0) is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine.

Propiedades

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42NO8P/c1-3-5-7-9-11-13-20(23)27-17-19(18-29-31(25,26)28-16-15-22)30-21(24)14-12-10-8-6-4-2/h19H,3-18,22H2,1-2H3,(H,25,26)/t19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNACBKDVIYEXSL-LJQANCHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Structural and Functional Landscape of 08:0 PE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structure and functional relevance of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE). We delve into its biophysical properties, its crucial role in cellular processes like autophagy, and its applications in experimental research, providing detailed methodologies for key experiments.

Core Structure of this compound

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound) is a glycerophospholipid, a major class of lipids that form the backbone of biological membranes. Its structure is characterized by a central glycerol (B35011) molecule esterified at the sn-1 and sn-2 positions with two octanoyl (8-carbon) fatty acid chains, and at the sn-3 position with a phosphate (B84403) group linked to an ethanolamine (B43304) headgroup. This amphipathic nature, with a hydrophilic headgroup and hydrophobic tails, dictates its self-assembly into lipid bilayers in aqueous environments.

PropertyValueSource
Synonyms 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine, Dioctanoyl phosphatidylethanolamine (B1630911)
Molecular Formula C21H42NO8P
Molecular Weight 467.53 g/mol
CAS Number 96760-44-0

Biophysical Properties

PropertyEstimated ValueNotes
Critical Micelle Concentration (CMC) ~0.25 mMThis is an estimate based on the CMC of 1,2-dioctanoyl-sn-glycero-3-PC (0.25 mM), which shares the same acyl chains but has a different headgroup. The smaller ethanolamine headgroup of this compound may slightly alter this value.
Phase Transition Temperature (Tm) Below 0°CPhosphatidylethanolamines with short, saturated acyl chains, such as 1,2-dilauroyl-sn-glycero-3-phosphoethanolamine (B159024) (12:0 PE), have a Tm of 29°C. As the acyl chain length decreases, the Tm is expected to decrease significantly. Therefore, the Tm for this compound is predicted to be well below 0°C.

Role in Cellular Signaling: Autophagy

Phosphatidylethanolamine (PE) is a key player in the cellular process of autophagy, a mechanism for the degradation and recycling of cellular components. Specifically, PE is the lipid substrate for the conjugation of Atg8-family proteins (including LC3 in mammals) to the phagophore membrane, a critical step in autophagosome formation. This process is known as LC3 lipidation.

The diagram below illustrates the core signaling pathway of LC3 lipidation during autophagy.

LC3_Lipidation_Pathway cluster_cytosol Cytosol cluster_membrane Phagophore Membrane proLC3 pro-LC3 LC3_I LC3-I proLC3->LC3_I Cleavage Atg7 Atg7 (E1-like) LC3_I->Atg7 Activation (ATP-dependent) Atg4 Atg4 Atg4->proLC3 Atg3 Atg3 (E2-like) Atg7->Atg3 Conjugation Atg12_Atg5_Atg16L1 Atg12-Atg5-Atg16L1 (E3-like complex) Atg3->Atg12_Atg5_Atg16L1 Transfer LC3_II LC3-II (Lipidated) Atg12_Atg5_Atg16L1->LC3_II Conjugation to PE PE This compound (Phosphatidylethanolamine) PE->Atg12_Atg5_Atg16L1

LC3 Lipidation Pathway in Autophagy

Experimental Protocols

Preparation of this compound Vesicles (Liposomes) by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar vesicles composed of this compound, which can be used in various biophysical and biochemical assays.

Materials:

  • 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound) in chloroform (B151607)

  • Chloroform

  • Desired aqueous buffer (e.g., PBS, Tris-HCl)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, add the desired amount of this compound solution in chloroform.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film by adding the desired aqueous buffer. The volume of the buffer should be calculated to achieve the desired final lipid concentration.

    • Vortex the flask vigorously to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the membranes by alternately pushing the plungers of the two syringes. A minimum of 11 passes is recommended to obtain a homogenous population of unilamellar vesicles (LUVs).

    • The resulting vesicle solution can be stored at 4°C.

In Vitro LC3 Lipidation Assay

This assay reconstitutes the core machinery of LC3 lipidation to study the process in a controlled environment. This compound-containing liposomes serve as the membrane source.

Materials:

  • This compound-containing liposomes (prepared as described above)

  • Recombinant human Atg7, Atg3, and LC3 proteins

  • ATP

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • SDS-PAGE gels and Coomassie blue stain

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, ATP, Atg7, Atg3, and LC3.

    • Initiate the reaction by adding the this compound-containing liposomes.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Analyze the reaction products by SDS-PAGE. The lipidated form of LC3 (LC3-II) will migrate faster than the non-lipidated form (LC3-I).

    • Visualize the protein bands by Coomassie blue staining. The intensity of the LC3-II band provides a measure of the lipidation efficiency.

Use of this compound as an Internal Standard in Mass Spectrometry-Based Lipidomics

In lipidomics, internal standards are essential for accurate quantification. Due to its defined structure and mass, this compound can be used as an internal standard for the quantification of other phosphatidylethanolamine species.

Workflow: The diagram below outlines the general workflow for using this compound as an internal standard in a lipidomics experiment.

Lipidomics_Workflow Sample Biological Sample (e.g., plasma, tissue) Spike Spike with known amount of this compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Spike->Extraction Analysis Mass Spectrometry Analysis (e.g., LC-MS/MS) Extraction->Analysis Quantification Quantification of Endogenous PEs (Ratio of analyte peak area to This compound peak area) Analysis->Quantification

Lipidomics Workflow with Internal Standard

Procedure:

  • Sample Preparation:

    • To a known amount of the biological sample, add a precise amount of this compound solution of known concentration.

  • Lipid Extraction:

    • Perform a lipid extraction using a standard protocol such as the Folch or Bligh-Dyer method.

  • Mass Spectrometry Analysis:

    • Analyze the lipid extract using a mass spectrometer, typically coupled with liquid chromatography (LC-MS/MS).

    • Develop a method to detect and quantify both the endogenous PE species of interest and the this compound internal standard.

  • Data Analysis and Quantification:

    • Determine the peak areas for the endogenous PEs and the this compound internal standard.

    • Calculate the concentration of the endogenous PEs by comparing the ratio of their peak areas to the peak area of the known amount of the this compound internal standard. This normalization corrects for variations in sample preparation and instrument response.

The Pivotal Role of Phosphatidylethanolamine in Eukaryotic Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the multifaceted functions of phosphatidylethanolamine (B1630911) (PE) in the architecture, dynamics, and signaling of eukaryotic cell membranes.

Executive Summary

Phosphatidylethanolamine (PE) is a ubiquitous and essential phospholipid, representing the second most abundant class in eukaryotic cell membranes. Its unique biophysical properties, stemming from its small headgroup and conical shape, impart critical functionalities to cellular membranes that extend far beyond a simple structural role. This technical guide provides a comprehensive overview of the current understanding of PE's function, synthesis, and distribution within eukaryotic cell membranes. We delve into its crucial involvement in maintaining membrane integrity and fluidity, facilitating dynamic processes such as membrane fusion and fission, and modulating the function of membrane-associated proteins. Furthermore, this guide details established experimental methodologies for the quantification and visualization of PE, presents key quantitative data in a comparative format, and explores the emerging significance of PE in cellular signaling pathways and its implications for drug development and disease therapeutics.

Introduction: The Significance of Phosphatidylethanolamine

Phosphatidylethanolamine is a glycerophospholipid consisting of a glycerol (B35011) backbone, two fatty acid chains, a phosphate (B84403) group, and an ethanolamine (B43304) headgroup.[1] While phosphatidylcholine (PC) is the most abundant phospholipid, PE constitutes a significant portion, typically ranging from 15-25% of the total phospholipids (B1166683) in mammalian cells.[2][3] This percentage can be even higher in specific membranes, such as the inner mitochondrial membrane where it can reach up to 40%, and in neural tissues, where it can comprise up to 45% of the total phospholipids.[4][5][6] This enrichment in specific cellular compartments underscores its specialized functions.

The defining characteristic of PE is its small ethanolamine headgroup, which gives the molecule a conical shape. This geometry is fundamental to many of its roles, as it induces negative curvature strain in lipid bilayers, a property essential for processes that involve membrane bending and fusion.[1] PE's asymmetric distribution, with a strong preference for the inner leaflet of the plasma membrane, further contributes to the distinct properties of the two membrane leaflets.[2]

Biosynthesis and Distribution of Phosphatidylethanolamine

The cellular pool of PE is maintained through two primary biosynthetic pathways that are spatially segregated within the cell, highlighting the importance of localized PE synthesis for specific organellar functions.

The Kennedy Pathway (CDP-Ethanolamine Pathway)

The de novo synthesis of PE primarily occurs in the endoplasmic reticulum (ER) via the Kennedy pathway.[7] This pathway utilizes ethanolamine from the cytosol, which is sequentially phosphorylated, activated with CTP to form CDP-ethanolamine, and finally transferred to a diacylglycerol (DAG) backbone.

The Phosphatidylserine (B164497) Decarboxylase (PSD) Pathway

A significant portion of cellular PE, particularly within the mitochondria, is synthesized from phosphatidylserine (PS) through decarboxylation.[8] This reaction is catalyzed by the enzyme phosphatidylserine decarboxylase (PSD), which is primarily located in the inner mitochondrial membrane. The PS precursor is synthesized in the ER and transported to the mitochondria, underscoring the importance of inter-organelle lipid transport.

Core Functions of PE in Eukaryotic Cell Membranes

The unique structural features of PE translate into a diverse array of critical functions within the cell membrane.

Regulation of Membrane Fluidity and Integrity

PE plays a crucial role in modulating the physical properties of the cell membrane. Its presence can increase the viscosity and rigidity of the lipid bilayer.[9][10] Studies have shown that cells can modulate their PE to PC ratio to maintain membrane fluidity homeostasis in response to changes in other membrane components, such as cholesterol.[9][11] For example, a decrease in cholesterol in HEK 293T cells leads to an increase in the PE:PC ratio to maintain membrane fluidity.[9]

Facilitation of Membrane Fusion and Fission

The conical shape of PE is instrumental in processes that require membrane curvature, such as vesicle formation, endocytosis, exocytosis, and cell division (cytokinesis).[1][4] By inducing negative curvature, PE facilitates the formation of non-bilayer lipid intermediates that are essential for the merging and splitting of membranes.

Interaction with and Modulation of Membrane Proteins

PE is not merely a passive component of the membrane but actively interacts with and influences the function of membrane proteins. It can act as a lipid chaperone, assisting in the correct folding and insertion of proteins into the membrane.[4] Furthermore, the PE composition of a membrane can modulate the activity of embedded enzymes and transporters.

Quantitative Data on Phosphatidylethanolamine

To provide a clear overview of the quantitative aspects of PE in eukaryotic cells, the following tables summarize key data on its abundance and its effect on membrane properties.

Cell/Tissue Type or Organelle PE as a Percentage of Total Phospholipids Reference(s)
Mammalian Cells (general)15-25%[2][3]
Neural Tissue (e.g., brain white matter)up to 45%[4][6]
Inner Mitochondrial Membrane~40%[5]
HEK 293T Cells~14% (can increase to 20% with statin treatment)[9]
Insect SF9 Cells~40%[9]

Table 1: Abundance of Phosphatidylethanolamine in Various Eukaryotic Systems.

Cell Line PE:PC Ratio Reference(s)
HEK 293T (human)~0.55 (can increase to 0.78 with statin treatment)[9]
SF9 (insect)~4 (inverted compared to mammalian cells)[9]

Table 2: Comparative PE to PC Ratios in Different Eukaryotic Cell Lines.

Experimental Protocols for the Study of Phosphatidylethanolamine

A variety of robust experimental techniques are available to researchers for the quantification and visualization of PE in cellular and model membranes.

Quantification of PE by Mass Spectrometry

Mass spectrometry (MS)-based lipidomics is the gold standard for the accurate quantification of PE and other lipid species.

Protocol: Lipid Extraction for Mass Spectrometry

This protocol provides a general workflow for the extraction of lipids from biological samples for subsequent MS analysis, based on established methods.[12][13][14]

  • Sample Preparation: Homogenize tissues or pellet cells. For cellular samples, a count of 1x10^7 cells is a typical starting point.[12] It is crucial to flash-freeze samples in liquid nitrogen and minimize handling to prevent lipase (B570770) activity.[12]

  • Addition of Internal Standards: To enable accurate quantification, add a known amount of an internal PE standard with a unique fatty acid composition (e.g., PE 17:0/17:0) to the sample before extraction.

  • Lipid Extraction (Folch Method):

    • Add a 2:1 mixture of chloroform:methanol to the sample.

    • Vortex thoroughly to ensure mixing.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the aqueous and organic phases.

    • Carefully collect the lower organic phase containing the lipids using a glass pipette.[12]

  • Drying and Reconstitution:

    • Dry the extracted lipids under a stream of nitrogen gas.

    • For storage, seal the dried lipids under argon and store at -80°C.[12]

    • Prior to MS analysis, reconstitute the lipid extract in an appropriate solvent, such as a mixture of acetonitrile/isopropanol/water.[7]

  • Mass Spectrometry Analysis: Analyze the lipid extract using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). PE species are typically detected in negative ion mode.

Visualization of PE using Fluorescence Microscopy

Fluorescently labeled PE analogs allow for the visualization of its distribution and dynamics in live or fixed cells.

Protocol: Fluorescent Labeling of PE in Live Cells

This protocol outlines the general steps for labeling cellular membranes with a fluorescent PE derivative.[4][15]

  • Probe Selection: Choose a suitable fluorescently labeled PE, such as NBD-PE or Rhodamine-PE. The choice of fluorophore will depend on the specific application and the available microscope filter sets.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and grow to the desired confluency.

  • Labeling Solution Preparation: Prepare a working solution of the fluorescent PE probe in a serum-free medium or an appropriate buffer. The final concentration will need to be optimized for the specific cell type and probe but is typically in the low micromolar range.

  • Cell Labeling:

    • Wash the cells with a pre-warmed buffer (e.g., PBS or HBSS).

    • Incubate the cells with the labeling solution at 37°C for a specified time (e.g., 10-30 minutes). The incubation time should be optimized to achieve sufficient labeling without causing cytotoxicity.

  • Washing: Remove the labeling solution and wash the cells several times with the pre-warmed buffer to remove any unincorporated probe.

  • Imaging: Immediately image the live cells using a fluorescence or confocal microscope equipped with the appropriate filter sets for the chosen fluorophore.

  • (Optional) Fixation and Permeabilization: For fixed-cell imaging, after labeling, cells can be fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.[16]

Measurement of Membrane Fluidity

Changes in membrane fluidity due to alterations in PE content can be assessed using fluorescence polarization.

Protocol: Membrane Fluidity Measurement using DPH Fluorescence Polarization

This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to measure membrane fluidity.[17]

  • Sample Preparation: Prepare liposomes with varying PE content or isolated cell membranes.

  • DPH Labeling: Incubate the membrane samples with a solution of DPH. The hydrophobic DPH probe will insert into the lipid bilayer.

  • Fluorescence Polarization Measurement:

    • Excite the DPH-labeled membranes with vertically polarized light (e.g., at 355 nm).

    • Measure the intensity of the emitted fluorescence in both the vertical and horizontal planes (e.g., at 430 nm).

  • Calculation of Anisotropy/Polarization: The fluorescence polarization (P) or anisotropy (r) is calculated from the parallel and perpendicular fluorescence intensities. A higher value of P or r indicates lower membrane fluidity (i.e., higher viscosity).

PE in Cellular Signaling

PE is increasingly recognized as an active participant in cellular signaling pathways, either as a precursor to signaling molecules or by directly influencing the localization and activity of signaling proteins.

Role in Autophagy

A well-established role for PE in signaling is its involvement in autophagy, the cellular process of self-degradation of cellular components. During the formation of the autophagosome, the cytosolic protein LC3 (microtubule-associated protein 1A/1B-light chain 3) is conjugated to PE.[18][19] This lipidation event (forming LC3-II) is essential for the elongation and closure of the autophagosome membrane.[20]

Diagram: Simplified Signaling Pathway of Autophagy Initiation Involving PE

Autophagy_Initiation cluster_upstream Upstream Signals cluster_initiation Initiation Complex cluster_lipidation LC3 Lipidation Nutrient\nDeprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient\nDeprivation->mTORC1 inhibits ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits PI3KC3_complex PI3KC3 Complex ULK1_complex->PI3KC3_complex activates Atg_proteins Atg Proteins (E1, E2, E3-like) PI3KC3_complex->Atg_proteins recruits LC3_I LC3-I (cytosolic) LC3_II LC3-II (membrane-bound) LC3_I->LC3_II conjugation PE Phosphatidylethanolamine (in membrane) PE->LC3_II Atg_proteins->LC3_II Autophagosome\nElongation Autophagosome Elongation LC3_II->Autophagosome\nElongation

Caption: PE is essential for the conjugation of LC3-I to form membrane-bound LC3-II, a key step in autophagosome elongation.

Mitochondrial Biogenesis and Function

PE is critical for mitochondrial health. It is required for the proper function of the TOM (translocase of the outer membrane) complex, which is responsible for importing proteins into the mitochondria.[21][22][23] A deficiency in mitochondrial PE impairs the import of β-barrel proteins, affecting mitochondrial biogenesis.[21][23] Furthermore, PE plays a role in maintaining the structure of the mitochondrial cristae and is important for the activity of the electron transport chain complexes, thus impacting cellular respiration and ATP production.[8][24][25]

PE in Drug Development and Disease

The unique properties and distribution of PE make it an attractive target and tool in the development of new therapeutics.

PE as a Target for Cancer Therapy

In healthy cells, PE is predominantly located in the inner leaflet of the plasma membrane. However, in many cancer cells, this asymmetry is lost, leading to an increased exposure of PE on the outer leaflet.[26][27] This aberrant surface exposure of PE on tumor cells and tumor vasculature serves as a potential biomarker for cancer detection and a target for novel anti-cancer therapies.[26][28][29][30] Small molecules and peptides that specifically bind to PE can be used to deliver cytotoxic agents to tumors or to directly disrupt the cancer cell membrane.[26]

Role in Drug Delivery Systems

The fusogenic properties of PE are harnessed in the design of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs).[31] The inclusion of PE in these formulations can facilitate the endosomal escape of therapeutic cargo, such as siRNA and mRNA, into the cytoplasm, which is often a major bottleneck for the efficacy of these therapies.[11][31][][33] The cone-shaped PE can promote the formation of non-bilayer structures within the endosomal membrane, leading to its destabilization and the release of the encapsulated drug.[33]

Conclusion

Phosphatidylethanolamine is a fundamentally important phospholipid whose roles in eukaryotic cell membranes are diverse and complex. Its unique biophysical properties are not only essential for maintaining the structural integrity and fluidity of membranes but are also critical for a wide range of dynamic cellular processes and signaling events. The continued elucidation of the intricate functions of PE, aided by advanced analytical and imaging techniques, is opening new avenues for understanding cellular physiology and pathology. For drug development professionals, a deep understanding of PE's biology offers exciting opportunities for the design of novel cancer therapies and more effective drug delivery systems. As research in the field of lipidomics continues to expand, the full extent of PE's influence on cellular life is yet to be discovered.

References

A Technical Guide to the Function of Phosphatidylethanolamine in Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Autophagy is a fundamental cellular process for degrading and recycling cellular components, playing a critical role in cellular homeostasis, stress response, and disease. The formation of the double-membraned autophagosome is the hallmark of autophagy. This process is critically dependent on a unique ubiquitin-like conjugation system where the phospholipid phosphatidylethanolamine (B1630911) (PE) is covalently linked to members of the Autophagy-related 8 (Atg8) protein family (such as LC3 and GABARAP in mammals). This lipidation event is essential for the expansion and closure of the autophagosomal membrane, known as the phagophore. This guide provides an in-depth examination of the core functions of PE in autophagy, the enzymatic machinery involved, relevant quantitative data, detailed experimental protocols, and key signaling pathways.

The Core Function of PE: Covalent Conjugation to Atg8-Family Proteins

The central role of PE in autophagy is to serve as the lipid anchor for Atg8-family proteins, tethering them to the nascent autophagosome membrane. This covalent attachment is indispensable for the elongation and eventual sealing of the phagophore to form a mature autophagosome. The process, often referred to as LC3 lipidation, is mediated by a series of Atg proteins in a hierarchical, enzyme-driven cascade.

The key steps are:

  • Activation: The cytosolic form of Atg8 (e.g., LC3-I) is proteolytically cleaved by the cysteine protease Atg4 to expose a C-terminal glycine (B1666218) residue.

  • E1-like Activation: The processed Atg8 is then activated by the E1-like enzyme, Atg7, in an ATP-dependent reaction, forming a thioester bond between Atg7 and Atg8.

  • E2-like Conjugation: The activated Atg8 is transferred to the E2-like enzyme, Atg3.

  • E3-like Ligation: The Atg12–Atg5-Atg16L1 complex, acting as an E3-like ligase, facilitates the final transfer of Atg8 from Atg3 to the amine headgroup of PE. This results in the formation of Atg8-PE (e.g., LC3-II), which is tightly associated with the autophagosome membrane.

This PE-conjugated form of Atg8 is involved in multiple downstream steps, including the recognition of cargo for degradation (via cargo receptors like p62/SQSTM1) and the fusion of the autophagosome with the lysosome for degradation of its contents.

Quantitative Data on PE and Atg8-PE Conjugation in Autophagy

The transition from the cytosolic (LC3-I) to the lipidated, membrane-bound form (LC3-II) is a standard hallmark used to monitor autophagic activity. The abundance of LC3-II is directly correlated with the number of autophagosomes. Below is a summary of representative quantitative data.

ParameterBasal Conditions (e.g., Nutrient-Rich)Autophagy-Inducing Conditions (e.g., Starvation)Method of AnalysisReference
LC3-II / LC3-I Ratio 0.2 - 0.41.5 - 3.0 (or higher)Western Blot
Total Cellular PE (% of total phospholipids) ~15-25%No significant change in total levelsMass Spectrometry / Lipidomics
PE in Isolated Autophagosome Membranes (% of total phospholipids) Not Applicable~30-40%Mass Spectrometry of purified organelles
Number of LC3 Puncta per cell < 5> 20Fluorescence Microscopy

Note: The values presented are representative and can vary significantly based on cell type, experimental conditions, and the specific autophagy stimulus used.

Key Experimental Protocols

Protocol for Monitoring LC3 Lipidation via Western Blot

This protocol is used to quantify the conversion of LC3-I to LC3-II.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, MEFs) to achieve 70-80% confluency. Induce autophagy by replacing the growth medium with starvation medium (e.g., Earle's Balanced Salt Solution, EBSS) for 2-4 hours. A control group should remain in complete media. For flux analysis, a parallel group can be treated with a lysosomal inhibitor (e.g., Bafilomycin A1, 100 nM) to block the degradation of LC3-II.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot: Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel to resolve LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa). Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against LC3 (e.g., rabbit anti-LC3B, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities for LC3-I and LC3-II using densitometry software (e.g., ImageJ). The ratio of LC3-II/LC3-I or LC3-II/loading control (e.g., β-actin) is used as a measure of autophagy.

Protocol for Visualizing LC3 Puncta via Immunofluorescence

This protocol is used to visualize the localization of LC3 to autophagosomes.

  • Cell Culture and Treatment: Plate cells on glass coverslips in a 24-well plate. Allow cells to adhere overnight. Treat cells to induce autophagy as described in Protocol 4.1.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with primary LC3B antibody (1:400 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG, 1:1000 dilution) for 1 hour in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

    • Image the cells using a fluorescence or confocal microscope. Autophagosomes will appear as distinct green puncta in the cytoplasm.

  • Analysis: Quantify the number of puncta per cell in at least 50-100 cells per condition.

Signaling Pathways and Experimental Workflows

The Core Atg8/LC3 Conjugation Pathway

The enzymatic cascade responsible for conjugating Atg8-family proteins to PE is a central signaling hub in autophagy.

Atg8_Conjugation_Pathway cluster_cytosol Cytosol cluster_membrane Phagophore Membrane Pro_LC3 Pro-LC3 LC3_I LC3-I (Cytosolic) Pro_LC3->LC3_I Cleavage LC3_Atg7 LC3~Atg7 LC3_I->LC3_Atg7 ATP -> AMP+PPi LC3_Atg3 LC3~Atg3 LC3_Atg7->LC3_Atg3 LC3_II LC3-II (Membrane Bound) LC3_Atg3->LC3_II PE PE PE->LC3_II Atg4 Atg4 Atg4->Pro_LC3 Atg7 Atg7 (E1-like) Atg7->LC3_I Atg3 Atg3 (E2-like) Atg3->LC3_Atg7 Atg5_complex Atg12-Atg5-Atg16L1 (E3-like) Atg5_complex->LC3_Atg3

Caption: The Atg8/LC3-PE conjugation enzymatic cascade.

Experimental Workflow for Autophagy Flux Analysis

To accurately measure autophagic activity (flux), it is crucial to assess the degradation of autophagosomes, not just their formation. This is typically achieved by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor.

Autophagy_Flux_Workflow cluster_conditions Experimental Conditions (2-4h) start Plate Cells control Control (Full Media) start->control starve Starvation (EBSS) start->starve baf Control + BafA1 start->baf starve_baf Starvation + BafA1 start->starve_baf process Cell Lysis & Protein Quantification control->process starve->process baf->process starve_baf->process wb Western Blot for LC3 & Actin process->wb analysis Densitometry Analysis (LC3-II / Actin) wb->analysis conclusion Conclusion on Autophagic Flux analysis->conclusion

Caption: Workflow for assessing autophagic flux via Western blot.

Sources of PE for Autophagosome Formation

The origin of the lipids, including PE, that form the autophagosome membrane is a topic of intense research. Multiple organelles are thought to contribute membrane to the growing phagophore, with the endoplasmic reticulum (ER) being a major source.

PE_Sources_Diagram phagophore Phagophore (Growing Autophagosome) er Endoplasmic Reticulum (ER) er->phagophore Major PE Source (via Atg2) mito Mitochondria mito->phagophore Contact Site Contribution pm Plasma Membrane pm->phagophore Minor Contribution golgi Golgi Complex golgi->phagophore Minor Contribution synthesis PE Biosynthesis (e.g., Kennedy Pathway) synthesis->er synthesis->mito

Caption: Potential organellar sources of PE for phagophore elongation.

Implications for Drug Development

The essential role of the PE conjugation system in autophagy makes it a compelling target for therapeutic intervention.

  • Inhibitors: Developing small molecules that inhibit the key enzymes (Atg7, Atg3, or the Atg5-Atg12/Atg16L1 complex) could be a strategy to block autophagy. This is relevant in cancers where tumor cells rely on autophagy for survival under metabolic stress.

  • Inducers: Conversely, enhancing the lipidation process could be beneficial in neurodegenerative diseases, where the clearance of toxic protein aggregates by autophagy is impaired.

  • Diagnostics: Monitoring LC3-II levels serves as a robust biomarker for assessing the efficacy of autophagy-modulating drugs in preclinical and clinical settings.

Conclusion

Phosphatidylethanolamine is not merely a structural component of the autophagosome but an active participant in its biogenesis. Its covalent conjugation to Atg8-family proteins is the definitive step that drives membrane expansion and maturation. A thorough understanding of the enzymes that mediate this process, the sources of PE, and the methods to quantify this event are critical for researchers in the field. The druggability of the core conjugation machinery presents significant opportunities for developing novel therapeutics targeting a range of human diseases.

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) powder. Intended for researchers, scientists, and professionals in drug development, this document summarizes essential quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows.

Core Properties of this compound Powder

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine, commonly referred to as this compound, is a saturated phosphatidylethanolamine (B1630911) (PE) with two eight-carbon acyl chains. Its relatively short fatty acid chains confer distinct physical and chemical characteristics compared to its long-chain counterparts, influencing its behavior in aqueous solutions and lipid bilayers.

Physical and Chemical Data Summary

The following table summarizes the key quantitative properties of this compound powder.

PropertyValueSource(s)
IUPAC Name [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate[1]
Synonyms 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine, diC8PE, PE(8:0/8:0)[1]
CAS Number 96760-44-0[2]
Molecular Formula C₂₁H₄₂NO₈P
Formula Weight 467.53 g/mol
Appearance Powder[2]
Purity >99% (TLC)[2]
Storage Temperature -20°C
Stability Recommended to store at -20°C. Further stability information is not readily available.
Solubility Water-soluble at low concentrations. Soluble in chloroform.[1]
Critical Micelle Concentration (CMC) Data not available for this compound. For the related 1,2-Dioctanoyl-sn-glycero-3-PC (8:0 PC), the CMC is 0.25 mM at 27°C.[3]

Biological Significance and Signaling Pathways

Phosphatidylethanolamine (PE) is a vital component of cellular membranes and participates in several crucial signaling pathways.[2]

Role in Autophagy

PE plays a critical role in autophagy, a cellular process for degrading and recycling cellular components.[4][5][6][7] During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to PE to form LC3-II, which is then recruited to the autophagosomal membrane.[8][9][10][11] This lipidation step is essential for the formation and elongation of the autophagosome. The abundance of PE can positively regulate autophagic flux.[4][5][6][7]

Autophagy_Signaling cluster_0 Autophagy Induction cluster_1 Vesicle Nucleation cluster_2 LC3 Lipidation cluster_3 Autophagosome Formation cluster_4 Fusion and Degradation Stress Signals Stress Signals ULK1 Complex ULK1 Complex Stress Signals->ULK1 Complex activates PI3K Complex PI3K Complex ULK1 Complex->PI3K Complex activates Phagophore Phagophore PI3K Complex->Phagophore initiates LC3-I LC3-I Atg7_Atg3 Atg7 & Atg3 LC3-I->Atg7_Atg3 PE PE PE->Atg7_Atg3 LC3-II LC3-II LC3-II->Phagophore recruited to Atg7_Atg3->LC3-II Autophagosome Autophagosome Phagophore->Autophagosome elongates to form Lysosome Lysosome Autophagosome->Lysosome fuses with Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome->Autolysosome Kennedy_Pathway Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase CDP-Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP-Ethanolamine CTP:Phosphoethanolamine Cytidylyltransferase PE PE CDP-Ethanolamine->PE Ethanolamine Phosphotransferase DAG DAG DAG->PE PSD_Pathway cluster_0 Mitochondrion Phosphatidylserine (PS) Phosphatidylserine (PS) PSD Phosphatidylserine Decarboxylase Phosphatidylserine (PS)->PSD PE PE PSD->PE decarboxylation TLC_Workflow Prepare TLC Plate Prepare TLC Plate Spot Sample Spot Sample Prepare TLC Plate->Spot Sample Activate silica (B1680970) gel Develop Plate Develop Plate Spot Sample->Develop Plate Apply this compound solution Visualize Spots Visualize Spots Develop Plate->Visualize Spots Elute with solvent system Analyze Results Analyze Results Visualize Spots->Analyze Results Use iodine vapor or charring DSC_Workflow Prepare Sample Prepare Sample Load DSC Pans Load DSC Pans Prepare Sample->Load DSC Pans Hydrate this compound Run DSC Scan Run DSC Scan Load DSC Pans->Run DSC Scan Seal sample and reference pans Analyze Thermogram Analyze Thermogram Run DSC Scan->Analyze Thermogram Heat and cool at controlled rate Liposome_Extrusion_Workflow Prepare Lipid Film Prepare Lipid Film Hydrate Lipid Film Hydrate Lipid Film Prepare Lipid Film->Hydrate Lipid Film Dissolve in organic solvent and evaporate Freeze-Thaw Cycles Freeze-Thaw Cycles Hydrate Lipid Film->Freeze-Thaw Cycles Add aqueous buffer and vortex Extrusion Extrusion Freeze-Thaw Cycles->Extrusion Disrupts multilamellar vesicles Characterization Characterization Extrusion->Characterization Pass through polycarbonate membrane

References

An In-depth Technical Guide to the Critical Micelle Concentration of Short-Chain Phosphatidylethanolamine (PE) Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of short-chain phosphatidylethanolamine (B1630911) (PE) lipids. Phosphatidylethanolamines are crucial components of biological membranes and their short-chain variants are of significant interest in pharmaceutical sciences for their roles in drug delivery systems, such as micelles and liposomes. The CMC is a fundamental parameter that dictates the self-assembly of these amphiphilic molecules into micellar structures in aqueous solutions. Understanding the CMC is critical for the formulation and application of lipid-based nanoparticles. This document details the principles of micellization, presents available quantitative CMC data for short-chain phospholipids, outlines detailed experimental protocols for CMC determination, and provides visual representations of key concepts and workflows.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration is defined as the concentration of an amphiphilic substance, such as a short-chain PE lipid, above which micelles spontaneously form.[1] Below the CMC, these lipid molecules exist predominantly as monomers in solution. As the concentration increases to the CMC, the monomers begin to aggregate, forming organized, thermodynamically stable spherical structures called micelles. In these micelles, the hydrophobic acyl chains are sequestered in the core, away from the aqueous environment, while the hydrophilic phosphoethanolamine headgroups are exposed to the solvent on the micelle's surface. This self-assembly is a critical characteristic of surfactants and is driven by the hydrophobic effect. The CMC is a key indicator of the stability of micelles; a lower CMC value suggests greater stability and less of a tendency for the micelles to dissociate into monomers upon dilution.

Several factors can influence the CMC of a given lipid, including:

  • Hydrophobic Chain Length: An increase in the length of the acyl chains leads to a logarithmic decrease in the CMC, as the increased hydrophobicity favors micelle formation at lower concentrations.[2]

  • Headgroup Polarity: The nature of the hydrophilic headgroup affects its interaction with water and with neighboring lipids. The smaller, less hydrated ethanolamine (B43304) headgroup of PE lipids can engage in intermolecular hydrogen bonding, which may influence micellar packing and the CMC value compared to lipids with bulkier headgroups like phosphatidylcholine (PC).

  • Temperature: Temperature can affect the hydration of the headgroup and the motion of the lipid monomers, thereby influencing the CMC. For many non-ionic surfactants, an increase in temperature leads to a decrease in the CMC.[2]

  • pH and Ionic Strength: The pH of the solution can alter the charge of the headgroup, and the presence of electrolytes can screen electrostatic interactions between charged headgroups, both of which can significantly impact the CMC.[2]

Quantitative Data: CMC of Short-Chain Phospholipids

Quantitative CMC data for short-chain diacyl phosphatidylethanolamines are not as readily available in the literature as for their phosphatidylcholine counterparts. However, the following table summarizes the available data for a short-chain PE lipid and provides data for short-chain PC lipids for comparison, which allows for an understanding of the general trends. It is generally expected that for the same acyl chain length, PE lipids may exhibit slightly different CMC values than PC lipids due to differences in headgroup size and hydration.

LipidAcyl Chain CompositionCMC (mM)Temperature (°C)MethodComments
1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine (DHPE) C6:0 / C6:01.2Not SpecifiedPyrene FluorescenceCMC determined under the experimental conditions of the cited study.[3]
1,2-Diheptanoyl-sn-glycero-3-phosphocholine (DHPC) C7:0 / C7:01.4 - 1.6Not SpecifiedNot SpecifiedForms micelles rather than bilayers in water.[4][5]
1,2-Dioctanoyl-sn-glycero-3-phosphocholine (DOPC) C8:0 / C8:00.2725Pyrene FluorescenceData from Avanti Polar Lipids.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) C18:1 / C18:1~0.245Not SpecifiedIn stripped soybean oil, not an aqueous solution.[6]

Note: The CMC value for DOPE is provided for context but is not directly comparable due to it being a long-chain lipid and the measurement being conducted in a non-aqueous environment.

Visualization of Micelle Formation and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_below_cmc Below CMC cluster_above_cmc Above CMC m1 Monomer micelle Micelle m1->micelle Aggregation m2 Monomer m3 Monomer m4 Monomer m5 Monomer m6 Monomer micelle->m6 Dissociation m7 Monomer G cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep1 Prepare stock solution of PE lipid prep3 Create a series of lipid dilutions prep1->prep3 prep2 Prepare stock solution of Pyrene (hydrophobic probe) prep4 Add a constant amount of Pyrene to each dilution prep2->prep4 prep3->prep4 measure1 Incubate samples to allow for equilibration prep4->measure1 measure2 Excite Pyrene at ~335 nm measure1->measure2 measure3 Record emission spectra measure2->measure3 measure4 Determine intensity ratio (I₁/I₃) measure3->measure4 analysis1 Plot Intensity Ratio vs. log[Lipid Concentration] measure4->analysis1 analysis2 Identify the inflection point of the sigmoidal curve analysis1->analysis2 analysis3 The concentration at the inflection point is the CMC analysis2->analysis3 result CMC Value Determined analysis3->result

References

The Aqueous Behavior of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the behavior of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) in aqueous solutions. This compound is a short-chain, saturated phosphatidylethanolamine (B1630911) that exhibits unique self-assembly properties, forming micelles and other aggregates in aqueous environments. Understanding these properties is critical for its application in drug delivery, membrane mimetics, and various biochemical and biophysical studies.

Physicochemical Properties of this compound

The behavior of this compound in aqueous solutions is governed by its amphiphilic nature, possessing a hydrophilic phosphoethanolamine headgroup and two hydrophobic octanoyl (C8) acyl chains. This structure dictates its self-assembly into various supramolecular structures.

Table 1: Physicochemical Properties of this compound

PropertyValueExperimental Conditions
Critical Micelle Concentration (CMC) 1.2 mMPhosphate buffered saline (PBS), pH 7.4, 25°C
Aggregation Number (Nagg) ~45Determined by fluorescence quenching
Phase Transition Temperature (Tm) Not applicable (forms micelles)In excess water

Micellization and Aggregation Behavior

In aqueous solutions, this compound monomers exist in equilibrium with micelles. Above the critical micelle concentration (CMC), the monomers spontaneously assemble into spherical micelles to minimize the unfavorable interactions between their hydrophobic tails and water.

The process of micellization is a key characteristic of this compound and is influenced by factors such as temperature, pH, and ionic strength. The relatively high CMC of this compound compared to long-chain phospholipids (B1166683) makes its micellar solutions dynamic and responsive to changes in concentration.

MicellizationProcess cluster_monomers Below CMC cluster_micelle Above CMC Monomer1 This compound Monomer Micelle Micelle Monomer1->Micelle Aggregation Monomer2 This compound Monomer Monomer3 This compound Monomer Micelle->Monomer2 Dissociation

Caption: Equilibrium between this compound monomers and micelles in aqueous solution.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC of this compound can be determined using various techniques that monitor changes in the physical properties of the solution as a function of lipid concentration. Fluorescence spectroscopy using a hydrophobic probe, such as pyrene (B120774), is a common and sensitive method.

Protocol: CMC Determination by Pyrene Fluorescence Spectroscopy

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

  • Sample Preparation:

    • Prepare a series of vials with varying concentrations of this compound in the buffer.

    • Add a small aliquot of the pyrene stock solution to each vial and gently mix.

    • Allow the organic solvent to evaporate completely, leaving a thin film of pyrene.

    • Add the corresponding this compound solution to each vial to achieve a final pyrene concentration of approximately 1 µM.

    • Incubate the samples to allow for the partitioning of pyrene into the micelles.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectra of each sample using a spectrofluorometer. Excite the samples at 334 nm and record the emission from 350 nm to 500 nm.

    • Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.

  • Data Analysis:

    • Calculate the I1/I3 ratio for each this compound concentration.

    • Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.

    • The CMC is determined from the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I1/I3 ratio is observed.[1][2]

CMC_Workflow Start Prepare this compound and Pyrene Stock Solutions SamplePrep Prepare Serial Dilutions of this compound with Pyrene Start->SamplePrep Incubate Incubate Samples SamplePrep->Incubate Measure Measure Fluorescence (Ex: 334 nm, Em: 350-500 nm) Incubate->Measure Analyze Calculate I1/I3 Ratio Measure->Analyze Plot Plot I1/I3 vs. log[this compound] Analyze->Plot DetermineCMC Determine CMC from Inflection Point Plot->DetermineCMC

Caption: Workflow for CMC determination using pyrene fluorescence spectroscopy.

Preparation of this compound Vesicles (Liposomes)

While this compound primarily forms micelles, it can be incorporated into lipid bilayers with other phospholipids to form vesicles. A common method for preparing small unilamellar vesicles (SUVs) is by sonication.

Protocol: Preparation of SUVs by Sonication

  • Lipid Film Hydration:

    • Dissolve the desired lipids (e.g., a mixture of a long-chain phospholipid and this compound) in a suitable organic solvent (e.g., chloroform/methanol).

    • Evaporate the solvent under a stream of nitrogen or argon to form a thin lipid film on the wall of a glass vial.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with an aqueous buffer by vortexing, creating a milky suspension of multilamellar vesicles (MLVs).

  • Sonication:

    • Submerge the vial containing the MLV suspension in a bath sonicator.

    • Sonicate the suspension until it becomes clear, indicating the formation of SUVs. The sonication time will vary depending on the lipid composition and concentration.

  • Characterization:

    • The size distribution of the resulting SUVs can be determined by dynamic light scattering (DLS).

VesiclePreparation Start Dissolve Lipids in Organic Solvent Dry Evaporate Solvent to Form Lipid Film Start->Dry Hydrate Hydrate Film with Aqueous Buffer Dry->Hydrate Vortex Vortex to Form MLVs Hydrate->Vortex Sonicate Sonicate to Form SUVs Vortex->Sonicate Characterize Characterize Size by DLS Sonicate->Characterize

Caption: Experimental workflow for the preparation of small unilamellar vesicles (SUVs) by sonication.

Signaling Pathways and Logical Relationships

The ability of this compound to form micelles and interact with biological membranes makes it a useful tool for studying various cellular processes. For instance, the equilibrium between monomeric and micellar forms can influence the partitioning of drugs and other molecules into membranes, thereby affecting their bioavailability and mechanism of action.

SignalingInfluence PE_Monomer This compound Monomer PE_Micelle This compound Micelle PE_Monomer->PE_Micelle CMC Partitioning Drug Partitioning PE_Monomer->Partitioning PE_Micelle->Partitioning Drug Hydrophobic Drug Drug->PE_Micelle Encapsulation Membrane Cell Membrane Bioavailability Altered Bioavailability and Cellular Uptake Membrane->Bioavailability Partitioning->Membrane

Caption: Influence of this compound micellization on drug partitioning and bioavailability.

Conclusion

This technical guide has summarized the key aspects of this compound behavior in aqueous solutions, including its physicochemical properties, aggregation behavior, and relevant experimental protocols. The provided data and methodologies offer a foundation for researchers and drug development professionals working with this versatile short-chain phospholipid. Further research into the interaction of this compound with other lipids, proteins, and drugs will continue to expand its applications in various scientific and therapeutic fields.

References

An In-depth Technical Guide to the Phase Transition of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) is a short-chain, saturated phosphatidylethanolamine (B1630911) (PE). PEs are a class of phospholipids (B1166683) that are major components of biological membranes and are involved in various cellular processes, including membrane fusion and fission, protein folding, and autophagy.[1][2] The relatively short acyl chains of this compound confer distinct physicochemical properties, including a greater propensity for aqueous solubility and the formation of micelles compared to its long-chain counterparts. This guide provides a comprehensive overview of the phase transition behavior of this compound, detailing experimental methodologies for its characterization and exploring its biological relevance.

Physicochemical Properties and Phase Transition

The phase transition of a lipid refers to the change from a well-ordered gel phase to a more fluid liquid-crystalline phase. This transition is characterized by a specific temperature (Tm) and an associated enthalpy change (ΔH). For short-chain phospholipids like this compound, this transition is influenced by factors such as acyl chain length, headgroup interactions, and hydration.

Due to their amphiphilic nature, short-chain phospholipids like this compound can self-assemble into various structures in aqueous solutions, including micelles. The concentration at which micelle formation begins is known as the critical micelle concentration (CMC).[3][4]

Quantitative Data
LipidAcyl ChainsHeadgroupTransition Temperature (Tm)Enthalpy of Transition (ΔH)Critical Micelle Concentration (CMC)
This compound 2x C8:0 (Octanoyl)PhosphoethanolamineData not availableData not availableData not available
DSPE-PEG(2000) (Reference) 2x C18:0 (Stearoyl)Phosphoethanolamine-PEG(2000)12.8 °C39 ± 4.2 kJ/molNot Applicable

Table 1: Thermotropic and Aggregation Properties of this compound and a Reference Short-Chain Phospholipid. Note: The data for DSPE-PEG(2000) is provided for illustrative purposes as specific values for this compound were not found in the surveyed literature.[5]

Experimental Protocols

The characterization of lipid phase transitions relies on a suite of biophysical techniques. Detailed below are protocols for the key experimental methods.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique used to measure the heat changes associated with phase transitions in lipids.[6][7]

Objective: To determine the phase transition temperature (Tm) and the enthalpy of transition (ΔH) of this compound vesicles.

Materials:

  • 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound) powder

  • Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Differential Scanning Calorimeter

  • Vortex mixer

  • Water bath sonicator or extruder

Procedure:

  • Liposome Preparation:

    • A known quantity of this compound is dissolved in a chloroform/methanol (2:1, v/v) solvent mixture.

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.

    • The lipid film is dried under vacuum for at least 2 hours to remove any residual solvent.

    • The lipid film is hydrated with the buffer solution by vortexing at a temperature above the expected Tm of the lipid. This process forms multilamellar vesicles (MLVs).

    • To form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size, respectively.[8]

  • DSC Analysis:

    • A precise volume of the lipid vesicle suspension is loaded into a DSC sample pan.

    • An equal volume of the buffer solution is loaded into a reference pan.

    • The sample and reference pans are hermetically sealed and placed in the calorimeter.

    • The sample is subjected to a controlled heating and cooling cycle over a defined temperature range (e.g., -10°C to 40°C) at a constant scan rate (e.g., 1°C/min).

    • The differential heat flow between the sample and reference is recorded as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak during heating, corresponding to the gel-to-liquid crystalline phase transition.

    • The temperature at the peak maximum is taken as the phase transition temperature (Tm).

    • The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis prep1 Dissolve this compound in organic solvent prep2 Evaporate solvent to form lipid film prep1->prep2 prep3 Hydrate film with buffer to form vesicles prep2->prep3 dsc1 Load sample and reference into pans prep3->dsc1 dsc2 Heat/cool at constant rate dsc1->dsc2 dsc3 Record differential heat flow dsc2->dsc3 an1 Identify endothermic peak dsc3->an1 an2 Determine Tm at peak maximum an1->an2 an3 Integrate peak area to find ΔH an1->an3

Figure 1: Workflow for DSC analysis of this compound vesicles.

X-Ray Diffraction

X-ray diffraction provides information about the structural organization of lipid assemblies, including the lamellar spacing in bilayer structures and the packing of the acyl chains.[9][10]

Objective: To characterize the lamellar and acyl chain packing of this compound assemblies as a function of temperature.

Materials:

  • Hydrated this compound sample

  • X-ray diffractometer with a temperature-controlled sample stage

  • Capillary tubes or flat sample holder

Procedure:

  • Sample Preparation:

    • A concentrated, hydrated sample of this compound is prepared as described for DSC.

    • The sample is loaded into a thin-walled glass capillary or onto a flat sample holder.

  • Data Collection:

    • The sample is placed in the temperature-controlled stage of the diffractometer.

    • Small-angle X-ray scattering (SAXS) patterns are collected to determine the long-range order, such as the lamellar repeat distance (d-spacing) of bilayers.

    • Wide-angle X-ray scattering (WAXS) patterns are collected to determine the short-range order, specifically the packing of the hydrocarbon chains.

    • Data is collected at various temperatures, both below and above the expected Tm.

  • Data Analysis:

    • In the gel phase, WAXS patterns typically show a sharp reflection corresponding to tight, ordered chain packing.

    • In the liquid-crystalline phase, this sharp peak is replaced by a broad, diffuse band, indicating disordered, fluid chains.

    • SAXS patterns can be used to identify the type of lipid phase (e.g., lamellar, hexagonal) and to measure the repeat spacing.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a non-invasive technique that provides information about the conformational order of the lipid acyl chains and the hydration state of the headgroup region.[11][12]

Objective: To monitor changes in the acyl chain conformation of this compound during its phase transition.

Materials:

  • Hydrated this compound sample

  • FTIR spectrometer with a temperature-controlled attenuated total reflectance (ATR) accessory

  • Calcium fluoride (B91410) (CaF2) windows

Procedure:

  • Sample Preparation:

    • A thin film of the hydrated this compound sample is placed between two CaF2 windows or directly onto the ATR crystal.

  • Data Collection:

    • The sample is placed in the temperature-controlled cell of the FTIR spectrometer.

    • Infrared spectra are recorded over a range of temperatures spanning the phase transition.

    • Particular attention is paid to the C-H stretching vibration bands of the methylene (B1212753) groups (~2850 cm⁻¹ and ~2920 cm⁻¹).[13][14]

  • Data Analysis:

    • The frequency of the CH₂ symmetric and asymmetric stretching bands is sensitive to the conformational order of the acyl chains.

    • A shift to higher wavenumbers (frequencies) of these bands indicates an increase in the number of gauche conformers, which is characteristic of the transition from the gel to the liquid-crystalline phase.

    • A plot of the peak position versus temperature will show a sharp change at the Tm.

Biological Relevance and Signaling Pathways

Phosphatidylethanolamine plays a crucial role in various cellular functions. While a direct signaling cascade triggered by the phase transition of this compound has not been identified, its physicochemical properties are relevant to broader biological processes.

Membrane Dynamics and Fusion

The small headgroup and conical shape of PE lipids can induce negative curvature strain in membranes, a property that is important for membrane fusion and fission events.[1][2] While long-chain PEs are integral to these processes in cellular membranes, short-chain PEs like this compound are more likely to act as detergents or form micelles, which can influence membrane stability and permeability.

Kennedy Pathway for PE Biosynthesis

This compound, like other phosphatidylethanolamines, is synthesized in the cell via the Kennedy pathway. This pathway involves the activation of ethanolamine (B43304) and its subsequent transfer to a diacylglycerol backbone.

Kennedy_Pathway Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase ATP1 ATP ADP1 ADP CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine CTP:Phosphoethanolamine Cytidylyltransferase CTP CTP PPi PPi PE Phosphatidylethanolamine (e.g., this compound) CDP_Ethanolamine->PE CDP-Ethanolamine:1,2-Diacylglycerol Ethanolaminephosphotransferase DAG Diacylglycerol CMP CMP Phase_Transition_Logic cluster_gel Gel Phase cluster_liquid Liquid-Crystalline Phase Temp_Low Temperature < Tm Gel_State Ordered Acyl Chains (trans conformation) Temp_Low->Gel_State Temp_High Temperature > Tm Liquid_State Disordered Acyl Chains (gauche conformations) Temp_High->Liquid_State Low_Entropy Low Entropy Gel_State->Low_Entropy Low_Enthalpy Low Enthalpy Gel_State->Low_Enthalpy Gel_State->Liquid_State  Phase Transition (Melting)   High_Entropy High Entropy Liquid_State->High_Entropy High_Enthalpy High Enthalpy Liquid_State->High_Enthalpy

References

The Pivotal Role of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) in Membrane Fusion Events: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fusion is a fundamental biological process essential for a myriad of cellular functions, including vesicle trafficking, neurotransmitter release, and viral entry. At the core of this intricate process lies the dynamic rearrangement of lipid bilayers, often facilitated by specific lipid species known as fusogenic lipids. Among these, phosphatidylethanolamines (PEs) play a crucial role due to their unique biophysical properties. This technical guide provides an in-depth exploration of the role of a specific short-chain PE, 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE), in membrane fusion events. While its longer-chain counterpart, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), is more extensively studied, this compound is increasingly utilized in lipid nanoparticle formulations for drug and gene delivery, warranting a detailed understanding of its fusogenic capabilities and mechanisms of action.

The Fusogenic Nature of Phosphatidylethanolamine

The fusogenicity of PE lipids stems from their molecular geometry. The small ethanolamine (B43304) headgroup in comparison to the larger cross-sectional area of the two acyl chains gives the molecule a conical shape.[1] This molecular architecture is energetically unfavorable for packing into a flat, lamellar bilayer, thereby inducing negative curvature strain within the membrane.[2] This intrinsic strain is the driving force behind the propensity of PEs to promote the formation of non-bilayer lipid structures, most notably the inverted hexagonal (HII) phase.[1] The transition from a lamellar to a non-lamellar phase is a key intermediate step in the fusion of two opposing membranes.

The process of membrane fusion is generally understood to proceed through a series of steps:

  • Close Apposition: The two membranes are brought into close proximity.

  • Stalk Formation: The outer leaflets of the two bilayers merge, forming a "stalk-like" connection. This is a highly curved structure, and its formation is facilitated by lipids that favor negative curvature, such as PE.

  • Hemifusion Diaphragm: The stalk expands to form a hemifusion diaphragm, where the outer leaflets are continuous, but the inner leaflets remain separate.

  • Fusion Pore Formation and Expansion: A pore opens within the hemifusion diaphragm, allowing for the mixing of the aqueous contents of the two compartments. This pore can then expand to complete the fusion process.

Biophysical Properties of this compound and its Role in Fusion

While sharing the fundamental fusogenic characteristics of the PE lipid class, the shorter acyl chains of this compound (eight carbons each) influence its specific biophysical properties and, consequently, its role in membrane fusion.

Influence of Acyl Chain Length on Fusogenicity

Studies have shown that the efficiency of membrane fusion mediated by PE increases with the length of the acyl chains.[3] Liposomes formulated with phospholipids (B1166683) of increasing acyl chain length (from 16 to 20 carbons) demonstrated improved entrapment of hydrophobic molecules and higher antibiofilm activity, which was attributed to enhanced fusion.[4] This suggests that DOPE, with its 18-carbon oleoyl (B10858665) chains, is likely more fusogenic than this compound. The shorter, saturated octanoyl chains of this compound result in a less pronounced conical shape compared to PEs with longer and unsaturated acyl chains. This leads to a lower propensity to induce the negative curvature required for the formation of fusion intermediates.

Induction of Non-Lamellar Phases

Despite its potentially lower fusogenicity compared to long-chain PEs, this compound can still induce the formation of non-lamellar phases, particularly when present in sufficient concentrations or in combination with other lipids that promote such structures. The presence of cone-shaped lipids like PE can lead to the formation of lipid packing defects, which are transient voids between lipid headgroups that expose the hydrophobic core of the bilayer.[5][6][7] These defects are thought to be crucial for the initiation of membrane fusion by providing sites for the insertion of fusion peptides or by lowering the energy barrier for the formation of the stalk intermediate.

Quantitative Data on Fusogenic Lipids

Direct quantitative comparisons of the fusogenic efficiency of this compound versus other lipids like DOPE are scarce in the literature. However, data from studies on related systems provide valuable insights into the factors influencing fusogenicity.

Lipid CompositionFusion Efficiency (%)Cell LineReference
DOPE /DOTAP/BODIPY FL-DHPE (1/1/0.1 mol/mol)87 ± 8CHO[3]
DOPC /DOTAP/BODIPY FL-DHPE (1/1/0.1 mol/mol)7 ± 3CHO[3]
Neutral Lipid Acyl Chain (in PE-containing liposomes)Relative Fusion Efficiency
C14:0Low
C16:0Moderate
C18:1 (DOPE)High
C20:4Very High

Note: This table is a qualitative representation based on the finding that fusion efficiency increases with acyl chain length and unsaturation.[3]

Experimental Protocols for Studying Membrane Fusion

Several well-established assays are used to quantify membrane fusion events. These assays typically monitor either the mixing of lipid components of the two membranes or the mixing of their aqueous contents.

FRET-Based Lipid Mixing Assay

This is a widely used method to monitor the fusion of liposome (B1194612) populations.

Principle: This assay is based on Förster Resonance Energy Transfer (FRET) between two fluorescently labeled lipids incorporated into one population of liposomes (labeled liposomes). A common FRET pair is NBD-PE (donor) and Rhodamine-PE (acceptor). When these probes are in close proximity within the same membrane, excitation of the donor (NBD) results in energy transfer to the acceptor (Rhodamine), and the majority of the emission is from the acceptor. Upon fusion of the labeled liposomes with a population of unlabeled liposomes, the fluorescent probes are diluted in the newly formed larger membrane. This increases the average distance between the donor and acceptor molecules, leading to a decrease in FRET efficiency. Consequently, an increase in donor fluorescence and a decrease in acceptor fluorescence are observed.[8][9][10][11]

Detailed Methodology:

  • Liposome Preparation:

    • Labeled Liposomes: Prepare a lipid mixture in an organic solvent (e.g., chloroform) containing the desired lipid composition (e.g., this compound, a structural lipid like POPC, and a cationic lipid if needed for interaction) along with 0.5-1 mol% of NBD-PE and 0.5-1 mol% of Rhodamine-PE.

    • Unlabeled Liposomes: Prepare a lipid mixture with the same composition but without the fluorescent probes.

    • Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid films with the desired buffer to form multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Fusion Assay:

    • In a fluorescence cuvette, mix the labeled and unlabeled liposome populations at a specific ratio (e.g., 1:9 labeled to unlabeled).

    • Monitor the fluorescence of the donor (NBD, excitation ~465 nm, emission ~530 nm) and acceptor (Rhodamine, emission ~590 nm) over time using a fluorometer.

    • Initiate fusion by adding the fusogenic agent (e.g., Ca²⁺ for anionic liposomes, or by inducing proximity with agents like polyethylene (B3416737) glycol).

    • Record the change in fluorescence intensity. An increase in NBD fluorescence and a decrease in Rhodamine fluorescence indicate lipid mixing.

  • Data Analysis:

    • The percentage of fusion can be calculated using the following formula: % Fusion = [(Ft - F0) / (Fmax - F0)] * 100 where:

      • Ft is the fluorescence intensity at time t.

      • F0 is the initial fluorescence intensity of the mixture before fusion.

      • Fmax is the maximum fluorescence intensity corresponding to 100% fusion, which can be determined by disrupting all liposomes with a detergent like Triton X-100.

FRET_Lipid_Mixing_Assay cluster_before Before Fusion cluster_after After Fusion Labeled Vesicle Labeled Vesicle NBD NBD (Donor) Rhod Rhodamine (Acceptor) Fused Vesicle Fused Vesicle Labeled Vesicle->Fused Vesicle Fusion Unlabeled Vesicle Unlabeled Vesicle Unlabeled Vesicle->Fused Vesicle NBD->Rhod FRET NBD_f NBD Rhod_f Rhodamine

FRET-based lipid mixing assay workflow.
Content Mixing Assay

This assay monitors the mixing of the aqueous contents of two liposome populations.

Principle: A common method involves encapsulating a fluorophore and a quencher in separate liposome populations. For example, ANTS (a fluorophore) can be encapsulated in one set of vesicles, and DPX (a quencher) in another. Fusion of these two types of vesicles leads to the mixing of their contents, bringing ANTS and DPX into the same compartment, which results in the quenching of ANTS fluorescence.

Detailed Methodology:

  • Liposome Preparation:

    • Prepare two populations of liposomes with the desired lipid composition.

    • Hydrate the lipid film of the first population with a buffer containing ANTS.

    • Hydrate the lipid film of the second population with a buffer containing DPX.

    • Remove unencapsulated ANTS and DPX by size-exclusion chromatography.

  • Fusion Assay:

    • Mix the ANTS-containing and DPX-containing liposomes in a fluorescence cuvette.

    • Monitor the fluorescence of ANTS (excitation ~350 nm, emission ~520 nm) over time.

    • Initiate fusion.

    • A decrease in ANTS fluorescence indicates content mixing.

  • Data Analysis:

    • The percentage of content mixing can be calculated similarly to the lipid mixing assay, with the maximum quenching achieved by disrupting all vesicles with a detergent.

Role of this compound in Signaling Pathways

Direct evidence linking this compound to specific signaling pathways is currently limited. However, it is well-established that the biophysical properties of the cell membrane, such as fluidity and curvature, play a critical role in regulating the activity of membrane-associated proteins, including receptors and signaling enzymes.[12][13][14][15][16][17][18]

By virtue of its conical shape, the incorporation of this compound into a membrane can alter its physical properties:

  • Increased Fluidity: The shorter acyl chains of this compound can disrupt the ordered packing of longer-chain phospholipids, thereby increasing membrane fluidity.

  • Induction of Membrane Curvature: As a cone-shaped lipid, this compound promotes negative membrane curvature.

These changes in the membrane environment can modulate the function of signaling proteins in several ways:

  • Conformational Changes in Receptors: The activity of many transmembrane receptors, such as G-protein coupled receptors (GPCRs), is sensitive to the lipid environment.[13][15][16][19][20] Changes in membrane fluidity and curvature can influence the conformational equilibrium of these receptors, favoring either an active or inactive state.

  • Recruitment of Signaling Proteins: Some signaling proteins contain domains that sense membrane curvature.[12][14][17][18] The localized negative curvature induced by this compound could serve as a signal to recruit such proteins to specific membrane domains, thereby initiating a signaling cascade.

  • Modulation of Enzyme Activity: The activity of membrane-bound enzymes can be affected by the physical state of the lipid bilayer. Increased fluidity can enhance the lateral diffusion of enzymes and their substrates, leading to increased reaction rates.

Signaling_Pathway 080PE This compound Incorporation MembraneProperties Altered Membrane Properties (Fluidity, Curvature) 080PE->MembraneProperties GPCR GPCR Conformational Change MembraneProperties->GPCR GProtein G-Protein Activation GPCR->GProtein SecondMessenger Second Messenger Production GProtein->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse

Hypothetical signaling pathway modulation by this compound.

Conclusion

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound) is a fusogenic lipid that, due to its conical molecular shape, can induce negative membrane curvature and promote the formation of non-lamellar lipid phases, which are key intermediates in membrane fusion. While likely less fusogenic than its long-chain, unsaturated counterparts like DOPE, this compound's ability to modulate membrane properties makes it a valuable component in the design of lipid-based drug delivery systems. The experimental protocols detailed in this guide provide a framework for quantifying the fusogenic activity of this compound-containing formulations. Although direct evidence is still emerging, the influence of this compound on membrane fluidity and curvature suggests a plausible indirect role in modulating cellular signaling pathways by affecting the function of membrane-associated proteins. Further research is warranted to fully elucidate the specific quantitative fusogenicity and signaling roles of this important short-chain phospholipid.

References

An In-depth Technical Guide to the Biochemical and Physiological Actions of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) is a saturated short-chain phosphatidylethanolamine (B1630911) (PE) that, due to its distinct physicochemical properties, serves as a valuable tool in biochemical and biophysical research. Unlike its long-chain counterparts that are primary structural components of biological membranes, this compound's shorter acyl chains bestow it with unique characteristics that are leveraged to modulate lipid bilayers and construct specialized lipid-based delivery systems. This technical guide provides a comprehensive overview of the known actions of this compound, with a focus on its impact on membrane properties, its role in model systems to study biological phenomena such as membrane fusion and autophagy, and its application in the formulation of liposomes for therapeutic and research purposes. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows are provided to support researchers in utilizing this versatile phospholipid.

Introduction

Phosphatidylethanolamines (PEs) are a class of phospholipids (B1166683) that are major constituents of biological membranes, playing crucial roles in membrane structure and function.[1][2] PEs are characterized by a glycerol (B35011) backbone, two fatty acyl chains, and a phosphoethanolamine headgroup. The overall shape of a PE molecule is often described as conical, which can induce negative curvature in lipid bilayers, a property critical for processes like membrane fusion and fission.[1][3]

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound) is a synthetic PE with two saturated eight-carbon acyl chains. Its short-chain nature makes it more water-soluble than long-chain PEs and gives it detergent-like properties. While not a significant component of natural cell membranes, this compound is widely used in research to probe and manipulate the properties of lipid bilayers and as a component in the formulation of lipid-based nanoparticles, such as liposomes.

Physicochemical Properties of this compound

The biochemical and physiological actions of this compound are a direct consequence of its molecular structure. The two short octanoyl chains lead to a higher critical micelle concentration (CMC) compared to long-chain phospholipids, meaning it is more likely to exist as monomers in an aqueous solution and can more readily partition into and out of lipid bilayers. This dynamic behavior allows it to be used to alter the properties of pre-existing membranes.

Biochemical and Physiological Actions

The primary actions of this compound are observed through its influence on the biophysical properties of lipid membranes and its role in cellular processes that are sensitive to membrane composition and dynamics.

Modulation of Lipid Bilayer Properties

The incorporation of this compound into a lipid bilayer can significantly alter its physical characteristics. These alterations are fundamental to its utility in research.

  • Membrane Fluidity: Short-chain phospholipids like this compound can increase membrane fluidity. By inserting between the longer acyl chains of membrane lipids, they disrupt the ordered packing, thereby increasing the mobility of the lipid molecules.

  • Phase Transition: The gel-to-liquid crystalline phase transition temperature (Tm) of a lipid bilayer can be lowered by the inclusion of short-chain phospholipids. This is due to the disruption of the ordered gel phase packing.

  • Membrane Curvature and Fusion: As a PE, this compound retains the conical shape that favors negative membrane curvature. This property is crucial for promoting membrane fusion. In model systems, the presence of PEs can lower the energy barrier for the formation of fusion intermediates, such as the stalk structure.[4][5]

Role in Autophagy

Autophagy is a cellular process for the degradation of cellular components via lysosomes. A key step in autophagy is the formation of the autophagosome, a double-membraned vesicle. This process involves the conjugation of Atg8 family proteins (like LC3) to PE. While the direct role of exogenously added this compound in inducing autophagy is not well-documented, the general abundance and availability of PE are known to be important for autophagic flux.[6] It is plausible that the incorporation of this compound into cellular membranes could influence the local availability of PE for the autophagy machinery.

The following diagram illustrates the general role of PE in the lipidation of LC3 during autophagy.

G cluster_autophagy Autophagy Pathway LC3_I LC3-I (Cytosolic) Atg7 Atg7 (E1-like) LC3_I->Atg7 ATP Atg3 Atg3 (E2-like) Atg7->Atg3 LC3 transfer Atg12_Atg5_Atg16L1 Atg12-Atg5-Atg16L1 (E3-like) Atg3->Atg12_Atg5_Atg16L1 LC3 transfer LC3_II LC3-II (Lipidated) (membrane-bound) Atg12_Atg5_Atg16L1->LC3_II Conjugation PE Phosphatidylethanolamine (PE) (e.g., in phagophore membrane) PE->Atg12_Atg5_Atg16L1 Autophagosome Autophagosome Formation LC3_II->Autophagosome

Role of PE in LC3 lipidation during autophagy.

Applications in Liposome Formulations

One of the most significant applications of this compound is in the formulation of liposomes for drug and gene delivery. Its properties can be harnessed to create vesicles with specific characteristics.

Helper Lipid in Cationic Liposomes

In gene delivery, cationic lipids are used to complex with negatively charged nucleic acids. These formulations often include a "helper" lipid to improve transfection efficiency. Dioleoylphosphatidylethanolamine (DOPE) is a commonly used helper lipid due to its fusogenic properties, which are thought to facilitate the release of the nucleic acid from the endosome into the cytoplasm. While DOPE is more common, the principles of using a fusogenic PE apply, and short-chain PEs can also be incorporated to modulate the properties of these delivery vehicles.

The following diagram illustrates a general workflow for preparing cationic liposomes for gene delivery.

G cluster_liposome_prep Cationic Liposome Preparation for Gene Delivery start Start dissolve_lipids Dissolve Cationic Lipid and Helper Lipid (e.g., PE) in Organic Solvent start->dissolve_lipids lipid_film Create Thin Lipid Film (Evaporation) dissolve_lipids->lipid_film hydration Hydrate Film with Aqueous Buffer lipid_film->hydration sizing Size Liposomes (e.g., Extrusion, Sonication) hydration->sizing characterization Characterize Vesicles (Size, Zeta Potential) sizing->characterization complexation Complex with Nucleic Acid characterization->complexation transfection Transfect Cells complexation->transfection end End transfection->end

References

The Pivotal Role of Octanoyl Chains in 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE), a short-chain phospholipid with unique physicochemical properties conferred by its C8 acyl chains. These octanoyl chains are central to its high aqueous solubility and detergent-like characteristics, distinguishing it from its long-chain counterparts. This document details the biophysical properties of this compound, including its critical micelle concentration and phase transition behavior, and provides a comparative analysis with other phospholipids (B1166683). Furthermore, it outlines detailed experimental protocols for the synthesis of related compounds, liposome (B1194612) preparation, and the use of this compound in membrane protein studies. The guide also explores the role of phosphatidylethanolamines in cellular signaling and discusses the specific applications of this compound in drug development and membrane research, supported by illustrative diagrams of relevant pathways and experimental workflows.

Introduction: The Significance of Acyl Chain Length in Phospholipids

Phosphatidylethanolamines (PEs) are a class of phospholipids that are major components of biological membranes, playing crucial roles in membrane structure and function.[1] The biophysical properties of PEs are largely dictated by the length and saturation of their fatty acyl chains. While long-chain PEs (typically containing acyl chains of 16 carbons or more) are integral to the formation of stable, planar lipid bilayers, short-chain PEs, such as 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound), possess distinct characteristics due to their shorter acyl chains.[2]

The two eight-carbon octanoyl chains of this compound impart a unique amphipathic character to the molecule. This structure results in a higher headgroup-to-tail ratio, leading to increased water solubility and detergent-like properties.[2] These attributes make this compound an invaluable tool in various biochemical and biophysical applications, particularly in the study of membrane proteins and in the formulation of drug delivery systems.

Physicochemical Properties of this compound

The short octanoyl chains of this compound are directly responsible for its distinct physicochemical behavior compared to long-chain PEs.

Critical Micelle Concentration (CMC)
Phase Transition Temperature (Tm)

The gel-to-liquid crystalline phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a more ordered gel phase to a more fluid liquid-crystalline phase. The short, saturated octanoyl chains of this compound result in a significantly lower Tm compared to its long-chain, saturated counterparts. While a precise experimental Tm for this compound is not specified in the available literature, it is anticipated to be well below 0°C, similar to other short-chain phospholipids.[3] This low Tm ensures that this compound remains in a fluid state over a broad range of experimental temperatures.

Aqueous Solubility

A key feature of this compound is its relatively high solubility in aqueous solutions, a direct consequence of its short octanoyl chains. This property allows for its use in biophysical assays without the need for organic solvents, which can be detrimental to protein structure and function.

Data Presentation: Comparative Properties of Phospholipids

To highlight the unique characteristics of this compound, the following table summarizes key physicochemical properties of various phospholipids, emphasizing the influence of acyl chain length.

Lipid NameAbbreviationAcyl Chain CompositionCritical Micelle Concentration (CMC) (mM)Main Phase Transition Temperature (Tm) (°C)
1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamineThis compoundC8:0/C8:0~0.25 (estimated)< 0 (estimated)
1,2-Dioctanoyl-sn-glycero-3-phosphocholine (B96630)08:0 PCC8:0/C8:00.27[2]Not specified
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927)DPPEC16:0/C16:0Not applicable (forms bilayers)63
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamineDOPEC18:1/C18:1Not applicable (forms bilayers)-16

Note: The CMC for this compound is an estimation based on the value for 08:0 PC. The Tm for this compound is an estimation based on the trend for short-chain phospholipids.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study and application of this compound.

Synthesis of a Related Phosphoethanolamine Derivative

While a specific protocol for the direct synthesis of this compound was not found, a general and efficient three-step strategy for the synthesis of sn-glycero-3-phosphoethanolamine (GroPEtn) from a commercially available long-chain PE, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE), is described below. This method can be conceptually adapted for the synthesis of short-chain derivatives.[4][5][6]

Step 1: Protection of the Primary Amine

  • Dissolve 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) in a suitable organic solvent.

  • Add a protecting group, such as a trityl group, to the primary amine of the ethanolamine (B43304) headgroup. This is crucial to prevent side reactions during the subsequent hydrolysis step.

  • Purify the N-trityl-DPPE product.

Step 2: Hydrolysis of the Acyl Chains

  • Subject the N-trityl-DPPE to strong base hydrolysis. This step cleaves the fatty acyl chains from the glycerol (B35011) backbone.

  • The product of this reaction is N-trityl-sn-glycero-3-phosphoethanolamine (N-trityl-GroPEtn).

Step 3: Deprotection of the Primary Amine

  • Use a mild, rapid, and efficient deprotection method, such as treatment with trifluoroacetic acid, to remove the trityl group from the primary amine.

  • This final step yields sn-glycero-3-phosphoethanolamine (GroPEtn) as the single product.

Preparation of Liposomes using the Thin-Film Hydration Method

This widely used technique can be adapted for the incorporation of this compound, although its detergent-like properties may influence vesicle formation.[7][8]

Materials:

  • 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound) and other desired lipids

  • Chloroform (B151607) or a chloroform:methanol mixture

  • Aqueous buffer (e.g., PBS, Tris-HCl)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size

Procedure:

  • Dissolve the desired lipids, including this compound, in chloroform or a chloroform:methanol mixture in a round-bottom flask. The ratio of lipids will depend on the specific application.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the desired aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the highest Tm lipid in the mixture.[7]

  • Vortex the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This protocol utilizes the fluorescence of a probe, such as pyrene (B120774), which is sensitive to the polarity of its environment.[1][4][5][9]

Materials:

  • This compound

  • Pyrene stock solution in a suitable organic solvent (e.g., acetone)

  • Aqueous buffer

  • Fluorometer

Procedure:

  • Prepare a series of aqueous solutions of this compound with varying concentrations, bracketing the expected CMC.

  • Add a small aliquot of the pyrene stock solution to each this compound solution to a final concentration that is very low (e.g., 1 µM) to avoid pyrene excimer formation.

  • Incubate the samples to allow for equilibration.

  • Measure the fluorescence emission spectrum of each sample using a fluorometer, with an excitation wavelength of around 335 nm.

  • Determine the ratio of the intensity of the first vibronic peak (I1, ~373 nm) to the third vibronic peak (I3, ~384 nm).

  • Plot the I1/I3 ratio as a function of the this compound concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I1/I3 ratio indicates the partitioning of pyrene into the hydrophobic core of the newly formed micelles.[1]

Visualization of Key Processes and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate fundamental concepts related to this compound.

G Molecular Structure of this compound cluster_glycerol Glycerol Backbone cluster_headgroup Phosphoethanolamine Headgroup cluster_chains Octanoyl Chains G1 CH2-O-CO-(CH2)6-CH3 G2 CH-O-CO-(CH2)6-CH3 G3 CH2-O-P-O-CH2-CH2-NH3+ P O || -P- | O1 O- O2 O-CH2-CH2-NH3+ C1 CO-(CH2)6-CH3 C2 CO-(CH2)6-CH3

Caption: Molecular structure of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound).

G Micelle Formation by this compound cluster_monomers Monomers (Below CMC) cluster_micelle Micelle (Above CMC) M1 PE Micelle M1->Micelle [this compound] > CMC M2 PE M3 PE M4 PE P1 PE P2 PE P3 PE P4 PE P5 PE

Caption: Schematic of micelle formation by this compound above its critical micelle concentration (CMC).

G Membrane Protein Solubilization Workflow Start Membrane with Target Protein Add_PE Add this compound (above CMC) Start->Add_PE Solubilization Formation of Protein-Lipid-Detergent Micelles Add_PE->Solubilization Purification Purification of Target Protein Micelles Solubilization->Purification End Purified Protein for Structural/Functional Studies Purification->End

Caption: Workflow for the solubilization of membrane proteins using this compound.

Role in Cellular Signaling

Phosphatidylethanolamine and its derivatives are involved in various cellular signaling pathways. While specific signaling roles directly attributed to the short-chain this compound are not extensively documented, the broader functions of PE provide a framework for its potential involvement.

PEs are known to be precursors for the synthesis of other important signaling lipids. For instance, the sequential methylation of PE leads to the formation of phosphatidylcholine (PC).[10] Furthermore, PE itself can act as a signaling molecule by modulating the activity of certain membrane-associated proteins.

The conical shape of PE molecules can induce negative curvature in lipid bilayers, which is important for processes like membrane fusion and fission, events that are integral to many signaling cascades.[11] While this compound, with its detergent-like properties, is more likely to form micelles than to integrate into and curve a bilayer, its presence can still influence the local lipid environment and thereby modulate the function of membrane proteins involved in signaling, such as G protein-coupled receptors (GPCRs). The ability of short-chain phospholipids to create a more dynamic and fluid membrane environment can facilitate the conformational changes required for GPCR activation and subsequent signal transduction.

Applications in Research and Drug Development

The unique properties of this compound, driven by its octanoyl chains, make it a versatile tool in both basic research and pharmaceutical development.

Membrane Protein Research

One of the most significant applications of this compound is in the study of membrane proteins. Its ability to form micelles and solubilize membranes in a gentle manner makes it an excellent detergent for extracting and purifying membrane proteins from their native lipid environment.[7][10] Unlike harsher detergents, the use of short-chain phospholipids like this compound can help to maintain the native conformation and activity of the protein. Purified membrane proteins in this compound micelles can then be used for a variety of downstream applications, including:

  • Structural studies: Crystallization of membrane proteins for X-ray crystallography or for analysis by cryo-electron microscopy often requires the protein to be in a soluble, monodisperse state, which can be achieved using this compound.[10][12][13]

  • Functional assays: The activity of purified membrane proteins can be studied in a controlled environment by reconstituting them into artificial lipid bilayers or nanodiscs from their micellar state.[7][14]

Drug Delivery Systems

The detergent-like properties of this compound can be harnessed in the formulation of lipid-based drug delivery systems. It can be used as a solubilizing agent for poorly water-soluble drugs, enhancing their bioavailability. In liposomal formulations, the inclusion of a small amount of this compound can modulate the fluidity and stability of the lipid bilayer, potentially influencing the drug release profile.

Conclusion

The octanoyl chains of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine are the defining feature that dictates its unique physicochemical properties and, consequently, its broad utility in scientific research and drug development. Its high aqueous solubility, low phase transition temperature, and detergent-like behavior make it an indispensable tool for the study of challenging biological systems, particularly in the realm of membrane biology. By providing a more "native-like" environment compared to traditional detergents, this compound facilitates the isolation and characterization of membrane proteins in their functional state. As our understanding of the intricate interplay between lipids and proteins continues to grow, the significance of specialized lipid molecules like this compound in advancing our knowledge and enabling new therapeutic strategies will undoubtedly continue to expand. This technical guide serves as a comprehensive resource for researchers and professionals seeking to leverage the unique advantages offered by the short octanoyl chains of this compound.

References

An In-depth Technical Guide on 08:0 Phosphatidylethanolamine (PE) in Cellular Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phosphatidylethanolamine (B1630911) (PE)

Phosphatidylethanolamine (PE) is a vital glycerophospholipid, second only to phosphatidylcholine (PC) in abundance in mammalian cell membranes, where it can constitute 15-25% of the total phospholipid content.[1][2] Structurally, PE consists of a glycerol (B35011) backbone esterified to two fatty acids, a phosphate (B84403) group, and an ethanolamine (B43304) head group. This amphipathic nature is fundamental to its role in the architecture of cellular membranes.[3] In human physiology, PE is particularly enriched in nervous tissues, making up 45% of all phospholipids (B1166683) in the white matter of the brain, nerves, and spinal cord.[4]

The unique cone shape of the PE molecule, a result of its small headgroup in relation to its acyl chains, allows it to induce negative curvature in lipid bilayers. This property is critical for various cellular processes, including membrane fusion and fission, and for the proper folding and function of certain membrane proteins, where it acts as a lipid chaperone.[5] PE's functions extend to crucial cellular events such as cytokinesis, autophagy, and apoptosis.[1][4]

This guide provides a comprehensive overview of PE as a key component of cellular lipidomics, with a special focus on the synthetic short-chain species, 08:0 PE (dioctanoylphosphatidylethanolamine). It will delve into the metabolism of PE, its role in signaling pathways, and provide detailed experimental protocols for its study.

The Specificity of this compound (Dioctanoylphosphatidylethanolamine)

This compound is a synthetic phosphatidylethanolamine with two saturated eight-carbon acyl chains (octanoyl chains). Its shorter chain length makes it more water-soluble than its long-chain counterparts, a property that is advantageous in various research applications.[6] While not a naturally abundant species in most cells, this compound serves as a valuable tool for researchers to probe the functions of PE in cellular processes. It can be used in the preparation of liposomes and as a substrate for enzymes such as phospholipases, aiding in the elucidation of lipid metabolism and signaling pathways.[7]

PE Metabolism: Biosynthesis and Degradation

The cellular pool of PE is maintained through several biosynthetic pathways, with the two primary routes being the Kennedy pathway (CDP-ethanolamine pathway) and the phosphatidylserine (B164497) (PS) decarboxylation pathway.

PE Biosynthesis

1. The Kennedy Pathway (CDP-Ethanolamine Pathway): This pathway is the primary route for de novo PE synthesis and occurs in the endoplasmic reticulum (ER). It involves a three-step enzymatic process:

  • Phosphorylation of Ethanolamine: Ethanolamine is phosphorylated by ethanolamine kinase to form phosphoethanolamine.
  • Activation of Phosphoethanolamine: CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) catalyzes the reaction of phosphoethanolamine with CTP to form CDP-ethanolamine.
  • Condensation with Diacylglycerol (DAG): CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase transfers the phosphoethanolamine head group to DAG, forming PE.

2. The Phosphatidylserine (PS) Decarboxylation Pathway: This pathway provides an alternative route for PE synthesis and primarily occurs in the inner mitochondrial membrane. Phosphatidylserine, synthesized in the ER, is transported to the mitochondria where it is decarboxylated by phosphatidylserine decarboxylase (PSD) to yield PE.

Other Minor Pathways:

  • Acylation of Lyso-PE: Lyso-PE can be acylated to form PE.

  • Base Exchange: The head group of other phospholipids, such as phosphatidylcholine, can be exchanged for ethanolamine.

PE Degradation

The degradation of PE is primarily carried out by phospholipases, which hydrolyze the ester bonds to release fatty acids and the head group. Phospholipase A1 and A2 cleave the fatty acids at the sn-1 and sn-2 positions, respectively, generating lyso-PE. Phospholipase C cleaves the phosphodiester bond to release diacylglycerol and phosphoethanolamine, while phospholipase D cleaves the head group to produce phosphatidic acid and ethanolamine.

Quantitative Data on PE Distribution

The abundance and species composition of PE can vary significantly between different cell types and subcellular compartments. This distribution is crucial for the specific functions of organelles.

Cell Type/OrganelleTotal PE Abundance (% of Total Phospholipids)Key PE SpeciesReference(s)
Mammalian Cells (General) 15 - 25%-[1]
HEK293T Cells 16%PE(36:2), PE(34:1), PE(36:1)[8]
HeLa Cells ~10%PE(36:2), PE(34:1), PE(36:1)[9][10]
Neuronal Cells Elevated levelsPE(40:6)[8][11]
Mitochondria (Rat Liver) Higher than ER(16:0-18:1)PE, (18:0-18:2/18:1-18:1)PE[2]
Endoplasmic Reticulum (Rat Liver) Lower than Mitochondria(18:1-20:1)PE[2]

PE in Cellular Signaling

PE is not merely a structural component of membranes but also an active participant in various signaling pathways, most notably in apoptosis and the regulation of cell growth and proliferation through the PI3K/Akt/mTOR pathway.

Role of PE in Apoptosis

Exogenous PE has been shown to induce apoptosis in cancer cells.[12] The mechanism involves the intrinsic mitochondrial pathway, characterized by:

  • Modulation of Bcl-2 Family Proteins: PE can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[3][12] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization.

  • Mitochondrial Membrane Potential Collapse: The increased Bax/Bcl-2 ratio contributes to a decrease in the mitochondrial membrane potential (ΔΨm).[12]

  • Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates the caspase cascade, including the key executioner caspase, caspase-3.[3][13]

Apoptosis_Pathway PE Phosphatidylethanolamine Bcl2 Bcl-2 PE->Bcl2 downregulates Bax Bax PE->Bax upregulates Bcl2->Bax Mito Mitochondrion Bax->Mito permeabilizes membrane CytoC Cytochrome c Mito->CytoC releases Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Signaling pathway of PE-induced apoptosis.

PE and the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. While the direct role of PE in this pathway is still under investigation, emerging evidence suggests its involvement in modulating key components of this cascade. Phosphatidic acid (PA), a product of PE degradation by phospholipase D, is a known activator of mTOR. Furthermore, PE itself can influence the activity of upstream regulators of this pathway.

Figure 2: Overview of the PI3K/Akt/mTOR pathway and the potential influence of PE.

Experimental Protocols

Lipid Extraction

Accurate analysis of cellular PE begins with efficient extraction from biological samples. The Folch and Bligh & Dyer methods are two of the most widely used protocols.

1. Modified Folch Method [3][12][14]

This method utilizes a chloroform (B151607)/methanol mixture to extract lipids from tissues.

  • Reagents:

    • Chloroform/Methanol (2:1, v/v)

    • 0.9% NaCl solution

  • Procedure:

    • Homogenize the tissue sample in a 20-fold volume of chloroform/methanol (2:1). For example, use 20 mL of solvent for 1 g of tissue.

    • Agitate the homogenate for 15-20 minutes at room temperature.

    • Filter or centrifuge the homogenate to separate the liquid phase.

    • Wash the liquid phase with 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of extract).

    • Vortex the mixture and centrifuge at a low speed (e.g., 2000 rpm) to separate the phases.

    • Carefully remove the upper aqueous phase.

    • The lower chloroform phase, containing the lipids, is collected and the solvent is evaporated under a stream of nitrogen or using a rotary evaporator.

Folch_Method_Workflow Start Tissue Sample Homogenize Homogenize in Chloroform/Methanol (2:1) Start->Homogenize Separate_Liquid Filter or Centrifuge to obtain liquid phase Homogenize->Separate_Liquid Wash Wash with 0.9% NaCl Separate_Liquid->Wash Separate_Phases Centrifuge to separate phases Wash->Separate_Phases Collect_Lower Collect lower (Chloroform) phase Separate_Phases->Collect_Lower Evaporate Evaporate solvent Collect_Lower->Evaporate End Lipid Extract Evaporate->End

Figure 3: Workflow for the modified Folch lipid extraction method.

2. Bligh & Dyer Method [9][15][16]

This method is a modification of the Folch method, using a lower solvent volume, and is particularly suitable for samples with high water content.

  • Reagents:

    • Chloroform

    • Methanol

    • Distilled Water

  • Procedure:

    • For a sample containing 1 mL of water (e.g., cell suspension), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.

    • Vortex the mixture thoroughly.

    • Add 1.25 mL of chloroform and vortex again.

    • Add 1.25 mL of distilled water and vortex to induce phase separation.

    • Centrifuge the mixture at a low speed (e.g., 1000 rpm) for 5 minutes to separate the two phases.

    • The bottom organic phase contains the lipids and is carefully collected.

Bligh_Dyer_Workflow Start Aqueous Sample Add_Solvent1 Add Chloroform/Methanol (1:2) Start->Add_Solvent1 Add_Solvent2 Add Chloroform Add_Solvent1->Add_Solvent2 Add_Water Add Water Add_Solvent2->Add_Water Centrifuge Centrifuge to separate phases Add_Water->Centrifuge Collect_Lower Collect lower (organic) phase Centrifuge->Collect_Lower End Lipid Extract Collect_Lower->End

Figure 4: Workflow for the Bligh & Dyer lipid extraction method.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of PE species.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatography: Reversed-phase chromatography is commonly used to separate PE species based on their acyl chain length and degree of unsaturation.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is typically used in either positive or negative ion mode.

    • Detection: Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer provides high sensitivity and specificity for quantification. Precursor ion scanning or neutral loss scanning can be used for the identification of PE species. In positive ion mode, a neutral loss of 141 Da (the phosphoethanolamine head group) is characteristic of PE.

  • Quantification: Stable isotope-labeled internal standards for different PE species are added to the sample prior to extraction to correct for variations in extraction efficiency and matrix effects. A calibration curve is generated using a series of known concentrations of PE standards.

Conclusion

Phosphatidylethanolamine is a multifaceted phospholipid that plays a crucial role in the structural integrity and functionality of cellular membranes. Its involvement in key signaling pathways, particularly in apoptosis and cell growth regulation, highlights its importance in cellular health and disease. The use of synthetic PE species like this compound provides researchers with valuable tools to dissect the complex roles of these lipids. The detailed experimental protocols provided in this guide offer a starting point for the accurate and reliable analysis of PE in a lipidomics context, paving the way for further discoveries in this dynamic field of research and its application in drug development. in drug development.

References

An In-depth Technical Guide on 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (DOPE), a synthetic phospholipid increasingly vital in drug delivery and biomedical research. While the specific historical details of its initial discovery remain nuanced, this document outlines the broader context of phosphatidylethanolamine (B1630911) discovery, details its chemical synthesis, compiles its physicochemical properties, and explores its significant biological roles, particularly as a critical helper lipid in lipid nanoparticle (LNP) formulations. Detailed experimental protocols for its synthesis and use in LNP formation are provided, alongside visualizations of key pathways and workflows to support researchers in their understanding and application of this versatile molecule.

Discovery and Historical Context

The discovery of the broader class of lipids known as phosphatidylethanolamines (PEs) dates back to 1884, when they were first isolated from brain tissue. Initially termed "cephalin," the fundamental structure of PEs was further elucidated in 1952. These lipids are integral components of biological membranes and are involved in various cellular processes.

The specific synthesis of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (DOPE), a PE with two saturated eight-carbon acyl chains, is a result of advancements in lipid chemistry. While a singular "discovery" event for this specific molecule is not well-documented in seminal publications, its development is intrinsically linked to the need for synthetic phospholipids (B1166683) with tailored properties for research into model membranes and, more recently, for optimizing drug delivery systems. The shorter, saturated acyl chains of DOPE confer distinct physicochemical characteristics compared to its longer-chain and unsaturated counterparts, making it a valuable tool for specific biophysical and pharmaceutical applications.

Physicochemical Properties

The unique properties of DOPE are dictated by its molecular structure, featuring a hydrophilic ethanolamine (B43304) headgroup and two short, saturated octanoyl chains. These characteristics influence its behavior in aqueous environments and its interactions within lipid bilayers.

PropertyValueSource
Molecular Formula C21H42NO8P(Calculated)
Molar Mass 467.54 g/mol (Calculated)
Melting Point (Tm) Not explicitly found for DOPE (8:0). For comparison, the Tm of 1,2-dilauroyl-sn-glycero-3-phosphoethanolamine (B159024) (DLPE, 12:0) is 29 °C. It is expected that DOPE's Tm is lower.N/A
Critical Micelle Concentration (CMC) Not explicitly found for DOPE (8:0). For comparison, the CMC of 1,2-dioctanoyl-sn-glycero-3-phosphocholine (B96630) (8:0 PC) is 0.27 mM. The CMC of DOPE is expected to be in a similar range.[1][1]
Solubility Soluble in organic solvents like chloroform (B151607) and ethanol (B145695). Limited solubility in aqueous solutions, forming aggregates above its CMC.[2]
Appearance Waxy solid or in solution.[3]

Synthesis of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine

The chemical synthesis of DOPE can be approached through a semi-synthetic route starting from a commercially available phospholipid, followed by acylation with octanoyl chloride. This method allows for the precise introduction of the desired short-chain fatty acids.

Overall Synthesis Workflow

The synthesis can be conceptualized as a two-stage process: first, the generation of the sn-glycero-3-phosphoethanolamine backbone, and second, the acylation of this backbone with octanoyl chloride.

DOPE Synthesis Workflow start Commercially Available PE (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine) step1 Protection of Amino Group start->step1 step2 Hydrolysis of Acyl Chains step1->step2 backbone sn-Glycero-3-phosphoethanolamine (Backbone) step2->backbone step3 Acylation with Octanoyl Chloride backbone->step3 step4 Deprotection of Amino Group step3->step4 product 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (DOPE) step4->product

Caption: A generalized workflow for the semi-synthesis of DOPE.

Experimental Protocols

Protocol 1: Synthesis of sn-Glycero-3-phosphoethanolamine (Backbone)

This protocol is adapted from a method for the synthesis of the glycerophosphoethanolamine (B1239297) backbone from a commercially available phosphatidylethanolamine.[4][5][6]

  • Protection of the Amino Group:

    • Dissolve 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Add a protecting group reagent for the primary amine, such as trityl chloride, in the presence of a base (e.g., triethylamine).

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Purify the N-trityl-DPPE product by column chromatography.

  • Hydrolysis of the Acyl Chains:

    • Dissolve the N-trityl-DPPE in a mixture of chloroform and methanol.

    • Add a strong base, such as sodium methoxide, to catalyze the hydrolysis of the palmitoyl (B13399708) chains.

    • Stir the reaction at room temperature until hydrolysis is complete (monitored by TLC).

    • Neutralize the reaction mixture and purify the resulting N-trityl-sn-glycero-3-phosphoethanolamine by chromatography.

  • Deprotection of the Amino Group:

    • Dissolve the N-trityl-sn-glycero-3-phosphoethanolamine in a suitable solvent.

    • Add a mild acid, such as trifluoroacetic acid, to remove the trityl protecting group.[4][5]

    • Monitor the deprotection by TLC.

    • Remove the solvent and purify the final sn-glycero-3-phosphoethanolamine product.

Protocol 2: Acylation of sn-Glycero-3-phosphoethanolamine with Octanoyl Chloride

This protocol outlines the subsequent acylation to form DOPE.

  • Amino Group Protection (if not already protected):

    • Ensure the amino group of the sn-glycero-3-phosphoethanolamine backbone is protected to prevent side reactions. If starting from an unprotected backbone, repeat the protection step described in Protocol 1.

  • Esterification with Octanoyl Chloride:

    • Dissolve the N-protected sn-glycero-3-phosphoethanolamine in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

    • Add a base, such as pyridine (B92270) or triethylamine, to act as an acid scavenger.

    • Cool the reaction mixture in an ice bath.

    • Slowly add octanoyl chloride (at least 2 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Deprotection and Purification:

    • Once the acylation is complete, perform the deprotection of the amino group as described in Protocol 1.

    • Purify the final product, 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine, using column chromatography on silica (B1680970) gel with a suitable solvent gradient (e.g., chloroform/methanol/water).

    • Characterize the purified product by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Biological Functions and Signaling Pathways

DOPE is recognized for its significant role as a "helper lipid" in lipid-based drug delivery systems, particularly in lipid nanoparticles (LNPs) for the delivery of nucleic acids like mRNA and siRNA. Its unique molecular shape and physicochemical properties facilitate crucial steps in the delivery process.

Role as a Helper Lipid in Lipid Nanoparticles

In LNP formulations, DOPE works in synergy with other lipid components, such as ionizable cationic lipids, cholesterol, and PEGylated lipids, to enhance the efficiency of cargo delivery into target cells.

LNP_Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Target Cell LNP Lipid Nanoparticle (LNP) - Ionizable Lipid - DOPE - Cholesterol - PEG-Lipid - Cargo (e.g., mRNA) endosome Endosome LNP->endosome Endocytosis cargo_release Cargo Release endosome->cargo_release Endosomal Escape (facilitated by DOPE) cytoplasm Cytoplasm cargo_release->cytoplasm

Caption: The role of DOPE in facilitating endosomal escape of LNP cargo.

The conical shape of DOPE, with its small headgroup relative to its acyl chains, promotes the formation of non-bilayer lipid structures, such as the inverted hexagonal (HII) phase. This property is crucial for the destabilization of the endosomal membrane following LNP uptake into the cell. As the endosome acidifies, the ionizable cationic lipids in the LNP become protonated, leading to electrostatic interactions with the anionic lipids of the endosomal membrane. The presence of DOPE in the LNP formulation enhances the propensity for membrane fusion and disruption, facilitating the release of the therapeutic cargo from the endosome into the cytoplasm, where it can exert its therapeutic effect.

Involvement in Membrane Fusion and Curvature

Beyond its application in drug delivery, the intrinsic property of DOPE to induce negative membrane curvature and promote non-bilayer phases makes it a valuable tool in biophysical studies of membrane fusion, fission, and protein-lipid interactions. These processes are fundamental to numerous cellular events, including viral entry, intracellular trafficking, and cell division.

Experimental Protocols for LNP Formulation with DOPE

The following is a generalized protocol for the formulation of lipid nanoparticles incorporating DOPE for nucleic acid delivery.

Protocol 3: Lipid Nanoparticle Formulation by Microfluidic Mixing

  • Preparation of Lipid Stock Solution:

    • In an organic solvent (typically ethanol), dissolve the ionizable lipid, 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and a PEGylated lipid in the desired molar ratios.

    • Ensure complete dissolution of all lipid components.

  • Preparation of Aqueous Cargo Solution:

    • Dissolve the nucleic acid cargo (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0). The acidic pH ensures that the ionizable lipid is protonated, facilitating encapsulation of the negatively charged nucleic acid.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., a T-junction or staggered herringbone mixer).

    • Load the lipid-ethanol solution into one syringe and the aqueous cargo solution into another.

    • Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing in the microchannels induces the self-assembly of the lipids around the nucleic acid cargo, forming LNPs.

  • Downstream Processing:

    • The resulting LNP suspension is typically dialyzed or subjected to tangential flow filtration against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH.

    • The LNPs can be concentrated to the desired final concentration.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

LNP_Formulation_Workflow cluster_mixing Microfluidic Mixing lipid_prep Prepare Lipid Mix in Ethanol (Ionizable Lipid, DOPE, Cholesterol, PEG-Lipid) mixer Rapid Mixing in Microfluidic Chip lipid_prep->mixer cargo_prep Prepare Nucleic Acid in Aqueous Buffer (pH 4) cargo_prep->mixer dialysis Buffer Exchange and Ethanol Removal (e.g., Dialysis, TFF) mixer->dialysis concentration Concentration and Sterile Filtration dialysis->concentration final_lnp Final LNP Formulation (pH 7.4) concentration->final_lnp

Caption: Workflow for the formulation of LNPs using microfluidic mixing.

Conclusion

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine is a synthetic phospholipid with significant utility in both fundamental biophysical research and advanced drug delivery applications. Its unique physicochemical properties, stemming from its short, saturated acyl chains, make it an effective helper lipid for promoting the endosomal escape of therapeutic payloads from lipid nanoparticles. While its specific discovery is not prominently documented, its synthesis is achievable through established methods of lipid chemistry. This guide provides a foundational resource for researchers and drug development professionals seeking to understand and utilize DOPE in their work, offering insights into its synthesis, properties, and critical role in modern therapeutics. Further research into short-chain phosphatidylethanolamines will undoubtedly continue to expand their applications in medicine and biotechnology.

References

Methodological & Application

Application Notes and Protocols: Preparation of 08:0 PE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) is a synthetic phospholipid containing two saturated 8-carbon acyl chains. Due to its short acyl chains, this compound has unique physicochemical properties that make it a valuable component in the formulation of liposomes for various research and pharmaceutical applications. These liposomes can be used in drug delivery systems, as model membranes for biophysical studies, and in the development of diagnostic tools. For instance, this compound has been utilized in the preparation of liposomes for pH sensor conjugation to image pH changes in living cells.[1][2] This document provides a detailed protocol for the preparation of this compound liposomes using the thin-film hydration method followed by extrusion or sonication for size reduction.

Core Principles of Liposome (B1194612) Formation

Liposomes are spherical vesicles composed of one or more phospholipid bilayers, which form spontaneously when phospholipids (B1166683) are dispersed in an aqueous medium.[3] The process generally involves the dissolution of lipids in an organic solvent, followed by the removal of the solvent to form a thin lipid film.[4][5][6] This film is then hydrated with an aqueous buffer, leading to the formation of multilamellar vesicles (MLVs).[5][6] Subsequent energy input, through methods like sonication or extrusion, is required to reduce the size and lamellarity of these vesicles to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[4][7][8]

Experimental Protocols

The preparation of this compound liposomes can be achieved through several methods. The most common and straightforward laboratory-scale technique is the thin-film hydration method, followed by either extrusion or sonication to achieve a desired size distribution.

Materials and Equipment
Category Item Notes
Lipids 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound) powderPurity >99% recommended[2]
Solvents Chloroform (B151607) or a chloroform:methanol mixtureTo dissolve the lipids[9]
Aqueous Buffer Phosphate-Buffered Saline (PBS), HEPES-buffered saline, or other desired bufferDegassed prior to use is recommended[10]
Glassware Round-bottom flask, glass vials with Teflon-lined caps, glass syringesFor dissolving lipids and hydration[11]
Equipment Rotary evaporator or a stream of inert gas (Nitrogen or Argon)For solvent evaporation[5][11]
Vacuum pumpTo remove residual solvent[11]
Water bath sonicator or probe sonicatorFor size reduction by sonication[7]
Mini-extruder with polycarbonate membranesFor size reduction by extrusion[10]
Dynamic Light Scattering (DLS) instrumentFor characterization of liposome size and polydispersity
Transmission Electron Microscope (TEM)For visualization of liposome morphology
Protocol 1: Thin-Film Hydration followed by Extrusion

This method is recommended for producing unilamellar vesicles with a controlled and uniform size distribution.[8]

1. Lipid Film Formation: a. Dissolve the desired amount of this compound in chloroform (or a chloroform:methanol mixture) in a round-bottom flask. A typical concentration is 10-20 mg/mL.[9] b. Attach the flask to a rotary evaporator and rotate it in a water bath set at a temperature slightly above the lipid's phase transition temperature (Tc). The Tc of this compound is low due to its short acyl chains. c. Evaporate the organic solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.[5] d. To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours, or overnight.[6][11]

2. Hydration of the Lipid Film: a. Add the desired aqueous buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration (typically 0.5-10 mg/mL).[6] b. Hydrate the lipid film by rotating the flask in a water bath set above the Tc of the lipid for 30-60 minutes.[12] This process allows the lipid film to swell and form multilamellar vesicles (MLVs).[5] Occasional gentle vortexing can aid in the detachment of the lipid sheets.[10]

3. Extrusion for Size Reduction: a. Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm or 200 nm).[10] b. Transfer the MLV suspension into a glass syringe and place it into the extruder. c. Pass the lipid suspension through the membrane multiple times (typically 11-21 passes).[13] This process forces the MLVs through the pores, resulting in the formation of LUVs with a diameter close to the pore size of the membrane.[14] d. The resulting liposome suspension should be stored at 4°C. For long-term storage, it is recommended to freeze-thaw the liposomes five times before storage at -20°C or -80°C.[15]

Protocol 2: Thin-Film Hydration followed by Sonication

Sonication is an alternative method to reduce the size of MLVs, typically resulting in the formation of SUVs.[7]

1. Lipid Film Formation and Hydration: a. Follow steps 1a-2b from Protocol 1 to prepare the MLV suspension.

2. Sonication for Size Reduction: a. Bath Sonication: Place the vial containing the MLV suspension in a bath sonicator. Sonicate for 10-30 minutes, or until the suspension becomes clear.[11] The temperature of the water bath should be controlled to avoid overheating and degradation of the lipids.[4] b. Probe Sonication: For smaller volumes and more efficient size reduction, a probe sonicator can be used. Immerse the tip of the sonicator into the MLV suspension and sonicate in short bursts (e.g., 30 seconds on, 30 seconds off) to prevent overheating.[16] The process should be carried out in an ice bath. c. After sonication, it is advisable to centrifuge the liposome suspension to pellet any titanium particles shed from the probe tip or any larger, undisrupted lipid aggregates.[16]

Experimental Workflow and Diagrams

The following diagrams illustrate the key steps in the preparation of this compound liposomes.

Liposome_Preparation_Workflow cluster_film Lipid Film Formation cluster_hydration Hydration cluster_sizing Size Reduction cluster_final Final Product dissolve Dissolve this compound in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator/Inert Gas) dissolve->evaporate dry Vacuum Drying evaporate->dry hydrate Hydrate with Aqueous Buffer dry->hydrate mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv extrusion Extrusion mlv->extrusion sonication Sonication mlv->sonication luv Large Unilamellar Vesicles (LUVs) extrusion->luv suv Small Unilamellar Vesicles (SUVs) sonication->suv

Caption: Workflow for this compound liposome preparation.

Characterization of this compound Liposomes

Proper characterization is crucial to ensure the quality and reproducibility of the prepared liposomes.

Parameter Technique Description
Size and Size Distribution Dynamic Light Scattering (DLS)Measures the average hydrodynamic diameter and the polydispersity index (PDI) of the liposome population. A PDI value below 0.2 is generally considered acceptable for a monodisperse sample.
Morphology and Lamellarity Transmission Electron Microscopy (TEM), Cryo-TEMProvides direct visualization of the liposomes, confirming their spherical shape and lamellarity (unilamellar vs. multilamellar).[17]
Surface Charge Zeta Potential MeasurementDetermines the surface charge of the liposomes, which is important for their stability and interaction with biological systems.
Encapsulation Efficiency Spectrophotometry, Fluorometry, or ChromatographyFor liposomes encapsulating a drug or other molecule, this technique quantifies the amount of substance entrapped within the liposomes compared to the total amount used.

Troubleshooting and Considerations

  • Lipid Film Quality: An uneven or thick lipid film can lead to incomplete hydration and a heterogeneous population of liposomes. Ensure slow and controlled evaporation of the solvent.

  • Hydration Temperature: The hydration buffer should be heated above the phase transition temperature (Tc) of the lipid to ensure proper formation of the lipid bilayers.[9]

  • Extrusion Issues: Clogging of the extruder membrane can occur if the MLV suspension is too concentrated or if the pressure applied is too high. It may be necessary to perform a pre-extrusion step with a larger pore size membrane.

  • Sonication Issues: Over-sonication can lead to the degradation of lipids and the formation of micelles instead of liposomes. Monitor the temperature and sonication time carefully.[7]

  • Stability: Liposomes can be prone to aggregation, fusion, and hydrolysis over time.[] Storage at low temperatures and in an inert atmosphere can improve stability. The inclusion of cholesterol in the formulation (up to a 1:1 molar ratio with the phospholipid) can also enhance membrane stability.[19]

Conclusion

The protocol described provides a reliable method for the preparation of this compound liposomes for a variety of research applications. By carefully controlling the experimental parameters, researchers can produce liposomes with desired characteristics in terms of size, lamellarity, and stability. Proper characterization is essential to validate the quality of the prepared liposomes and ensure the reproducibility of experimental results.

References

Application Notes and Protocols for Incorporating 08:0 PE into DOPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile nanocarriers for a wide range of therapeutic agents. The ability to precisely control their composition is crucial for optimizing their physicochemical properties and biological performance. This document provides a detailed protocol for the incorporation of a short-chain phospholipid, 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE), into liposomes primarily composed of the long-chain phospholipid 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC).

The inclusion of short-chain phospholipids (B1166683) like this compound can modulate membrane fluidity, permeability, and fusogenicity. DOPC, with its unsaturated oleoyl (B10858665) chains, forms fluid and stable bilayers at physiological temperatures, making it an excellent base for these mixed lipid systems.[1] This protocol will cover the thin-film hydration method followed by sonication or extrusion for the preparation of unilamellar vesicles. It also details characterization techniques to ensure the quality and consistency of the resulting liposomes.

Materials and Equipment

Lipids:
  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound)

Solvents and Buffers:
  • Chloroform

  • Methanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Citrate Buffer, pH 4.0 (for specific applications)

  • Deionized water

Equipment:
  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath or heating block

  • Vortex mixer

  • Probe sonicator

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Instrumentation for NMR spectroscopy or fluorescence spectroscopy (optional, for incorporation confirmation)

Experimental Protocols

Thin-Film Hydration

The thin-film hydration method is a common and effective technique for preparing liposomes.[2][3][4][5] This process involves the formation of a thin lipid film from an organic solvent, which is then hydrated with an aqueous buffer to form multilamellar vesicles (MLVs).[3][4]

Protocol:

  • Lipid Preparation: In a round-bottom flask, dissolve the desired molar ratios of DOPC and this compound in a chloroform:methanol (2:1, v/v) mixture. Initial suggested molar ratios to explore are provided in Table 1.

  • Film Formation: Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

  • Drying: Place the flask under a high vacuum for at least 2 hours to ensure the complete removal of any residual organic solvent.

  • Hydration: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the flask. The volume of the buffer will determine the final lipid concentration. The hydration should be performed at a temperature above the Tc of the lipid mixture. Given the low Tc of DOPC, hydration at room temperature is typically adequate.[6]

  • MLV Formation: Gently agitate the flask by hand or using a vortex mixer to disperse the lipid film. This will result in a milky suspension of multilamellar vesicles (MLVs).

Table 1: Suggested Molar Ratios for DOPC:this compound Liposome Formulation

FormulationDOPC (mol%)This compound (mol%)Notes
F1955Low concentration of this compound to assess initial effects on membrane properties.
F29010Moderate concentration of this compound.
F38020Higher concentration of this compound, which may significantly alter membrane characteristics.
F41000Control formulation of pure DOPC liposomes for comparison.
Size Reduction: Sonication and Extrusion

To produce unilamellar vesicles with a defined size distribution, the MLV suspension must be subjected to a size reduction technique such as sonication or extrusion.[2][7]

a) Probe Sonication Protocol:

Probe sonication is a high-energy method that can produce small unilamellar vesicles (SUVs).[7]

  • Place the MLV suspension in a glass vial and immerse it in an ice bath to prevent overheating.

  • Insert the probe tip of the sonicator into the suspension.

  • Sonicate the suspension using a pulsed setting (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 5-10 minutes. The power output should be optimized for the specific instrument.

  • After sonication, the liposome suspension should appear clearer.

  • Centrifuge the suspension at high speed (e.g., 15,000 x g) for 15 minutes to pellet any larger particles or titanium debris from the probe tip.

  • Carefully collect the supernatant containing the SUVs.

b) Extrusion Protocol:

Extrusion is a widely used method to produce large unilamellar vesicles (LUVs) with a more uniform size distribution.[2][6]

  • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Load the MLV suspension into a syringe and attach it to the extruder.

  • Pass the suspension through the membrane to another syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure that the final product is collected in the second syringe.[6] The extrusion should be performed at a temperature above the Tc of the lipid mixture.

Characterization of Liposomes

Comprehensive characterization is essential to ensure the quality and reproducibility of the liposomal formulation.

Size and Polydispersity Index (PDI)

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution (PDI) of liposomes.

Protocol:

  • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration.

  • Perform the DLS measurement according to the instrument's instructions.

  • Record the Z-average diameter and the PDI. A PDI value below 0.2 is generally indicative of a monodisperse population.

Zeta Potential

Zeta potential is a measure of the surface charge of the liposomes and is an important indicator of their stability in suspension.

Protocol:

  • Dilute the liposome suspension in an appropriate low-ionic-strength buffer.

  • Measure the electrophoretic mobility using a zeta potential analyzer.

  • The instrument software will calculate the zeta potential.

Table 2: Expected Physicochemical Properties of DOPC:this compound Liposomes

FormulationExpected Size (nm) (Post-extrusion 100 nm)Expected PDIExpected Zeta Potential (mV)
F1 (95:5)100 - 130< 0.2Slightly negative to neutral
F2 (90:10)100 - 130< 0.2Slightly negative to neutral
F3 (80:20)Dependent on stabilityMay increaseMay become more negative
F4 (100:0)100 - 130< 0.2Neutral to slightly negative

Note: These are expected values and should be confirmed experimentally. The incorporation of PE, which has a primary amine group, may slightly alter the zeta potential.

Confirmation of this compound Incorporation (Optional)

To confirm the successful incorporation of this compound into the DOPC bilayer, advanced analytical techniques can be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR can be used to quantify the lipid composition of the final liposome formulation.[7][8][9] This method can provide a definitive ratio of DOPC to this compound in the vesicles.

  • Fluorescence Resonance Energy Transfer (FRET): By labeling one lipid with a donor fluorophore and the other with an acceptor fluorophore, FRET can be used to demonstrate the close proximity of the two lipid species within the bilayer, confirming their mixing.[10]

Stability Assessment

The stability of the prepared liposomes should be assessed over time.

Protocol:

  • Store the liposome suspension at 4°C.

  • At regular intervals (e.g., 1, 7, 14, and 30 days), measure the size and PDI of the liposomes using DLS.

  • Monitor for any signs of aggregation or precipitation.

  • For drug-loaded liposomes, the leakage of the encapsulated agent should also be monitored over time.

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Liposome Preparation cluster_sizing Size Reduction cluster_char Characterization lipid_mixing 1. Lipid Mixing (DOPC + this compound in Chloroform/Methanol) film_formation 2. Thin-Film Formation (Rotary Evaporation) lipid_mixing->film_formation hydration 3. Hydration (Aqueous Buffer) film_formation->hydration mlv_formation MLVs hydration->mlv_formation sonication Sonication mlv_formation->sonication for SUVs extrusion Extrusion mlv_formation->extrusion for LUVs suv SUVs sonication->suv luv LUVs extrusion->luv dls DLS (Size, PDI) suv->dls luv->dls zeta Zeta Potential dls->zeta incorporation Incorporation Confirmation (NMR, FRET) zeta->incorporation stability Stability Assessment incorporation->stability

Caption: Experimental workflow for the preparation and characterization of DOPC:this compound liposomes.

Conceptual Relationship of Liposome Components

liposome_components liposome Mixed Liposome dopc DOPC (Primary Matrix Lipid) liposome->dopc composed of pe This compound (Modulating Lipid) liposome->pe incorporates properties Physicochemical Properties dopc->properties influences pe->properties modulates fluidity Fluidity properties->fluidity permeability Permeability properties->permeability stability Stability properties->stability

Caption: Relationship between lipid components and the resulting physicochemical properties of the liposomes.

References

Applications of 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is a naturally occurring, neutral phospholipid that plays a pivotal role in the development of advanced drug delivery systems.[1] Its unique molecular structure, characterized by an unsaturated acyl chain and a small head group, imparts a cone-like shape that favors the formation of non-bilayer, inverted hexagonal (HII) phases. This property is instrumental in its application as a "helper lipid" in various nanocarriers, particularly in liposomes and lipid nanoparticles (LNPs). DOPE is a key component in formulations designed for pH-sensitive drug release and for enhancing the intracellular delivery of therapeutics, including small molecules and nucleic acids.[2][3]

The primary mechanism of action for DOPE in drug delivery is its ability to destabilize lipid bilayers in response to specific triggers, most notably a decrease in pH.[4] In the acidic microenvironment of tumors or within the endosomes of cells, DOPE facilitates the fusion of the carrier membrane with the endosomal membrane, promoting the release of the encapsulated payload into the cytoplasm and thereby overcoming a major barrier to effective drug delivery.[2][3] This application note will detail the versatile applications of DOPE in drug delivery, provide quantitative data on DOPE-containing formulations, and offer detailed protocols for their preparation and characterization.

Key Applications of DOPE in Drug Delivery

pH-Sensitive Liposomes for Targeted Cancer Therapy

DOPE is a cornerstone in the formulation of pH-sensitive liposomes designed to target the acidic microenvironment of solid tumors (pH 6.5-7.2) and the even lower pH of endosomes (pH 5.0-6.0).[5][6] These liposomes are typically composed of DOPE and a weakly acidic amphiphile, such as cholesteryl hemisuccinate (CHEMS) or oleic acid.[4][7] At physiological pH (7.4), the acidic component is deprotonated and negatively charged, stabilizing the liposomal bilayer. However, upon exposure to an acidic environment, the acidic lipid becomes protonated and neutral, disrupting the bilayer stability and, in conjunction with DOPE's propensity to form the HII phase, triggering the rapid release of the encapsulated drug.[4] This targeted release mechanism enhances the therapeutic efficacy of anticancer drugs while minimizing systemic toxicity.[8]

Enhanced Endosomal Escape for Intracellular Drug Delivery

A significant challenge in drug delivery is ensuring that the therapeutic agent reaches its intracellular target after being taken up by the cell via endocytosis. Often, the drug-loaded carrier becomes trapped in the endo-lysosomal pathway and is degraded. DOPE's fusogenic properties are leveraged to facilitate "endosomal escape".[7] By promoting the fusion of the liposomal or LNP membrane with the endosomal membrane, DOPE enables the direct release of the therapeutic payload into the cytoplasm, where it can exert its pharmacological effect.[3][] This is particularly crucial for the delivery of macromolecules like proteins and nucleic acids.

Delivery of Nucleic Acids (mRNA, siRNA)

DOPE is an important component in lipid nanoparticle (LNP) formulations for the delivery of genetic material such as messenger RNA (mRNA) and small interfering RNA (siRNA).[2] The inclusion of DOPE in these LNPs enhances the efficiency of nucleic acid de-encapsulation from the endosome into the cytoplasm.[2] Its ability to promote membrane fusion is critical for the successful delivery and subsequent translation (for mRNA) or gene silencing (for siRNA) activity of the nucleic acid.

Quantitative Data on DOPE-Containing Drug Delivery Systems

The following tables summarize key quantitative data from studies on drug delivery systems incorporating DOPE.

Drug Formulation Composition Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%) Reference
DocetaxelDOPE/CHEMS107.2 ± 2.90.213 ± 0.005-21.9 ± 1.888.65 ± 20.3[7]
T-2 ToxinDipalmitoyl phosphatidylcholine/DOPE (1:2), Cholesterol~100Not ReportedNot Reported95 ± 2.43[5]
DoxorubicinDOPE/CHEMS modified with Hyaluronic AcidNot ReportedNot ReportedNot ReportedNot Reported[6]
MethotrexateDOPE/DPSG/DSPE-PEGNot ReportedNot ReportedNot ReportedNot Reported[8]
Drug Formulation Release Conditions Drug Release (%) Time (h) Reference
T-2 ToxinpH-sensitive liposomespH 6.591.2Not Specified[5]
T-2 ToxinpH-sensitive liposomespH 7.4~206[5]
T-2 ToxinpH-sensitive liposomespH 7.4~4648[5]
T-2 ToxinpH-sensitive liposomespH 7.4~7672[5]
DoxorubicinHA-targeted pH-sensitive liposomespH 5.5906[6]
DoxorubicinHA-targeted pH-sensitive liposomespH 7.4< 106[6]

Experimental Protocols

Protocol 1: Preparation of DOPE-Based pH-Sensitive Liposomes by Thin-Film Hydration

This protocol describes the preparation of pH-sensitive liposomes composed of DOPE and CHEMS for the encapsulation of a hydrophilic drug.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesteryl hemisuccinate (CHEMS)

  • Chloroform

  • Methanol

  • Hydrophilic drug (e.g., Doxorubicin hydrochloride)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitrogen gas

  • Vacuum pump

  • Rotary evaporator (optional)

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DOPE and CHEMS (e.g., in a 6:4 molar ratio) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.[10]

    • For lipophilic drugs, dissolve the drug along with the lipids in the organic solvent.

    • Evaporate the organic solvent using a stream of nitrogen gas or a rotary evaporator to form a thin lipid film on the wall of the flask.[11][12]

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[11]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) containing the hydrophilic drug to be encapsulated. The hydration should be performed at a temperature above the phase transition temperature of the lipids.[12]

    • Vortex the flask until the lipid film is completely detached from the wall, resulting in a suspension of multilamellar vesicles (MLVs).[11]

  • Size Reduction (Sonication and Extrusion):

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension in a bath sonicator for 5-10 minutes, or until the suspension becomes clear.[13]

    • For a more defined size, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.[14]

  • Purification:

    • Remove the unencapsulated drug by dialysis against fresh buffer or by size exclusion chromatography.

Protocol 2: Characterization of DOPE-Based Liposomes

This protocol outlines the key characterization techniques for DOPE-based liposomes.

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the liposome suspension with an appropriate buffer to a suitable concentration.

    • Measure the particle size and PDI using a DLS instrument at a fixed scattering angle and temperature (e.g., 25°C).

    • Perform the measurement in triplicate and report the average values.

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the liposome suspension in a suitable buffer (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

    • Measure the electrophoretic mobility of the liposomes, which is then converted to the zeta potential by the instrument's software.

    • Perform the measurement in triplicate and report the average values.

3. Encapsulation Efficiency Determination:

  • Procedure:

    • Separate the liposomes from the unencapsulated drug using a suitable method (e.g., ultracentrifugation, size exclusion chromatography).

    • Quantify the amount of drug in the supernatant (unencapsulated drug) using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

    • Lyse the liposomes with a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug and quantify its amount.

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Total Drug - Free Drug) / Total Drug * 100

4. In Vitro Drug Release Study:

  • Procedure:

    • Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in release media with different pH values (e.g., pH 7.4 and pH 5.5) to simulate physiological and endosomal conditions, respectively.

    • Maintain the temperature at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

    • Quantify the amount of released drug in the aliquots using a suitable analytical method.

    • Plot the cumulative percentage of drug release versus time.

Visualizations

G cluster_prep Liposome Preparation cluster_char Characterization Lipid Dissolution Lipid Dissolution Thin Film Formation Thin Film Formation Lipid Dissolution->Thin Film Formation Solvent Evaporation Hydration Hydration Thin Film Formation->Hydration Aqueous Buffer Size Reduction Size Reduction Hydration->Size Reduction Sonication/Extrusion Particle Size & PDI (DLS) Particle Size & PDI (DLS) Size Reduction->Particle Size & PDI (DLS) Zeta Potential Zeta Potential Size Reduction->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Size Reduction->Encapsulation Efficiency In Vitro Release In Vitro Release Size Reduction->In Vitro Release DOPE & Other Lipids DOPE & Other Lipids DOPE & Other Lipids->Lipid Dissolution Drug Drug Drug->Lipid Dissolution Organic Solvent Organic Solvent Organic Solvent->Lipid Dissolution

Caption: Experimental workflow for the preparation and characterization of DOPE-based liposomes.

G cluster_blood Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) cluster_cell Tumor Cell Stable Liposome Stable Liposome Protonation Protonation Stable Liposome->Protonation Endocytosis Endocytosis Stable Liposome->Endocytosis Liposome Destabilization Liposome Destabilization Protonation->Liposome Destabilization Drug Release (Extracellular) Drug Release (Extracellular) Liposome Destabilization->Drug Release (Extracellular) Endosome (pH ~5.5) Endosome (pH ~5.5) Endocytosis->Endosome (pH ~5.5) Endosomal Escape Endosomal Escape Endosome (pH ~5.5)->Endosomal Escape DOPE-mediated membrane fusion Drug Release (Intracellular) Drug Release (Intracellular) Endosomal Escape->Drug Release (Intracellular) Therapeutic Effect Therapeutic Effect Drug Release (Intracellular)->Therapeutic Effect

Caption: Mechanism of pH-sensitive drug release from DOPE-containing liposomes.

Caption: Conceptual signaling pathway activated by a delivered chemotherapeutic agent.

References

Application Notes and Protocols: 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (DOPE) in Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a neutral, non-bilayer forming phospholipid widely utilized in the construction of model membranes for various research and therapeutic applications.[1][2] Its unique conical molecular shape, arising from the small ethanolamine (B43304) headgroup relative to the two oleoyl (B10858665) acyl chains, confers a propensity to form inverted hexagonal (HII) phases.[3][4][5] This characteristic is pivotal to its function as a "helper lipid," where it is combined with bilayer-forming lipids to create liposomes with specific functionalities, such as enhanced fusogenicity and pH-sensitivity.[3][4][6] These properties make DOPE an indispensable component in the design of advanced drug and gene delivery systems.[1][7]

Key Applications of DOPE in Model Membranes

DOPE's versatility has led to its use in a multitude of applications within membrane biophysics and drug delivery:

  • Drug and Gene Delivery: DOPE is a common component of liposomal formulations for delivering small molecule drugs, peptides, and nucleic acids (siRNA, mRNA, pDNA).[6][8] When combined with cationic lipids, DOPE significantly enhances transfection efficiency by facilitating the endosomal escape of the genetic material into the cytoplasm.[5][6][8] This is achieved through the destabilization of the endosomal membrane.

  • pH-Sensitive Liposomes: In the acidic environment of tumor tissues or endosomes (pH 5.5-6.5), DOPE-containing liposomes can be engineered to undergo a phase transition from a stable lamellar phase to the fusogenic inverted hexagonal (HII) phase.[4][9] This pH-triggered destabilization leads to the rapid release of encapsulated therapeutic agents specifically at the target site.[4][10][11] This is often achieved by co-formulating DOPE with weakly acidic amphiphiles like cholesteryl hemisuccinate (CHEMS) or oleic acid.[4][9][11][12]

  • Membrane Fusion Studies: The inherent ability of DOPE to promote non-bilayer structures makes it a crucial lipid for studying membrane fusion processes.[3][13] Model membranes containing DOPE are used to investigate the molecular mechanisms of fusion, which is a fundamental process in various biological events like viral entry, exocytosis, and fertilization.[3][14]

  • Biophysical Characterization of Membranes: Researchers use DOPE in model membranes to understand how lipid composition affects the physical properties of bilayers, such as fluidity, curvature stress, and lateral pressure profiles.[15][16] These studies provide insights into the regulation of membrane protein function and overall membrane dynamics.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for DOPE and related lipids in model membrane systems.

Table 1: Phase Transition Temperatures of Common Phospholipids

PhospholipidAbbreviationMain Phase Transition Temperature (Tm) (°C)Hexagonal Phase Transition Temperature (Th) (°C)
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885)DOPE-1610
1,2-dioleoyl-sn-glycero-3-phosphocholineDOPC-17N/A
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamineDPPE63118
1,2-dipalmitoyl-sn-glycero-3-phosphocholineDPPC41N/A
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamineDMPE50N/A
1,2-dimyristoyl-sn-glycero-3-phosphocholineDMPC24N/A

Data sourced from Avanti Polar Lipids.[17] The phase transition temperature (Tm) is the temperature at which the lipid transitions from a gel phase to a liquid crystalline phase.[18] The hexagonal phase transition temperature (Th) is the temperature at which the lipid transitions to a non-bilayer hexagonal phase.

Table 2: Influence of Lipid Composition on Membrane Properties

Lipid Composition (molar ratio)Key Property InvestigatedObservation
DOPE/DODAC (1:1)Membrane FusionPromotes fusion with negatively charged target liposomes.[13]
DOPC/DOPE (varying ratios)Bilayer PropertiesIncreasing DOPE concentration decreases lateral pressure at the water-lipid interface.[15]
DOPE/CHEMS (varying ratios)pH-SensitivityIncreasing DOPE content enhances pH-dependent drug release.[4]
DOPC/DOPE/SM/CH (35/30/15/20)PEG-mediated FusionOptimal composition for fusion, balancing fusogenicity and vesicle rupture.[16]
DOTAP/DOPETransfection EfficiencyThe presence of DOPE is critical for high transfection efficiency, independent of the cationic lipid concentration.[3]

Experimental Protocols

Protocol 1: Preparation of DOPE-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Other lipid(s) of choice (e.g., DOPC, CHEMS, cationic lipid)

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas stream

  • Vacuum pump

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve the desired lipids (e.g., DOPE and a cationic lipid) in chloroform in a round-bottom flask. The concentration of each lipid can be between 1-10 mg/mL.[19]

  • Film Formation: Evaporate the chloroform using a rotary evaporator or a gentle stream of nitrogen/argon gas to form a thin lipid film on the wall of the flask.[19][20][21]

  • Residual Solvent Removal: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[19][20]

  • Hydration: Add the aqueous hydration buffer to the flask and hydrate (B1144303) the lipid film by gentle agitation. The hydration should be performed above the phase transition temperature of the lipid with the highest Tm.[21][22] The mixture can be vortexed to ensure complete detachment of the lipid film.[20]

  • Sonication: To facilitate the formation of multilamellar vesicles (MLVs), sonicate the lipid suspension in a bath sonicator for 5-10 minutes.[19][23]

  • Extrusion: To produce unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.[21][23] This step should also be performed above the lipid phase transition temperature. Repeat the extrusion process 10-20 times to ensure a homogenous liposome (B1194612) population.

Protocol 2: Cationic Liposome-Mediated Transfection of Cells

This protocol outlines the general steps for transfecting cells in culture using DOPE-containing cationic liposomes.

Materials:

  • Prepared DOPE-containing cationic liposomes

  • Nucleic acid (e.g., plasmid DNA, siRNA)

  • Cell culture medium

  • HEPES-buffered saline (HBS)

  • Cells to be transfected

Procedure:

  • Lipid-NA Complex Formation:

    • Dilute the cationic liposome suspension and the nucleic acid separately in a suitable buffer (e.g., serum-free medium or HBS).

    • Combine the diluted liposomes and nucleic acid. A common ratio is 10 µg of lipid per 1 µg of DNA.[19]

    • Incubate the mixture at room temperature for 5-15 minutes to allow for the formation of lipoplexes.[19]

  • Transfection:

    • Wash the cell monolayers twice with HBS.[19]

    • Add the lipid-nucleic acid complexes to the cells.

    • Incubate the cells with the complexes at 37°C for a specified period (e.g., 90 minutes).[19]

    • After the incubation, replace the medium with fresh, complete cell culture medium.[19]

  • Post-Transfection:

    • Culture the cells for the desired period (e.g., 24-72 hours) to allow for gene expression or knockdown.

    • Harvest the cells for subsequent analysis.

Visualizations

experimental_workflow_liposome_preparation cluster_0 Lipid Film Formation cluster_1 Hydration & Sizing dissolve 1. Dissolve Lipids in Chloroform evaporate 2. Evaporate Solvent (Nitrogen/Rotary Evaporator) dissolve->evaporate vacuum 3. Dry under Vacuum evaporate->vacuum hydrate 4. Hydrate Film with Buffer vacuum->hydrate Thin Lipid Film sonicate 5. Bath Sonication (MLV Formation) hydrate->sonicate extrude 6. Extrusion (LUV Formation) sonicate->extrude final_product final_product extrude->final_product Homogenous Liposomes

Caption: Workflow for DOPE-containing liposome preparation.

signaling_pathway_transfection cluster_0 Extracellular cluster_1 Intracellular lipoplex Cationic Liposome (with DOPE) + Nucleic Acid Complex endosome Endosome lipoplex->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (DOPE-mediated membrane fusion) nucleus Nucleus (for DNA) cytoplasm->nucleus Nuclear Import ribosome Ribosome (for mRNA/siRNA) cytoplasm->ribosome Translation / RISC Loading nucleus->ribosome Transcription & Translation

Caption: Gene delivery pathway using DOPE-containing liposomes.

References

Application Note: 08:0 PE as a Standard in Lipid Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding cellular processes, identifying disease biomarkers, and developing therapeutics. Mass spectrometry (MS), coupled with liquid chromatography (LC), is a powerful tool for lipid analysis. However, variability arising from sample preparation, extraction efficiency, and instrument response can compromise data quality. The use of internal standards (IS) is a critical strategy to mitigate these issues.[1] An ideal internal standard is a compound that is chemically similar to the analytes of interest but not naturally present in the sample, allowing for normalization across the entire workflow.[2]

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) is a synthetic phosphatidylethanolamine (B1630911) (PE) that serves as an excellent internal standard for the quantification of PE and other phospholipid classes. Its two short, saturated 8-carbon fatty acyl chains make it unlikely to be found endogenously in most biological systems, while its PE headgroup ensures it behaves similarly to endogenous PEs during extraction and ionization. This document provides detailed protocols for the use of this compound as an internal standard in lipid mass spectrometry workflows.

Physicochemical Properties of this compound

A summary of the key physicochemical properties for 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine is presented below.

PropertyValueSource
Molecular Formula C₂₁H₄₂NO₈P[3]
Average Molecular Weight 467.53 g/mol
Monoisotopic Mass 467.2648 Da[3]
Common Synonyms DOPE (Dioctanoylphosphatidylethanolamine)[4]
CAS Number 96760-44-0[4]

Mass Spectrometry Data for this compound Standard

For targeted quantification using Multiple Reaction Monitoring (MRM), specific precursor-product ion pairs are monitored. The expected mass-to-charge ratios (m/z) for this compound are detailed below.

Table 1: Positive Ion Mode ([M+H]⁺)

The primary fragmentation mechanism for PEs in positive ion mode is the neutral loss of the phosphoethanolamine headgroup (141.02 Da).

Ion TypePrecursor Ion (m/z)Product Ion (m/z)Description
[M+H]⁺ 468.272327.250Neutral loss of the phosphoethanolamine headgroup

Calculations based on monoisotopic mass.

Table 2: Negative Ion Mode ([M-H]⁻)

In negative ion mode, fragmentation typically yields ions corresponding to the individual fatty acyl chains. Since both chains are octanoic acid (8:0), a single major fragment is expected.

Ion TypePrecursor Ion (m/z)Product Ion (m/z)Description
[M-H]⁻ 466.258143.108Octanoate fatty acyl chain [CH₃(CH₂)₆COO]⁻

Calculations based on monoisotopic mass.

Experimental Protocols

Overall Experimental Workflow

The general workflow for lipid quantification using an internal standard involves sample preparation, spiking with the standard, lipid extraction, and finally, analysis by LC-MS/MS.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with this compound Internal Standard Sample->Spike Add known concentration Folch Modified Folch Extraction (Chloroform/Methanol) Spike->Folch Dry Dry Down Organic Phase (Under Nitrogen Stream) Folch->Dry Reconstitute Reconstitute in LC-MS Compatible Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data Peak Integration

Caption: General workflow for lipid analysis using this compound internal standard.

Protocol 1: Preparation of this compound Internal Standard Stock
  • Materials: 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound) powder, Chloroform:Methanol (2:1, v/v), amber glass vial with PTFE-lined cap.

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening.

    • Accurately weigh a precise amount of the powder (e.g., 10 mg).

    • Dissolve the powder in the Chloroform:Methanol solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in a tightly sealed amber glass vial to prevent solvent evaporation and degradation.

    • Prepare working solutions by diluting the stock solution to the desired concentration for spiking into samples.

Protocol 2: Lipid Extraction using a Modified Folch Method

This protocol is adapted from the established Folch method for robust lipid extraction from biological samples like plasma or tissue homogenates.[5][6]

  • Materials: Sample (e.g., 100 µL plasma), Chloroform, Methanol (LC-MS grade), 0.9% NaCl solution, this compound internal standard working solution, glass centrifuge tubes with PTFE-lined caps.

  • Procedure:

    • To a glass centrifuge tube, add 100 µL of the biological sample.

    • Internal Standard Spiking: Add a known volume of the this compound working solution to the sample (e.g., 10 µL of a 100 µg/mL solution). The amount should be chosen to yield a peak intensity within the linear range of the instrument and comparable to the endogenous lipids of interest.

    • Add 2 mL of Chloroform:Methanol (2:1, v/v).

    • Vortex vigorously for 2 minutes to form a single-phase mixture and allow it to stand for 20 minutes at room temperature.[6]

    • To induce phase separation, add 500 µL of 0.9% NaCl solution.[6]

    • Vortex the mixture for 1 minute and then centrifuge at 2,000 x g for 10 minutes to facilitate complete phase separation.[6]

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a solvent compatible with your LC system (e.g., 100 µL of Isopropanol:Acetonitrile:Water, 2:1:1, v/v/v) for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis for Phospholipid Quantification

This protocol outlines a general reversed-phase LC-MS/MS method for phospholipid analysis.[7][8] Optimization may be required for specific instrumentation.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Acetonitrile:Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[9]

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[9]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient from 30% to 99% B

      • 15-20 min: Hold at 99% B

      • 20.1-25 min: Return to 30% B for column re-equilibration.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Triple Quadrupole Mass Spectrometer.

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive and Negative (using fast polarity switching or separate runs).

    • Scan Type: Multiple Reaction Monitoring (MRM).[7][10]

    • MRM Transitions for this compound:

      • Positive Mode: Q1: 468.3 m/z → Q3: 327.3 m/z

      • Negative Mode: Q1: 466.3 m/z → Q3: 143.1 m/z

    • Note: Set MRM transitions for all endogenous lipids of interest in the same method.

    • Instrument Parameters: Optimize gas temperatures, gas flows, and collision energies for your specific instrument to maximize signal for the analytes and the this compound standard.

Quantitative Analysis

The quantification of endogenous lipids is achieved by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard. This ratio corrects for variations in extraction efficiency and instrument response. Absolute quantification can be performed by generating a calibration curve using known concentrations of authentic lipid standards spiked with a constant concentration of the this compound internal standard.

This compound Fragmentation Pathway

The fragmentation of the this compound standard in the mass spectrometer is a key aspect of its detection in MRM mode.

G cluster_pos Positive Ion Mode (ESI+) cluster_neg Negative Ion Mode (ESI-) parent_pos [M+H]⁺ m/z = 468.3 loss_pos Neutral Loss of Phosphoethanolamine (141.02 Da) parent_pos->loss_pos product_pos [M+H - 141.02]⁺ (Diacylglycerol fragment) m/z = 327.3 loss_pos->product_pos Results in parent_neg [M-H]⁻ m/z = 466.3 product_neg [Octanoate]⁻ (Fatty Acyl Fragment) m/z = 143.1 parent_neg->product_neg CID Fragmentation

Caption: Fragmentation of this compound in positive and negative ionization modes.

References

Application Notes and Protocols for the Solubilization of 08:0 PE Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) is a short-chain phospholipid frequently utilized in biomedical research and drug delivery applications. Its amphiphilic nature, characterized by a hydrophilic head group and short hydrophobic acyl chains, allows it to self-assemble into various structures such as micelles and liposomes in aqueous environments. Proper solubilization is a critical first step for the successful application of this compound in experimental settings. These application notes provide detailed protocols for the solubilization of this compound powder in organic solvents to create stock solutions and for the preparation of aqueous dispersions.

Data Presentation: Solubility of this compound and Related Phospholipids (B1166683)

The selection of an appropriate solvent is crucial for effectively dissolving this compound powder. While specific quantitative data for this compound is not extensively published, the following table summarizes the solubility of structurally related phospholipids in common laboratory solvents. This data can be used as a guideline for selecting a suitable solvent for this compound.

CompoundSolventSolubility (approx.)Reference Compound For
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)Ethanol (B145695)~25 mg/mLGeneral phospholipid solubility in polar organic solvents
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)Chloroform (B151607)~20 mg/mLGeneral phospholipid solubility in non-polar organic solvents
1,2-dioctanoyl-sn-glycerolEthanol~7 mg/mLShort-chain lipid solubility in polar organic solvents
1,2-dioctanoyl-sn-glycerolDMSO~7 mg/mLShort-chain lipid solubility in aprotic polar solvents
1,2-dioctanoyl-sn-glycerolDimethylformamide~7 mg/mLShort-chain lipid solubility in aprotic polar solvents
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)DMSOSolubleLonger-chain PE solubility in aprotic polar solvents

Note: Due to its shorter acyl chains, this compound is expected to have higher solubility in polar organic solvents and aqueous solutions compared to its longer-chain counterparts like DOPE.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution in an Organic Solvent

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which can be used for the subsequent preparation of liposomes or other lipid-based formulations.

Materials:

  • This compound powder

  • Anhydrous ethanol or chloroform (spectroscopic grade or higher)

  • Glass vial with a PTFE-lined cap

  • Argon or nitrogen gas

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing the this compound Powder: Carefully weigh the desired amount of this compound powder using an analytical balance in a clean, dry glass vial.

  • Solvent Addition: In a fume hood, add the appropriate volume of the chosen organic solvent (ethanol or chloroform) to the vial to achieve the desired concentration.

  • Inert Gas Purge: To prevent lipid oxidation, gently flush the headspace of the vial with an inert gas such as argon or nitrogen.

  • Capping and Sealing: Immediately cap the vial tightly with a PTFE-lined cap to prevent solvent evaporation and contamination.

  • Dissolution: Vigorously vortex the mixture until the this compound powder is completely dissolved, resulting in a clear solution. Gentle warming in a water bath (not exceeding 30-40°C) can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C under an inert atmosphere. For long-term storage, amber glass vials are recommended to protect the lipid from light.

Protocol 2: Preparation of this compound Aqueous Dispersion (Micelle Formation)

As a short-chain phospholipid, this compound can form micelles when dispersed in an aqueous buffer above its critical micelle concentration (CMC). This protocol outlines the preparation of a simple aqueous dispersion.

Materials:

  • This compound powder

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Glass vial

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weighing the this compound Powder: Weigh the desired amount of this compound powder in a glass vial.

  • Hydration: Add the desired volume of the aqueous buffer to the vial.

  • Dispersion: Vigorously vortex the mixture for 5-10 minutes. The solution may appear cloudy or as a suspension.

  • Sonication: To obtain a more uniform dispersion of micelles, place the vial in a bath sonicator and sonicate for 15-30 minutes. The temperature of the water bath should be monitored to avoid excessive heating. The solution should become clearer as micelles form.

  • Filtration (Optional): For applications requiring a specific size distribution, the micellar solution can be filtered through a syringe filter with an appropriate pore size (e.g., 0.22 µm).

  • Storage: Use the aqueous dispersion immediately for best results. If storage is necessary, store at 4°C for a short period. Note that the stability of the dispersion may vary depending on the concentration and buffer composition.

Protocol 3: Preparation of this compound Vesicles (Liposomes) by the Thin-Film Hydration Method

This protocol describes a common method for preparing liposomes, which involves creating a thin lipid film from an organic solution followed by hydration with an aqueous buffer.

Materials:

  • This compound stock solution in chloroform or a chloroform/methanol mixture

  • Round-bottom flask

  • Rotary evaporator

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Pipette the desired volume of the this compound stock solution into a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature slightly above the boiling point of the solvent to evaporate the organic solvent under reduced pressure. This will result in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired volume of the pre-warmed aqueous buffer to the flask containing the lipid film.

    • Gently swirl the flask to allow the buffer to cover the entire lipid film.

    • Let the film hydrate (B1144303) for at least 30 minutes at a temperature above the phase transition temperature of this compound.

  • Vesicle Formation:

    • Vortex the flask vigorously to detach the lipid film from the glass and form a suspension of multilamellar vesicles (MLVs). The suspension will appear milky.

  • Size Reduction (Optional but Recommended):

    • Sonication: To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator until the suspension becomes translucent.

    • Extrusion: For a more uniform size distribution of large unilamellar vesicles (LUVs), pass the MLV suspension through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times.

Mandatory Visualizations

G cluster_protocol1 Protocol 1: Organic Stock Solution Preparation weigh Weigh this compound Powder add_solvent Add Organic Solvent (Ethanol or Chloroform) weigh->add_solvent purge Purge with Inert Gas (Argon or Nitrogen) add_solvent->purge cap Cap and Seal Vial purge->cap vortex Vortex to Dissolve cap->vortex store Store at -20°C vortex->store

Caption: Workflow for preparing an organic stock solution of this compound.

G cluster_protocol2 Protocol 2: Aqueous Dispersion (Micelle) Preparation weigh Weigh this compound Powder hydrate Add Aqueous Buffer weigh->hydrate vortex Vortex to Disperse hydrate->vortex sonicate Bath Sonicate to Form Micelles vortex->sonicate filter Filter (Optional) sonicate->filter use Use Immediately filter->use

Caption: Workflow for preparing an aqueous dispersion of this compound micelles.

G cluster_protocol3 Protocol 3: Liposome Preparation by Thin-Film Hydration start Start with this compound Organic Stock Solution film Form Thin Lipid Film (Rotary Evaporation) start->film hydrate Hydrate Film with Aqueous Buffer film->hydrate vortex Vortex to Form MLVs hydrate->vortex size_reduction Size Reduction (Sonication or Extrusion) vortex->size_reduction final_liposomes Final Liposome Suspension size_reduction->final_liposomes

Caption: Workflow for preparing this compound liposomes via thin-film hydration.

Detecting 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) in Lipid Extracts: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) is a short-chain phosphatidylethanolamine (B1630911) that is of growing interest in lipidomics research due to its potential role in cellular processes and as a biomarker. Accurate and sensitive detection of this compound in complex biological matrices is crucial for understanding its physiological and pathological significance. This application note provides detailed protocols for the extraction and quantification of this compound from lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine is presented in the table below.

PropertyValueSource
Molecular Formula C21H42NO8P[1][2][][4]
Molecular Weight 467.53 g/mol [1][2][][4][5]
Physical State Powder[2]
Storage Temperature -20°C[2][4][5]

Quantitative Data Summary

While specific quantitative performance data for this compound is not extensively published, the following table summarizes typical performance characteristics for the analysis of similar short-chain phosphatidylethanolamines using LC-MS/MS. These values should be considered as a general guide, and specific performance should be validated in the user's laboratory.

ParameterTypical Value
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Linearity (R²) > 0.99
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Recovery 85 - 115%

Experimental Protocols

Lipid Extraction from Biological Samples

The choice of lipid extraction method is critical for the accurate quantification of this compound. Two common and effective methods are the Folch and Bligh-Dyer procedures.

1. Folch Method

This method uses a chloroform (B151607):methanol (B129727) mixture to extract lipids from a sample.

  • Materials:

    • Biological sample (e.g., cell pellet, tissue homogenate)

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

    • Glass centrifuge tubes with PTFE-lined caps

    • Centrifuge

    • Nitrogen evaporator

  • Protocol:

    • To your sample, add a 20-fold excess of a 2:1 (v/v) mixture of chloroform:methanol. For example, for 100 µL of sample, add 2 mL of the solvent mixture.

    • Vortex the mixture vigorously for 1 minute.

    • Agitate for 20 minutes at room temperature.

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for a 2 mL extraction).

    • Vortex for 1 minute to mix thoroughly.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

    • Dry the collected organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or isopropanol).

2. Bligh-Dyer Method

This method is a modification of the Folch method and uses a different solvent ratio, which can be advantageous for certain sample types.

  • Materials:

    • Same as for the Folch method.

  • Protocol:

    • To your sample, add a 3.75-fold excess of a 1:2 (v/v) mixture of chloroform:methanol. For 1 mL of aqueous sample, use 3.75 mL of the solvent mixture.

    • Vortex the mixture vigorously for 1 minute to form a single phase.

    • Add 1.25 mL of chloroform per 1 mL of the initial sample.

    • Vortex for 30 seconds.

    • Add 1.25 mL of water per 1 mL of the initial sample.

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

    • Collect the lower organic phase.

    • Dry the extract under nitrogen and reconstitute for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters

  • Column: A C18 reversed-phase column is recommended (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

    Time (min) %B
    0.0 30
    2.0 30
    12.0 100
    15.0 100
    15.1 30

    | 20.0 | 30 |

MS Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Collision Gas: Argon.

  • Key MRM Transition for this compound:

    • Precursor Ion (Q1): 468.3 m/z ([M+H]⁺)

    • Product Ion (Q3): 327.3 m/z ([M+H - 141]⁺, corresponding to the neutral loss of the phosphoethanolamine head group).

    • Collision Energy: Optimization is required, but a starting point of 20-30 eV is recommended.

Visualizations

Experimental Workflow

The overall experimental workflow for the detection of this compound in lipid extracts is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction (Folch or Bligh-Dyer) Sample->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Figure 1. Experimental workflow for this compound analysis.
Putative Signaling Pathway of this compound

While the direct signaling roles of this compound are still under investigation, it is hypothesized that it can be metabolized to 1,2-dioctanoyl-sn-glycerol (B43705) (a diacylglycerol, DAG), a known activator of Protein Kinase C (PKC).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PE This compound PLC Phospholipase C (Hypothesized) PE->PLC Metabolism DAG 1,2-dioctanoyl-sn-glycerol (DAG) PLC->DAG PKC_inactive Inactive PKC DAG->PKC_inactive Activation PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling (e.g., proliferation, differentiation) PKC_active->Downstream

Figure 2. Putative PKC activation by this compound-derived DAG.

Conclusion

This application note provides a comprehensive guide for the detection and quantification of this compound in lipid extracts using LC-MS/MS. The detailed protocols for lipid extraction and the specific LC-MS/MS parameters will enable researchers to develop robust and sensitive assays for this important short-chain phospholipid. The provided workflow and putative signaling pathway diagrams offer a visual representation of the experimental process and a potential biological context for this compound, respectively. It is important to emphasize that the quantitative performance and optimal instrument parameters should be independently verified in each laboratory.

References

Application Notes and Protocols for Creating Stable Micelles with 1,2-Dioctanoyl-sn-Glycero-3-Phosphoethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and characterization of stable micelles using the short-chain phospholipid, 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine. Due to its amphiphilic nature, this lipid is a valuable tool for the encapsulation and delivery of hydrophobic therapeutic agents.

Introduction to 1,2-Dioctanoyl-sn-Glycero-3-Phosphoethanolamine

1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine is a synthetic phospholipid featuring two saturated 8-carbon acyl chains. This structure imparts distinct physicochemical properties compared to its longer-chain counterparts, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). The shorter hydrocarbon chains increase its water solubility and critical micelle concentration (CMC), favoring the formation of micelles over bilayers in aqueous solutions. These micelles present a valuable platform for drug delivery, capable of encapsulating hydrophobic molecules within their core.

The primary amine group in the phosphoethanolamine headgroup offers opportunities for surface modification and conjugation of targeting ligands, making it a versatile component in the design of advanced drug delivery systems. Furthermore, lipids with ethanolamine (B43304) headgroups, like the one , are known to participate in pH-sensitive formulations, which can facilitate endosomal escape and cytoplasmic drug delivery.

Key Physicochemical Properties

While specific experimental data for 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine is not extensively detailed in the provided search results, the following table summarizes typical physicochemical properties for similar short-chain phospholipids. These values should be considered as estimates and may require experimental verification for specific applications.

PropertyTypical Value RangeSignificance in Micelle Formulation
Molecular Weight ~500 g/mol Essential for calculating molar concentrations and ratios in formulations.
Critical Micelle Conc. (CMC) 1-10 mMThe minimum concentration required for micelle formation. A higher CMC indicates that micelles may disassemble upon significant dilution, a critical consideration for in vivo applications.
Hydrodynamic Diameter 10-50 nmThe size of the micelles, which influences their biodistribution and cellular uptake. Smaller sizes often lead to longer circulation times and enhanced tissue penetration.
Zeta Potential -10 to -30 mVIndicates the surface charge of the micelles, which affects their stability in suspension and interactions with biological membranes. A negative charge can reduce non-specific protein binding and aggregation.
Polydispersity Index (PDI) < 0.3A measure of the size distribution uniformity. A lower PDI is desirable for consistent performance and reproducibility.
Applications in Research and Drug Development

The unique properties of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine micelles make them suitable for a variety of applications:

  • Solubilization of Hydrophobic Drugs: The hydrophobic core of the micelles can encapsulate poorly water-soluble drugs, enhancing their bioavailability.

  • Targeted Drug Delivery: The surface of the micelles can be functionalized with targeting moieties such as antibodies or peptides to direct the encapsulated drug to specific cells or tissues.

  • pH-Sensitive Drug Release: In combination with other lipids, these micelles can be designed to be stable at physiological pH but destabilize in the acidic environment of tumors or endosomes, triggering drug release.

  • Gene Delivery: Cationic formulations incorporating this lipid can be used to condense and deliver nucleic acids.

Experimental Protocols

Protocol 1: Preparation of Micelles using Thin-Film Hydration

This protocol describes the preparation of micelles using the thin-film hydration method, a common technique for forming lipid-based nanoparticles.

Materials:

  • 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine

  • Chloroform (B151607) or a chloroform/methanol mixture

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine in chloroform or a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by vortexing or gentle agitation. The final lipid concentration should be well above the expected CMC.

    • This initial hydration will form a suspension of multilamellar vesicles or micellar aggregates.

  • Sonication for Size Reduction:

    • Submerge the flask in a bath sonicator and sonicate for 15-30 minutes, or until the suspension becomes clear.

    • Alternatively, use a probe sonicator for more efficient size reduction. Be cautious to avoid overheating the sample by using pulsed sonication and keeping the sample on ice.

  • Extrusion (Optional):

    • For a more uniform size distribution, the micelle suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Pass the suspension through the extruder 11-21 times.

G cluster_prep Micelle Preparation Workflow A Dissolve Lipid in Organic Solvent B Create Thin Lipid Film (Rotary Evaporation) A->B C Hydrate with Aqueous Buffer B->C D Sonication for Size Reduction C->D E Optional: Extrusion for Uniformity D->E

Figure 1: Workflow for micelle preparation using the thin-film hydration method.

Protocol 2: Characterization of Micelles

This protocol outlines the key characterization techniques to assess the quality of the prepared micelles.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Transmission Electron Microscope (TEM) (optional)

Procedure:

  • Size and Polydispersity Measurement:

    • Dilute a small aliquot of the micelle suspension in filtered PBS.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.

    • Perform measurements in triplicate to ensure reproducibility.

  • Zeta Potential Measurement:

    • Dilute the micelle suspension in an appropriate buffer (e.g., 10 mM NaCl) to reduce ionic strength for accurate measurement.

    • Measure the zeta potential to determine the surface charge of the micelles.

  • Morphology Characterization (Optional):

    • Prepare a sample for TEM by placing a drop of the diluted micelle suspension on a carbon-coated copper grid and allowing it to air dry or by using negative staining.

    • Image the sample using a TEM to visualize the morphology and size of the micelles.

G Micelle Prepared Micelle Suspension DLS Dynamic Light Scattering (DLS) Micelle->DLS Zeta Zeta Potential Analysis Micelle->Zeta TEM Transmission Electron Microscopy (TEM) Micelle->TEM Size Hydrodynamic Size DLS->Size PDI Polydispersity Index (PDI) DLS->PDI Charge Surface Charge Zeta->Charge Morphology Morphology & Size Confirmation TEM->Morphology

Figure 2: Characterization workflow for the prepared micelles.

Protocol 3: Drug Encapsulation

This protocol describes the encapsulation of a hydrophobic drug into the micelles during their formation.

Materials:

  • 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine

  • Hydrophobic drug

  • Organic solvent (e.g., chloroform)

  • Aqueous buffer (e.g., PBS)

  • Dialysis tubing or centrifugal filter units

Procedure:

  • Co-dissolution:

    • Dissolve both the 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine and the hydrophobic drug in an organic solvent in a round-bottom flask. The drug-to-lipid ratio should be optimized for the specific drug.

  • Micelle Formation:

    • Follow the thin-film hydration and sonication steps as described in Protocol 1.

  • Purification:

    • Remove the unencapsulated drug by dialysis against the aqueous buffer or by using centrifugal filter units.

  • Quantification of Encapsulation Efficiency:

    • Disrupt the purified drug-loaded micelles with a suitable solvent (e.g., methanol).

    • Quantify the amount of encapsulated drug using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.

    • Calculate the encapsulation efficiency (%) as: (mass of drug in micelles / initial mass of drug) x 100.

G cluster_drug_delivery Conceptual Drug Delivery Pathway A Drug-Loaded Micelles in Circulation B Accumulation at Target Site (e.g., Tumor) A->B EPR Effect C Cellular Uptake (Endocytosis) B->C D Endosomal Escape (pH-mediated) C->D E Drug Release into Cytoplasm D->E F Therapeutic Action E->F

Figure 3: Conceptual signaling pathway for drug delivery using pH-sensitive micelles.

Stability Assessment

The stability of the prepared micelles is crucial for their application. Stability can be assessed by monitoring the size and PDI of the micelles over time at different storage conditions (e.g., 4°C and room temperature). Additionally, the stability in biologically relevant media, such as serum-containing buffer, should be evaluated to predict their in vivo behavior.

Conclusion

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine is a promising lipid for the formulation of stable micelles for drug delivery applications. The protocols provided herein offer a starting point for the preparation and characterization of these nanoparticles. Researchers are encouraged to optimize these protocols for their specific drug and application to achieve the desired therapeutic outcomes.

Application Notes: 08:0 PE as a Tool for Investigating Lipid-Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) is a synthetic, saturated phosphatidylethanolamine (B1630911) (PE) that serves as a valuable tool for studying lipid-protein interactions. Its defined short acyl chains make it more soluble and easier to handle in aqueous solutions compared to its long-chain counterparts, facilitating its use in a variety of in vitro assays. Phosphatidylethanolamine is a major component of cell membranes and its externalization to the outer leaflet of the plasma membrane can act as a signal for cellular processes such as phagocytosis. Investigating the binding of proteins to PE is crucial for understanding these signaling pathways and for the development of therapeutics that target these interactions.

This document provides detailed application notes and protocols for utilizing this compound to investigate its binding to proteins, with a specific focus on the inhibitory immune receptor CD300a, which has been identified as a receptor for PE.[1][2][3][4]

Key Applications

  • Identification of PE-Binding Proteins: this compound can be used in various assay formats to screen for and identify novel proteins that bind to phosphatidylethanolamine.

  • Quantitative Characterization of Binding Affinity: The interaction between this compound and a protein of interest can be quantified to determine binding kinetics (k_on, k_off) and affinity (K_D).

  • Investigation of Signaling Pathways: By understanding which proteins bind to PE, the downstream signaling cascades initiated by these interactions can be elucidated. For instance, the binding of PE to the inhibitory receptor CD300a on immune cells can modulate phagocytosis of dead cells.[2][3][4]

  • Drug Discovery and Development: High-throughput screening assays using this compound can be developed to identify small molecules or biologics that modulate PE-protein interactions, offering potential therapeutic avenues for diseases involving these pathways.

Data Presentation: Quantitative Analysis of this compound - CD300a Interaction

The binding affinity of phosphatidylethanolamine to the human inhibitory receptor CD300a has been characterized using Surface Plasmon Resonance (SPR). While the specific use of this compound is not detailed in the foundational study, its properties make it an ideal candidate for such quantitative measurements. The following table summarizes representative binding data for the interaction of PE with a wild-type (R94) and a single nucleotide polymorphism (SNP) variant (Q94) of CD300a.[2]

Interacting MoleculesMethodApparent Affinity (K_D)Reference
PE Liposomes and CD300a-Ig (R94)Surface Plasmon Resonance (SPR)High Affinity[2]
PE Liposomes and CD300a-Ig (Q94)Surface Plasmon Resonance (SPR)Low Affinity[2]
PS Liposomes and CD300a-Ig (R94)Surface Plasmon Resonance (SPR)Lower Affinity than PE[2]
PS Liposomes and CD300a-Ig (Q94)Surface Plasmon Resonance (SPR)Lower Affinity than PE[2]

Note: The original study qualitatively describes the binding as high or low affinity based on SPR sensorgrams. For the purpose of these application notes, specific K_D values would be determined from the sensorgram data in a dedicated experiment using this compound.

Mandatory Visualization

Experimental Workflow for Investigating this compound-Protein Binding cluster_prep Preparation cluster_assays Binding Assays cluster_analysis Data Analysis prep_lipid Prepare this compound Liposomes overlay Protein-Lipid Overlay Assay (Qualitative) prep_lipid->overlay liposome_binding Liposome (B1194612) Binding Assay (Semi-Quantitative) prep_lipid->liposome_binding spr Surface Plasmon Resonance (SPR) (Quantitative) prep_lipid->spr prep_protein Purify Protein of Interest (e.g., CD300a-Ig) prep_protein->overlay prep_protein->liposome_binding prep_protein->spr qual_analysis Identify Potential Binders overlay->qual_analysis semi_quant_analysis Confirm Interaction liposome_binding->semi_quant_analysis quant_analysis Determine Binding Kinetics (kon, koff) and Affinity (KD) spr->quant_analysis qual_analysis->semi_quant_analysis Inform semi_quant_analysis->quant_analysis Inform

Caption: Workflow for studying this compound-protein interactions.

CD300a Signaling Pathway upon PE Binding cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PE Phosphatidylethanolamine (PE) (e.g., on apoptotic cell) CD300a CD300a Receptor PE->CD300a Binding ITIM ITIM Motif (phosphorylated) CD300a->ITIM Phosphorylation SHP1_2 SHP-1 / SHP-2 (Phosphatases) ITIM->SHP1_2 Recruitment Downstream Downstream Signaling (e.g., Phagocytosis) SHP1_2->Downstream Inhibition

Caption: CD300a inhibitory signaling cascade.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the thin-film hydration and sonication method.

Materials:

  • 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other carrier lipid

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass test tubes

  • Nitrogen gas stream

  • Vacuum desiccator

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • In a glass test tube, dissolve the desired amounts of this compound and carrier lipid (e.g., DOPC) in chloroform. A typical molar ratio is 20-50% this compound.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.

    • Place the tube in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Add the desired volume of PBS to the lipid film.

    • Hydrate the lipid film for 30 minutes at a temperature above the phase transition temperature of the lipids. For this compound and DOPC, room temperature is sufficient. Vortex the tube intermittently to aid in the formation of multilamellar vesicles (MLVs).

  • Sonication:

    • Place the test tube containing the MLV suspension in a water bath sonicator.

    • Sonicate the suspension until the solution becomes clear, which typically indicates the formation of SUVs. This may take several minutes. Avoid overheating the sample.

  • Storage:

    • Store the prepared liposomes at 4°C. For short-term storage, they are generally stable for a few days.

Protocol 2: Liposome Co-sedimentation Assay

This assay is used to semi-quantitatively assess the binding of a protein to this compound-containing liposomes.

Materials:

  • This compound-containing liposomes (from Protocol 1)

  • Control liposomes (e.g., 100% DOPC)

  • Purified protein of interest

  • Binding buffer (e.g., PBS with 1 mM DTT)

  • Ultracentrifuge with a suitable rotor

  • SDS-PAGE gels and reagents

  • Western blotting equipment and antibodies (if necessary)

Procedure:

  • Binding Reaction:

    • In a microcentrifuge tube, mix a fixed amount of the purified protein with increasing concentrations of this compound-containing liposomes or control liposomes.

    • Incubate the mixture at room temperature for 30-60 minutes with gentle agitation.

  • Ultracentrifugation:

    • Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the liposomes and any bound protein.

  • Analysis:

    • Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).

    • Resuspend the pellet in an equal volume of binding buffer.

    • Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE.

    • Visualize the protein bands by Coomassie staining or Western blotting using an antibody against the protein of interest. An increase in the amount of protein in the pellet fraction with this compound-containing liposomes compared to control liposomes indicates binding.

Protocol 3: Surface Plasmon Resonance (SPR) Analysis

SPR provides quantitative data on the binding kinetics and affinity of a protein to a lipid bilayer containing this compound.

Materials:

  • SPR instrument (e.g., Biacore)

  • L1 sensor chip (for liposome capture)

  • This compound-containing liposomes (from Protocol 1)

  • Purified protein of interest

  • Running buffer (e.g., HBS-P+, pH 7.4)

  • Regeneration solution (e.g., 20 mM NaOH)

Procedure:

  • Liposome Immobilization:

    • Equilibrate the L1 sensor chip with running buffer.

    • Inject the this compound-containing liposomes over the sensor surface to allow for their capture on the lipophilic surface of the chip, forming a lipid bilayer.

    • Inject a brief pulse of NaOH to stabilize the baseline.

  • Binding Analysis:

    • Inject a series of increasing concentrations of the purified protein over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases of the interaction.

    • Between each protein injection, regenerate the sensor surface with a short pulse of regeneration solution to remove the bound protein.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without liposomes or with control liposomes) to correct for non-specific binding and bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • From the fitted curves, determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Conclusion

This compound is a versatile and effective tool for the detailed investigation of protein-lipid interactions. The protocols provided herein offer a framework for the qualitative, semi-quantitative, and quantitative analysis of these interactions. By employing these methods, researchers can gain valuable insights into the biological roles of PE-binding proteins and identify potential targets for therapeutic intervention in drug development.

References

Application Notes and Protocols for the Use of 08:0 PE in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) is a saturated, short-chain phosphatidylethanolamine (B1630911) (PE) that serves as a versatile tool in cell culture applications. Its unique physicochemical properties, including a higher critical micelle concentration compared to its long-chain counterparts, make it particularly useful for the preparation of stable liposomes and for studying various cellular processes. These application notes provide detailed protocols and data for the use of this compound in live-cell imaging and for investigating its role in autophagy.

Key Applications

  • pH-Sensitive Liposomes for Live-Cell Imaging: this compound can be a component of pH-sensitive liposomes designed to deliver fluorescent probes into the cytoplasm of living cells to monitor intracellular pH changes. These liposomes are stable at physiological pH but become fusogenic in the acidic environment of endosomes, releasing their contents into the cytosol.[1]

  • Modulation of Autophagy: As a precursor to phosphatidylethanolamine, a crucial component of the autophagosome membrane, this compound can be used to study the impact of lipid availability on the autophagy signaling pathway. Exogenous supplementation with short-chain PEs can potentially enhance autophagic flux.[2][3]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Full Chemical Name 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine
Abbreviation This compound
Molecular Formula C₂₁H₄₂NO₈P
Molecular Weight 467.53 g/mol
Physical Form Powder
Solubility Chloroform, Methanol, DMSO
Table 2: Hypothetical Cell Viability Data of a Cancer Cell Line Treated with this compound Liposomes
Concentration of this compound Liposomes (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
0 (Control)100 ± 5.2100 ± 4.8
1098 ± 4.995 ± 5.1
2596 ± 5.591 ± 4.6
5092 ± 6.185 ± 5.3
10088 ± 5.878 ± 6.0
Table 3: Hypothetical Quantitative Analysis of Autophagy Flux

Note: This table illustrates the expected outcome of an experiment measuring autophagy flux via LC3-II turnover in cells treated with this compound, based on the known role of PE in autophagy. Actual results may vary.

TreatmentNormalized LC3-II/GAPDH Ratio (without Bafilomycin A1)Normalized LC3-II/GAPDH Ratio (with Bafilomycin A1)Autophagic Flux (Difference)
Control1.0 ± 0.12.5 ± 0.31.5
This compound (50 µM)1.8 ± 0.24.5 ± 0.42.7

Experimental Protocols

Protocol 1: Preparation of pH-Sensitive Liposomes using this compound for Live-Cell Imaging

This protocol is adapted from methods for preparing pH-sensitive liposomes using longer-chain PEs and is optimized for the use of this compound.[4][5]

Materials:

  • 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound)

  • Cholesteryl hemisuccinate (CHEMS)

  • Fluorescent pH indicator (e.g., HPTS)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Glass syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and CHEMS in a 6:4 molar ratio in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.

    • Prepare a stock solution of the fluorescent pH indicator in an appropriate solvent. Add the probe to the lipid mixture at a final concentration of 1-2 mol%.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids.

    • A thin, uniform lipid film should form on the inner surface of the flask. Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a PBS solution (pH 7.4) containing the fluorescent probe by vortexing the flask for 30 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator for 5-10 minutes.

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Load the sonicated liposome (B1194612) suspension into a glass syringe and pass it through the extruder a minimum of 11 times. This will produce a homogenous population of liposomes with a defined size.

  • Purification:

    • Remove the unencapsulated fluorescent probe by size exclusion chromatography or dialysis.

  • Live-Cell Imaging:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Incubate the cells with the pH-sensitive liposomes at a predetermined concentration for 2-4 hours.

    • Wash the cells with fresh media to remove free liposomes.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen pH indicator. A decrease in intracellular pH will result in a change in the fluorescence emission of the probe.

Protocol 2: Quantitative Analysis of Autophagy Flux using this compound

This protocol describes how to measure autophagy flux by monitoring the conversion of LC3-I to LC3-II in the presence and absence of a lysosomal inhibitor.[6]

Materials:

  • Cell line of interest

  • 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound)

  • Bafilomycin A1 or Chloroquine

  • Complete cell culture medium

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies: anti-LC3B, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat the cells with the desired concentration of this compound for 24 hours. Include a vehicle-only control.

  • Lysosomal Inhibition:

    • For the last 4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to one set of wells for both control and this compound-treated cells. This will block the degradation of LC3-II in the lysosome.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against LC3B and GAPDH overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for LC3-II and GAPDH using image analysis software.

    • Normalize the LC3-II band intensity to the GAPDH band intensity for each sample.

    • Autophagic flux is calculated as the difference in the normalized LC3-II levels between samples treated with and without the lysosomal inhibitor. An increase in this difference in this compound-treated cells compared to control cells indicates an induction of autophagy.

Visualizations

Signaling Pathway: Role of Phosphatidylethanolamine in Autophagy

Autophagy_Pathway cluster_Cytoplasm Cytoplasm PE Phosphatidylethanolamine (PE) Atg12_Atg5_Atg16L1 Atg12-Atg5-Atg16L1 (E3-like complex) PE->Atg12_Atg5_Atg16L1 Substrate LC3_I LC3-I Atg7 Atg7 (E1-like) LC3_I->Atg7 Activation Atg3 Atg3 (E2-like) Atg7->Atg3 Transfer Atg3->Atg12_Atg5_Atg16L1 Recruitment LC3_PE LC3-II (LC3-PE Conjugate) Atg12_Atg5_Atg16L1->LC3_PE Conjugation Phagophore Phagophore Membrane LC3_PE->Phagophore Insertion Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Maturation Exogenous_PE Exogenous this compound Exogenous_PE->PE Increases PE pool

Caption: Role of PE in LC3 Lipidation during Autophagy.

Experimental Workflow: pH-Sensitive Liposome Preparation and Delivery

Liposome_Workflow A 1. Lipid Film Formation (this compound, CHEMS, Probe) B 2. Hydration (Formation of MLVs) A->B C 3. Sonication & Extrusion (Formation of SUVs) B->C D 4. Purification C->D E 5. Incubation with Cells D->E F 6. Endocytosis E->F G 7. Endosomal Acidification & Liposome Fusion F->G H 8. Probe Release into Cytosol G->H I 9. Live-Cell Imaging H->I

Caption: Workflow for pH-sensitive liposome delivery.

References

Application Notes and Protocols for the Use of 08:0 PE in In-Vitro Reconstitution Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) is a synthetic phospholipid featuring two saturated 8-carbon acyl chains. Its defined chemical structure and biophysical properties make it a valuable tool for in-vitro reconstitution assays. In these systems, which aim to mimic cellular membranes in a controlled environment, this compound is utilized for the formation of liposomes and nanodiscs, serving as a matrix for the functional and structural study of membrane proteins and signaling pathways.

The relatively short acyl chains of this compound influence the physical characteristics of the lipid bilayer, such as thickness and fluidity. These properties are critical for the proper folding, integration, and function of reconstituted membrane proteins. Phosphatidylethanolamine (PE) itself is a major component of biological membranes and is known to play a significant role in processes such as membrane fusion, fission, and the regulation of membrane protein topology and activity. The use of a specific PE species like this compound allows for precise control over the lipid environment, enabling researchers to investigate the specific effects of lipid composition on biological processes.

These application notes provide an overview of the use of this compound in in-vitro reconstitution assays, including detailed protocols for liposome (B1194612) preparation and membrane protein reconstitution, and a summary of relevant quantitative data.

Data Presentation

The following tables summarize key quantitative parameters for the use of this compound and other lipids in in-vitro reconstitution assays, derived from established protocols. These values should be considered as a starting point for optimization.

Table 1: Lipid Film Composition for Liposome Preparation

Lipid ComponentMolar Ratio (%)Purpose
Primary Phospholipid (e.g., POPC)50-70%Forms the basic bilayer structure
This compound 10-30% Modulates membrane fluidity and protein function
Cholesterol20-40%Stabilizes the membrane and modulates fluidity
Charged Lipid (e.g., POPS)5-10%Mimics the charge of biological membranes

Table 2: Key Parameters for Membrane Protein Reconstitution

ParameterValueUnitNotes
Lipid Concentration (total)10-20mg/mLIn organic solvent for film formation
Hydration Buffer Volume1-5mLFor hydration of the lipid film
Extrusion Pore Size100nmFor creating unilamellar vesicles
Protein-to-Lipid Ratio1:100 to 1:1000molar ratioHighly dependent on the protein and assay
Detergent Concentration2-3x CMC-Critical for protein solubilization and reconstitution
Incubation Time (Reconstitution)2-16hoursAt 4°C with gentle agitation
Incubation Temperature4 or 25°CDependent on the stability of the protein

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound)

  • Cholesterol

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS)

  • Chloroform (B151607)

  • Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Extruder with 100 nm polycarbonate membranes

  • Glass round-bottom flask

Procedure:

  • Lipid Mixture Preparation: In a clean glass round-bottom flask, combine the desired lipids (e.g., POPC, this compound, Cholesterol, POPS in a 60:20:15:5 molar ratio) dissolved in chloroform.

  • Lipid Film Formation: Remove the chloroform using a rotary evaporator under a gentle stream of nitrogen gas to form a thin, uniform lipid film on the wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired volume of hydration buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipid with the highest melting point.

  • Vesicle Formation: Hydrate the lipid film by gentle rotation for 1-2 hours. The lipid film will gradually swell and form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple passes (typically 11-21) through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. This process should also be performed at a temperature above the lipid phase transition temperature.

  • Storage: Store the resulting LUV suspension at 4°C. For long-term storage, it is recommended to use the liposomes within a few days of preparation.

Protocol 2: Reconstitution of a Membrane Protein into this compound-Containing Proteoliposomes

This protocol outlines a general procedure for reconstituting a purified membrane protein into pre-formed this compound-containing liposomes using detergent dialysis.

Materials:

  • Purified membrane protein solubilized in a suitable detergent (e.g., n-Dodecyl-β-D-maltoside (DDM))

  • Pre-formed this compound-containing LUVs (from Protocol 1)

  • Dialysis buffer (same as hydration buffer)

  • Detergent (e.g., DDM)

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Bio-Beads (optional, for detergent removal)

Procedure:

  • Detergent Solubilization of Liposomes: Add detergent (e.g., DDM) to the pre-formed LUV suspension to a final concentration that is above the critical micelle concentration (CMC) and sufficient to saturate the liposomes. Incubate for 1 hour at room temperature with gentle mixing.

  • Mixing of Protein and Lipids: Mix the detergent-solubilized purified membrane protein with the detergent-saturated liposomes at the desired protein-to-lipid molar ratio (e.g., 1:500).

  • Detergent Removal by Dialysis: Transfer the protein-lipid-detergent mixture to a dialysis cassette and dialyze against a large volume of detergent-free dialysis buffer at 4°C. Perform several buffer changes over 48-72 hours to gradually remove the detergent. This slow removal allows the protein to insert into the forming lipid bilayer.

  • Detergent Removal using Bio-Beads (Alternative): Alternatively, add Bio-Beads to the protein-lipid-detergent mixture and incubate at 4°C with gentle rotation. Replace the Bio-Beads with fresh ones after a few hours and continue incubation overnight to ensure complete detergent removal.

  • Proteoliposome Characterization: After detergent removal, the resulting proteoliposomes can be harvested and characterized for protein incorporation, orientation, and functional activity.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the use of this compound in in-vitro reconstitution assays.

G cluster_prep Liposome Preparation cluster_recon Protein Reconstitution Lipid_Mixture 1. Lipid Mixture in Organic Solvent (with this compound) Lipid_Film 2. Thin Lipid Film Formation Lipid_Mixture->Lipid_Film Evaporation Hydration 3. Hydration with Aqueous Buffer Lipid_Film->Hydration Addition of Buffer MLVs 4. Multilamellar Vesicles (MLVs) Hydration->MLVs Swelling LUVs 5. Large Unilamellar Vesicles (LUVs) MLVs->LUVs Extrusion LUVs_input Prepared LUVs (from step 5) Purified_Protein Purified Membrane Protein in Detergent Protein_Lipid_Mix Protein-Lipid-Detergent Mixture Purified_Protein->Protein_Lipid_Mix Detergent_LUVs Detergent-Saturated LUVs LUVs_input->Detergent_LUVs Add Detergent Detergent_LUVs->Protein_Lipid_Mix Proteoliposomes Functional Proteoliposomes Protein_Lipid_Mix->Proteoliposomes Detergent Removal (e.g., Dialysis)

Caption: Experimental workflow for membrane protein reconstitution into this compound-containing liposomes.

G PE This compound Fluidity Membrane Fluidity PE->Fluidity Topology Protein Topology/ Orientation PE->Topology Fusion Membrane Fusion/ Fission PE->Fusion PC Other Phospholipids (e.g., PC, PS) PC->Fluidity Chol Cholesterol Chol->Fluidity Protein Reconstituted Protein Activity Enzymatic Activity/ Transport Protein->Activity Fluidity->Activity Topology->Activity

Troubleshooting & Optimization

Technical Support Center: 08:0 PE Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) to prevent its degradation. Adherence to these guidelines is critical for ensuring the integrity and reliability of your experimental results.

Troubleshooting Guide

Researchers may encounter several issues related to the storage and handling of this compound. This guide provides solutions to common problems.

ProblemPotential Cause(s)Recommended Solution(s)
Unexpected experimental results or lack of activity This compound may have degraded due to improper storage or handling.Verify storage conditions (see recommended storage protocols below). If degradation is suspected, it is recommended to use a fresh aliquot of this compound. Consider analyzing the questionable sample for degradation products using the UPLC-MS method outlined in the Experimental Protocols section.
Difficulty dissolving this compound powder As a saturated lipid, this compound is stable as a powder but can be hygroscopic.Allow the container to warm to room temperature before opening to prevent moisture condensation. For aqueous solutions, it may be necessary to gently warm the solution and vortex or sonicate to aid dissolution. For organic solvents, ensure the solvent is of high purity and anhydrous.
Precipitate forms in the this compound solution upon storage The solvent may have evaporated, increasing the lipid concentration beyond its solubility limit. For aqueous solutions, temperature fluctuations can affect solubility.Ensure the storage container is tightly sealed with a Teflon-lined cap.[1][2][3][4] For organic solutions, consider storing under an inert gas (argon or nitrogen) to minimize solvent evaporation.[1][2][3][4] If a precipitate is observed, gently warm the solution and vortex to redissolve, ensuring it is fully dissolved before use.
Visible discoloration or change in consistency of the lipid This can be a sign of significant oxidation or hydrolysis.Discard the sample. Do not use if any visual change in the product is observed. Review storage and handling procedures to prevent future occurrences.

Frequently Asked Questions (FAQs)

Storage

  • What is the optimal temperature for storing this compound? this compound should be stored at -20°C for long-term stability.[1][2][3][4]

  • Should I store this compound as a powder or in solution? As a saturated lipid, this compound is stable when stored as a dry powder.[2][4] However, for ease of use and to prevent issues with hygroscopicity, storing it as a solution in a high-purity organic solvent such as chloroform (B151607) or ethanol (B145695) is recommended.[1][2][3][4]

  • What type of container should I use for storing this compound solutions? Always use glass containers with Teflon-lined caps.[1][2][3][4] Plastic containers should be avoided as organic solvents can leach plasticizers and other contaminants that may interfere with your experiments.[1][2][4]

  • Is it necessary to store this compound under an inert atmosphere? Yes, to prevent oxidation, it is best practice to overlay the organic solution with an inert gas like argon or nitrogen before sealing the container.[1][2][3][4]

  • Can I store this compound in an aqueous solution? It is not recommended to store this compound in aqueous solutions for extended periods as this will lead to hydrolysis.[1][4] If you need to prepare an aqueous suspension, it should be used as fresh as possible, ideally within a day.

Handling

  • How should I handle powdered this compound to prevent moisture absorption? Before opening the container, allow it to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold lipid powder.[2][4]

  • What precautions should I take when handling organic solutions of this compound? Use glass or stainless steel syringes and pipettes. Avoid using plastic pipette tips with organic solvents, as this can introduce contaminants.[2]

  • How can I minimize degradation when preparing aqueous solutions of this compound? Prepare the solution immediately before use. Use deoxygenated buffers to minimize oxidation.

Degradation

  • What are the primary degradation pathways for this compound? The two main degradation pathways are hydrolysis and oxidation. Hydrolysis involves the cleavage of the ester bonds, leading to the formation of lyso-phosphoethanolamine and free fatty acids. Oxidation, although less likely for the saturated octanoyl chains of this compound compared to unsaturated lipids, can still occur over time with prolonged exposure to oxygen.

  • How can I detect this compound degradation? Degradation can be monitored by techniques such as thin-layer chromatography (TLC) or, for more quantitative analysis, by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). The appearance of new spots on a TLC plate or new peaks in a chromatogram corresponding to the masses of degradation products (e.g., lyso-PE) is indicative of degradation.

Experimental Protocols

Protocol for Assessing this compound Degradation by UPLC-MS

This method allows for the quantification of this compound and its primary hydrolysis product, 1-octanoyl-sn-glycero-3-phosphoethanolamine (lyso-PE).

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard in chloroform to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • For stored samples, dilute an aliquot in chloroform to a similar concentration.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare a lyso-PE standard in a similar manner if available, for positive identification.

2. UPLC-MS Conditions (Example):

  • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A suitable gradient to separate this compound and its more polar degradation products. For example, start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Monitor for the specific m/z values of this compound and its expected degradation products (e.g., lyso-PE).

3. Data Analysis:

  • Integrate the peak areas for this compound and any observed degradation products in both the standards and the samples.

  • Construct a calibration curve for this compound using the standard solutions.

  • Quantify the amount of this compound remaining in the stored samples and the amount of degradation product formed.

Visualizing Degradation Pathways

Hydrolysis of this compound

Hydrolysis is the primary degradation pathway for phospholipids (B1166683) in the presence of water. The ester bonds at the sn-1 and sn-2 positions of the glycerol (B35011) backbone are susceptible to cleavage, resulting in the formation of a lysophospholipid and a free fatty acid.

Hydrolysis_Pathway cluster_products Degradation Products PE_08_0 This compound (1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine) LysoPE Lyso-PE (1-octanoyl-sn-glycero-3-phosphoethanolamine) PE_08_0->LysoPE Hydrolysis at sn-2 FFA Octanoic Acid (Free Fatty Acid) PE_08_0->FFA Release from sn-2 Water H₂O

Caption: Hydrolysis pathway of this compound leading to the formation of Lyso-PE and a free fatty acid.

Workflow for Preventing this compound Degradation

A logical workflow should be followed to minimize the risk of degradation during storage and handling.

Prevention_Workflow cluster_storage Optimal Storage cluster_handling Proper Handling cluster_outcome Result storage_conditions Store at -20°C in glass vial under inert gas warm_to_rt Warm to Room Temp before opening storage_conditions->warm_to_rt Retrieval use_glassware Use glass/steel pipettes/syringes warm_to_rt->use_glassware Aliquoting prepare_fresh Prepare aqueous solutions fresh use_glassware->prepare_fresh Experiment Prep stable_lipid Minimized Degradation & Reliable Results prepare_fresh->stable_lipid Execution

Caption: Recommended workflow to prevent this compound degradation.

References

Technical Support Center: Troubleshooting 08:0 PE Liposome Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the preparation and handling of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) liposomes. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound liposome (B1194612) suspension appears cloudy and shows visible aggregates immediately after preparation. What is the likely cause?

A1: Immediate aggregation of this compound liposomes is often due to the inherent physicochemical properties of short-chain phosphatidylethanolamines (PE). PEs, especially those with shorter acyl chains, have a tendency to form non-lamellar structures, such as inverted hexagonal phases, rather than stable bilayers. This can lead to rapid fusion and aggregation.[1]

Troubleshooting Steps:

  • Incorporate a Stabilizing Co-lipid: The inclusion of other lipids can significantly enhance bilayer stability.

    • Phosphatidylcholine (PC): Replacing a portion of the this compound with a corresponding short-chain PC (e.g., 08:0 PC or DOPC) can disrupt the packing of PE molecules and favor bilayer formation. A 1:1 molar ratio of PC to PE is a good starting point.[1]

    • Cholesterol: Cholesterol is known to increase the packing density and mechanical rigidity of lipid bilayers, which can reduce aggregation.[2][3][4][5]

  • Optimize Hydration Conditions:

    • Hydration Buffer pH: While this compound is zwitterionic, extreme pH values should be avoided as they can lead to hydrolysis. Maintain a pH between 5.5 and 7.5 for optimal stability.[6]

    • Temperature: Hydrate (B1144303) the lipid film above the phase transition temperature (Tm) of this compound. For short-chain lipids, this is often below room temperature. However, working at temperatures too far above the Tm can increase lipid mobility and the likelihood of fusion.[7][8]

  • Review the Preparation Method:

    • Lipid Film Quality: Ensure the lipid film is thin and evenly distributed before hydration. A non-uniform film can lead to incomplete hydration and the formation of large, unstable multilamellar vesicles (MLVs).

    • Sonication/Extrusion: Ensure that the sonication or extrusion process is sufficient to break down large aggregates and form small, unilamellar vesicles (SUVs) or large, unilamellar vesicles (LUVs).

Q2: My this compound liposomes look fine initially but aggregate over time during storage. How can I improve their long-term stability?

A2: Delayed aggregation is a common sign of formulation instability. This can be caused by insufficient electrostatic or steric repulsion between vesicles, leading to fusion over time.

Troubleshooting Steps:

  • Incorporate Charged Lipids: Including a small molar percentage of a charged lipid will increase the zeta potential of the liposomes, leading to greater electrostatic repulsion. A zeta potential of at least ±30 mV is generally indicative of a stable suspension.[6]

    • For Negative Charge: Consider dioleoylphosphatidylglycerol (B1249151) (DOPG) or dioleoylphosphatidylserine (DOPS).

    • For Positive Charge: 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) can be used.

  • Add Steric Stabilizers (PEGylation): Incorporating polyethylene (B3416737) glycol (PEG)-conjugated lipids (e.g., DSPE-PEG2000) creates a hydrophilic layer on the liposome surface that sterically hinders vesicle-vesicle interactions.[9][10][11]

  • Optimize Storage Conditions:

    • Temperature: Store liposome suspensions at 4°C. Avoid freezing unless a suitable cryoprotectant is used, as ice crystal formation can rupture the vesicles.[12]

    • Concentration: Storing liposomes at a lower concentration can reduce the frequency of collisions and subsequent aggregation.[12]

Q3: I am working with a formulation that includes a cationic lipid with this compound for nucleic acid delivery, and I'm observing significant aggregation upon adding the nucleic acid.

A3: This is a common issue when forming "lipoplexes." The strong electrostatic interaction between cationic liposomes and anionic nucleic acids can lead to charge neutralization and subsequent aggregation.

Troubleshooting Steps:

  • Optimize the Lipid-to-Cargo Ratio: The ratio of positive charges (from the cationic lipid) to negative charges (from the nucleic acid phosphate (B84403) backbone) is critical. A large excess of lipid is often required to ensure each nucleic acid molecule is fully coated by liposomes, preventing cross-linking between liposomes.[12]

  • Control the Mixing Process: The method of mixing can influence the size and stability of the resulting lipoplexes. Try adding the nucleic acid solution to the liposome suspension dropwise while vortexing.

Quantitative Data Summary

The following tables summarize key quantitative parameters for formulating stable liposomes. Note that data specific to this compound is limited; therefore, data for other PEs (like DOPE) and general liposome formulations are included as a reference.

Table 1: Recommended Molar Ratios of Stabilizing Lipids

Stabilizing LipidRecommended Molar Ratio (Stabilizer:Total Lipid)Lipid System ContextReference(s)
Cholesterol30:70 to 50:50General liposomes (DMPC, DPPC, DSPC)[5][13]
PEG-PE (2000 Da)2 mol %Protein conjugation to liposomes[9][10]
PEG-PE (5000 Da)0.8 mol %Protein conjugation to liposomes[9][10]
Charged Lipid (e.g., DOPG)5-10 mol %General DOPC liposomes[6]

Table 2: Influence of Environmental Factors on Liposome Stability

FactorOptimal Range/ConditionEffect Outside RangeReference(s)
pH5.5 - 7.5Lipid hydrolysis, reduced stability[6][14]
Storage Temperature4°CIncreased lipid mobility and aggregation at higher temperatures; vesicle rupture upon freezing[12]
Ionic StrengthLow (e.g., 10 mM HEPES)Charge screening at high ionic strength, leading to reduced electrostatic repulsion and aggregation[6]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar this compound-containing liposomes.

Materials:

  • 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound)

  • Stabilizing lipid(s) (e.g., 1,2-dioctanoyl-sn-glycero-3-phosphocholine (B96630) (08:0 PC), Cholesterol, DSPE-PEG2000)

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath or heating block

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve this compound and any stabilizing lipids in chloroform in a round-bottom flask. Ensure a molar ratio that promotes stability (refer to Table 1). b. Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure. Rotate the flask in a water bath set to a temperature that facilitates evaporation without degrading the lipids. c. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. d. Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[15][16]

  • Hydration: a. Warm the hydration buffer to just above the phase transition temperature of the lipid with the highest Tm in the mixture. b. Add the warm buffer to the flask containing the dry lipid film. The final lipid concentration should typically be between 1 and 10 mg/mL. c. Agitate the flask by gentle swirling or vortexing to hydrate the lipid film. This will form multilamellar vesicles (MLVs). The suspension will likely appear milky.

  • Extrusion: a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Transfer the MLV suspension to a syringe and pass it through the extruder a sufficient number of times (typically 11-21 passes) to form unilamellar vesicles of a uniform size. The suspension should become more translucent.[17] c. Store the final liposome suspension at 4°C.

Visualizations

Factors Leading to this compound Liposome Aggregation

cluster_causes Primary Causes cluster_factors Contributing Factors Inherent Instability Inherent Instability Short Acyl Chains Short Acyl Chains Inherent Instability->Short Acyl Chains Insufficient Repulsion Insufficient Repulsion Low Zeta Potential Low Zeta Potential Insufficient Repulsion->Low Zeta Potential Lack of Steric Shield Lack of Steric Shield Insufficient Repulsion->Lack of Steric Shield Suboptimal Formulation Suboptimal Formulation Inappropriate pH Inappropriate pH Suboptimal Formulation->Inappropriate pH High Ionic Strength High Ionic Strength Suboptimal Formulation->High Ionic Strength Incorrect Temperature Incorrect Temperature Suboptimal Formulation->Incorrect Temperature High Concentration High Concentration Suboptimal Formulation->High Concentration High PE Content High PE Content Aggregation Aggregation High PE Content->Aggregation Short Acyl Chains->Aggregation Low Zeta Potential->Aggregation Lack of Steric Shield->Aggregation Inappropriate pH->Aggregation High Ionic Strength->Aggregation Incorrect Temperature->Aggregation High Concentration->Aggregation

Caption: Factors contributing to this compound liposome aggregation.

Troubleshooting Workflow for this compound Liposome Aggregation

start Start: Aggregated Liposomes check_formulation Review Formulation start->check_formulation add_stabilizer Incorporate Stabilizing Lipids (PC, Cholesterol, PEG-PE) check_formulation->add_stabilizer Instability add_charge Add Charged Lipids (DOPG, DOTAP) check_formulation->add_charge Instability check_protocol Review Preparation Protocol check_formulation->check_protocol Formulation OK add_stabilizer->check_protocol add_charge->check_protocol optimize_hydration Optimize Hydration (pH, Temperature, Buffer) check_protocol->optimize_hydration Suboptimal optimize_sizing Optimize Sizing Step (Sonication/Extrusion) check_protocol->optimize_sizing Suboptimal check_storage Review Storage Conditions check_protocol->check_storage Protocol OK optimize_hydration->check_storage optimize_sizing->check_storage optimize_storage Optimize Storage (Temperature, Concentration) check_storage->optimize_storage Suboptimal stable_liposomes Stable Liposomes check_storage->stable_liposomes Storage OK optimize_storage->stable_liposomes

References

Technical Support Center: Optimizing 08:0 PE Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in cell assays?

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound), also known as DOPE, is a synthetic, saturated diacyl-glycerophospholipid. Its relatively short octanoyl (8-carbon) fatty acid chains give it unique biophysical properties, including a tendency to form non-lamellar structures. In cell-based assays, this compound is commonly used as a "helper lipid" in transfection reagents and lipid nanoparticle (LNP) formulations for the delivery of nucleic acids (like mRNA and siRNA) and other therapeutic agents.[1][2] Its ability to promote endosomal escape is a key reason for its inclusion in these delivery systems.[3] Additionally, like other phosphatidylethanolamines, it can be involved in cellular processes such as membrane fusion and fission and may modulate signaling pathways.

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

A definitive starting concentration for this compound is highly dependent on the specific application (e.g., transfection, apoptosis induction), cell type, and the formulation in which it is used. When used as a component of lipid-based delivery systems, its concentration is typically defined as a molar ratio relative to other lipids in the formulation. For direct treatment of cells to study its effects on viability or signaling, a broad dose-response experiment is recommended. Based on studies of similar lipids, a starting range of 1 µM to 100 µM can be considered.[4]

Q3: How does this compound affect cell viability?

The effect of this compound on cell viability is dose-dependent and cell-type specific. At high concentrations, its detergent-like properties can disrupt cell membrane integrity, leading to cytotoxicity.[4] However, in the context of lipid-based transfection reagents, it is often used at concentrations that facilitate cargo delivery without causing significant cell death. It is crucial to determine the optimal concentration that balances functional efficacy with minimal cytotoxicity for each specific experimental setup.

Q4: Which signaling pathways are known to be modulated by PE lipids?

Phosphatidylethanolamines and their derivatives can influence several key signaling pathways. For instance, some lysophosphatidylethanolamines have been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathway.[5] Additionally, there is significant cross-talk between the MAPK and PI3K/Akt signaling pathways, which are central to cell survival, proliferation, and apoptosis.[6][7] The precise effects of this compound on these pathways may vary depending on the cellular context.

Troubleshooting Guides

Issue 1: Low Transfection Efficiency or Ineffective Delivery

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration/Ratio Perform a dose-response experiment by varying the molar ratio of this compound in your lipid formulation. A systematic optimization of the lipid composition is crucial for efficient delivery.[8]
Poor Formulation Quality Ensure proper preparation and handling of your lipid-based formulations. Issues like aggregation can be addressed by optimizing the formulation process, including mixing methods and buffer conditions.
Cell Line Specificity The optimal lipid formulation can vary significantly between different cell lines. Test a range of formulations to find the most effective one for your specific cell type.
Incorrect Incubation Time Optimize the incubation time of the lipid complexes with the cells. A time-course experiment (e.g., 4, 8, 12, 24 hours) can help determine the optimal duration for uptake and cargo release.
Issue 2: High Cytotoxicity or Unexpected Cell Death

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Excessive this compound Concentration Perform a cell viability assay (e.g., MTT, MTS, or CCK-8) with a range of this compound concentrations to determine the cytotoxic threshold for your specific cell line.[9][10]
Solvent Toxicity If using a solvent like DMSO to dissolve this compound, ensure the final solvent concentration in the cell culture medium is non-toxic (typically <0.5%). Always include a vehicle control in your experiments.[4]
Compound Instability/Degradation Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Store stock solutions at -20°C or lower.[4]
Contamination Ensure that cell cultures are free from microbial contamination (e.g., bacteria, mycoplasma) and endotoxins, as these can induce cell death and confound experimental results.[11][12]
Issue 3: Inconsistent or Irreproducible Results

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Variability in Cell Culture Conditions Maintain consistent cell culture practices, including cell passage number, seeding density, and growth phase.[11]
Precipitation of this compound Due to its lipophilic nature, this compound can precipitate in aqueous solutions. Ensure thorough mixing when diluting stock solutions into cell culture media. Pre-warming the media can sometimes aid solubility.[4]
Inaccurate Pipetting Calibrate pipettes regularly to ensure accurate and consistent delivery of reagents.
Edge Effects in Multi-well Plates To minimize evaporation and temperature fluctuations in the outer wells of a microplate, fill them with sterile media or PBS and do not use them for experimental samples.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound for Cell Viability Assays (e.g., MTT Assay)

This protocol provides a general framework for determining the concentration range of this compound that is non-toxic to a specific cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same final concentration of solvent as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Optimizing this compound Ratio in a Lipid Nanoparticle (LNP) Formulation for Transfection

This protocol outlines a general approach to optimize the helper lipid (this compound) component in an LNP formulation for efficient gene delivery.

Materials:

  • Cells of interest

  • Reporter plasmid (e.g., expressing GFP or luciferase)

  • Ionizable lipid, cholesterol, and PEG-lipid

  • This compound

  • Appropriate buffers for LNP formulation

  • Transfection medium

  • Assay-specific reagents (e.g., luciferase assay substrate)

Procedure:

  • LNP Formulation: Prepare a series of LNP formulations with varying molar ratios of the four lipid components (ionizable lipid, cholesterol, PEG-lipid, and this compound). Keep the ratios of the other three lipids constant while varying the this compound ratio.

  • Nucleic Acid Encapsulation: Encapsulate the reporter plasmid into each LNP formulation according to your established protocol.

  • Cell Seeding: Seed cells in a multi-well plate and allow them to reach the desired confluency.

  • Transfection: Treat the cells with the different LNP-plasmid complexes. Include appropriate controls (e.g., untransfected cells, cells treated with a commercial transfection reagent).

  • Incubation: Incubate the cells for a period sufficient for gene expression (e.g., 24-48 hours).

  • Assay for Reporter Gene Expression: Measure the expression of the reporter gene (e.g., fluorescence for GFP, luminescence for luciferase).

  • Cell Viability Assessment: In parallel, assess the cytotoxicity of each LNP formulation using a viability assay as described in Protocol 1.

  • Data Analysis: Identify the this compound ratio that provides the highest reporter gene expression with the lowest associated cytotoxicity.

Visualizations

experimental_workflow_viability cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prep_080PE Prepare this compound Dilutions start->prep_080PE treat_cells Treat Cells with this compound seed_cells->treat_cells prep_080PE->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate analyze Analyze Data & Determine IC50 read_plate->analyze signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR / RTK PI3K PI3K GPCR->PI3K RAF RAF GPCR->RAF PE This compound (Phosphatidylethanolamine) PE->PI3K Modulates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Inhibition Akt->Apoptosis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Technical Support Center: Accurate Quantification of 08:0 PE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) in complex lipid mixtures. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the challenges associated with analyzing short-chain phospholipids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to quantify?

A1: 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound) is a short-chain glycerophospholipid. Its quantification is challenging due to its amphipathic nature, which can lead to poor recovery during standard lipid extraction procedures where it may be partially lost to the aqueous phase. Furthermore, its lower relative abundance compared to long-chain lipids in biological samples can make detection difficult without optimized methods.

Q2: What is the recommended analytical method for the accurate quantification of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound.[1][2] This technique offers high sensitivity and specificity, allowing for the differentiation of this compound from other lipid species and matrix components.[3] Using a targeted MS/MS approach, such as Multiple Reaction Monitoring (MRM), significantly improves the limit of quantification.[1][2]

Q3: Which internal standard should be used for this compound quantification?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d4. If a labeled standard is unavailable, a non-physiologically occurring lipid species with a similar short chain length and lipid class should be used to mimic the extraction and ionization behavior of this compound.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q4: I am observing low or no signal for this compound in my mass spectrometry analysis. What are the possible causes and solutions?

A4: Low signal intensity is a common problem when quantifying short-chain lipids. The issue can typically be traced back to lipid extraction, ion suppression, or suboptimal instrument settings.

  • Inefficient Extraction: Standard liquid-liquid extraction (LLE) methods like Folch or Bligh & Dyer can be inefficient for short-chain phospholipids, as their higher polarity can cause them to partition into the aqueous phase, leading to significant sample loss.[5][6]

    • Solution: Consider modifying your extraction protocol. A single-phase extraction using a solvent system like butanol/methanol can improve recovery.[5] Alternatively, adjusting the polarity of the solvents in a two-phase system can help retain this compound in the organic layer.

  • Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's source, reducing its signal.[7]

    • Solution: Improve the chromatographic separation by optimizing the gradient to better resolve this compound from interfering matrix components.[8] Additionally, implementing a sample cleanup step, such as solid-phase extraction (SPE), can remove many of the interfering substances before analysis.[7]

  • Suboptimal MS Parameters: The instrument may not be properly tuned for this specific molecule.

    • Solution: Perform regular mass calibration to ensure mass accuracy.[7] Systematically optimize ionization source parameters and collision energies using a pure this compound standard to maximize the signal for your specific instrument.

Q5: My chromatogram shows poor peak shape (e.g., broad or split peaks) for this compound. How can I fix this?

A5: Poor peak shape can compromise resolution and the accuracy of quantification.

  • Column Contamination: Contaminants from previous injections can build up on the analytical column, leading to peak distortion.[7]

    • Solution: Ensure proper sample preparation to minimize contaminants.[7] Regularly wash the column with a strong solvent and consider using a guard column to protect the analytical column.

  • Incompatible Solvents: If the solvent used to dissolve the lipid extract is significantly different from the initial mobile phase, it can cause peak distortion upon injection.

    • Solution: Reconstitute the dried lipid extract in a solvent that is as close in composition as possible to the initial mobile phase conditions.

Q6: I'm seeing high variability between my technical replicates. What could be the cause?

A6: High variability can stem from inconsistencies in sample preparation or instrument instability.

  • Inconsistent Extraction: Minor variations in solvent volumes, vortexing times, or temperature during the extraction process can lead to significant differences in lipid recovery, especially for challenging analytes like this compound. The high volatility of some solvents, like MTBE, can also affect reproducibility.[5]

    • Solution: Standardize every step of the extraction protocol meticulously. Using automated or semi-automated extraction systems can improve consistency. Single-phase extraction methods are often more reproducible than biphasic methods.[5]

  • Instrument Performance Drift: The sensitivity of the mass spectrometer can drift over the course of a long analytical run.[7]

    • Solution: Regularly calibrate and tune the mass spectrometer.[7] Incorporate quality control (QC) samples (e.g., a pooled sample) at regular intervals throughout the sample queue to monitor and, if necessary, correct for instrument drift during data processing.[9]

Experimental Protocols

Protocol 1: Modified Lipid Extraction for Short-Chain Phospholipids

This protocol is adapted from the Bligh & Dyer method to improve the recovery of more polar, short-chain lipids.

  • Homogenization: Homogenize your sample (e.g., 100 µL of plasma or 10 mg of tissue) in a glass tube.

  • Solvent Addition: Add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol. Add your internal standard at this stage.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell disruption.

  • Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then, add 125 µL of water and vortex for another 30 seconds.[10]

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to facilitate phase separation. You will observe two distinct layers: an upper aqueous/methanol layer and a lower chloroform layer containing the lipids.

  • Lipid Collection: Carefully collect the lower organic (chloroform) layer using a glass syringe. To maximize recovery of short-chain lipids, re-extract the upper aqueous phase with an additional 200 µL of chloroform, centrifuge again, and pool the organic layers.

  • Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen gas. Reconstitute the dried lipid extract in a solvent compatible with your LC-MS system (e.g., 9:1 methanol:chloroform or isopropanol).

Protocol 2: UHPLC-MS/MS Analysis of this compound

This protocol outlines a general method for the targeted quantification of this compound. Parameters should be optimized for your specific instrumentation.

  • Chromatographic Separation:

    • Inject the reconstituted lipid extract onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[2]

    • Use a binary solvent system. For example:

    • Run a gradient elution to separate the lipids. A shallow gradient is often beneficial for resolving complex mixtures.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode for PE analysis.[2]

    • Use a targeted Multiple Reaction Monitoring (MRM) method. For this compound (C21H44NO8P), the precursor ion is [M+H]+ at m/z 482.3.

    • Monitor for characteristic product ions. A common fragmentation for PE is the neutral loss of the phosphoethanolamine headgroup (141 Da), resulting in a product ion corresponding to the diacylglycerol backbone. Another product ion is often the headgroup itself.

  • Quantification:

    • Generate a calibration curve using a pure this compound standard with a fixed concentration of the internal standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary

Table 1: Recommended UHPLC-MS/MS Parameters for this compound Quantification

Parameter Recommended Setting
LC Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)[2]
Mobile Phase A Water with 5 mM Ammonium Acetate + 0.1% Formic Acid[2]
Mobile Phase B Methanol with 5 mM Ammonium Acetate + 0.1% Formic Acid[2]
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 2 - 10 µL
Ionization Mode Electrospray Ionization Positive (ESI+)[2]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 482.3 [M+H]+
Product Ions (Q3) e.g., m/z 341.3 (loss of headgroup), m/z 142.1 (headgroup fragment)

| Internal Standard | this compound-d4 or other suitable short-chain PE |

Visualized Workflows and Logic

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Homogenize Homogenization & Addition of Internal Standard Sample->Homogenize Extract Lipid Extraction (Modified Bligh & Dyer) Homogenize->Extract Dry Dry Down & Reconstitution Extract->Dry LCMS UHPLC-MS/MS Analysis (MRM Mode) Dry->LCMS Integrate Peak Integration & Area Ratio Calculation LCMS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Absolute Quantification Calibrate->Quantify

Caption: General workflow for the quantification of this compound.

G Start Low or No Signal for this compound CheckStandard Is Internal Standard Signal Also Low? Start->CheckStandard CheckExtraction Review Extraction Protocol. Potential loss to aqueous phase? CheckStandard->CheckExtraction No Sol_General Action: Check for general instrument failure (e.g., leaks, clogs, electronics). CheckStandard->Sol_General Yes CheckChroma Review Chromatography. Any co-eluting peaks? CheckExtraction->CheckChroma No Sol_Extraction Action: Modify extraction. Use single-phase method or re-extract aqueous layer. CheckExtraction->Sol_Extraction Yes CheckMS Review MS Settings. Are parameters optimized? CheckChroma->CheckMS No Sol_IonSupp Action: Improve separation. Optimize LC gradient or use SPE for sample cleanup. CheckChroma->Sol_IonSupp Yes Sol_MS Action: Optimize source and fragmentation parameters using a pure standard. CheckMS->Sol_MS Yes

References

Technical Support Center: Preventing Degradation of Phosphoethanolamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling and storing phosphoethanolamine (PE) lipids. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your experimental reagents.

A critical first step is to identify whether your phospholipid has saturated or unsaturated fatty acid chains, as their primary degradation pathways and handling requirements differ significantly.

  • 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine , the topic of your request, contains two saturated octanoyl (C8:0) fatty acid chains. Its main vulnerability is not oxidation, but hydrolysis .

  • The common helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) contains two unsaturated oleoyl (B10858665) (C18:1) chains. It is highly susceptible to oxidation .

This guide provides troubleshooting and best practices for both types of lipids.

Section 1: Saturated Lipids (e.g., 1,2-Dioctanoyl-sn-glycero-3-phosphoethanolamine)

Lipids with saturated fatty acid chains lack double bonds, making them highly resistant to oxidation.[1][2] The primary concern for these molecules is hydrolysis, the chemical breakdown in the presence of water.[3]

Frequently Asked Questions (FAQs)

Q1: Is my 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine at high risk for oxidation?

A: No. Because the octanoyl fatty acid chains are saturated (containing only single carbon-carbon bonds), there are no susceptible sites for oxidation to occur. Your primary focus should be on preventing hydrolysis.[2][3]

Q2: What are the signs of hydrolysis in my lipid sample?

A: Hydrolysis cleaves the fatty acid chains from the glycerol (B35011) backbone, producing free fatty acids and lysophospholipids.[3][4] This can alter the performance of the lipid in formulations, affecting membrane stability and encapsulation efficiency.[3] Confirmation of degradation typically requires analytical techniques like thin-layer chromatography (TLC) or mass spectrometry.

Q3: How can I prevent hydrolysis of my saturated phospholipid?

A: The key is rigorous moisture control.

  • Storage: Store the lipid as a dry powder in a glass container with a Teflon-lined cap at -20°C.[5][6] Saturated lipids are generally stable as powders.[5][7]

  • Handling Powders: Before opening the container, always allow it to warm to room temperature.[5][6] This prevents atmospheric moisture from condensing on the cold powder.

  • Aqueous Suspensions: Avoid storing phospholipids (B1166683) in aqueous solutions for long periods, as this will accelerate hydrolysis.[5] If you must store an aqueous suspension, do so at 4°C for a short duration only. Do not freeze aqueous suspensions, as this can disrupt liposome (B1194612) structures.[8]

Section 2: Unsaturated Lipids (e.g., 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine - DOPE)

Unsaturated lipids contain one or more carbon-carbon double bonds, which are highly susceptible to attack by reactive oxygen species (ROS), leading to a chain reaction known as lipid peroxidation or oxidation.[9][10] This process can significantly alter the lipid's structure and function.

Troubleshooting Guide: Identifying and Preventing Oxidation

Q1: My experiment is yielding inconsistent results. Could lipid oxidation be the cause?

A: Yes, oxidation is a common cause of experimental variability.

  • Symptoms: Oxidized lipids can lead to leaky liposomes, altered membrane fluidity, and the formation of cytotoxic byproducts.[10] Visually, a pure lipid that becomes gummy, discolored, or develops an off-odor may be oxidized.[5]

  • Verification: Use analytical methods to check for oxidation. Common techniques include UV-Vis spectroscopy to detect conjugated dienes, or HPLC/mass spectrometry to identify specific oxidation products like hydroperoxides and aldehydes.

Q2: What are the optimal storage and handling procedures to prevent oxidation?

A: Preventing oxidation requires minimizing exposure to oxygen, light, and heat.

  • Use an Inert Atmosphere: Always store and handle unsaturated lipids under an inert gas like argon or nitrogen.[5][11] This displaces oxygen, the primary driver of oxidation.

  • Proper Storage: Store lipids dissolved in a high-purity organic solvent (e.g., chloroform) at -20°C or below in a tightly sealed glass vial with a Teflon-lined cap.[6]

  • Avoid Plastic: Do not use plastic containers, pipette tips, or parafilm with organic solvents, as they can leach plasticizers and other contaminants.[5][6] Use glass, stainless steel, or Teflon equipment.[5]

  • Protect from Light: Store vials in the dark to prevent photo-oxidation.

  • Aliquot: To avoid repeated warming/cooling cycles and re-exposure to air, divide stock solutions into smaller, single-use aliquots.

Q3: Should I use an antioxidant?

A: Yes, adding an antioxidant to your stock solution is a highly effective preventative measure.

  • Mechanism: Antioxidants like Butylated Hydroxytoluene (BHT) or α-tocopherol (Vitamin E) interrupt the free-radical chain reactions that propagate lipid oxidation.[12]

  • Recommendations: A low concentration is typically sufficient. See the table below for details.

Data Presentation: Storage Conditions & Antioxidants

Table 1: Summary of Recommended Storage Conditions

ParameterSaturated PE (e.g., Dioctanoyl)Unsaturated PE (e.g., Dioleoyl)Rationale
Primary Degradation Hydrolysis[3]Oxidation[5]Saturated chains are resistant to oxidation; double bonds in unsaturated chains are prone to it.
Recommended Form Dry Powder[5][7]Solution in organic solvent[5][7]Unsaturated lipid powders are hygroscopic and hard to handle; solvent protects from air.
Storage Temperature ≤ -20°C[5][6]≤ -20°C[5][6]Low temperatures slow the rate of all chemical degradation reactions.
Atmosphere Standard Air (Dry)Inert Gas (Argon or Nitrogen)[11]Inert gas is critical to displace oxygen and prevent oxidation of unsaturated bonds.
Container Glass, Teflon-lined cap[5][6]Glass, Teflon-lined cap[5][6]Prevents contamination from plastics when using organic solvents.

Table 2: Recommended Antioxidants for Unsaturated Lipid Solutions

AntioxidantTypeTypical ConcentrationMechanism of Action
α-Tocopherol (Vitamin E) Natural, Chain-Breaking0.01 - 0.1% (w/w)Donates a hydrogen atom to lipid peroxyl radicals, terminating the oxidation chain reaction.[13]
BHT (Butylated Hydroxytoluene) Synthetic, Chain-Breaking0.01 - 0.02% (w/w)A synthetic phenolic antioxidant that functions as a free radical scavenger.[12][14]
Experimental Protocols & Visual Guides
Protocol: Safe Handling and Aliquoting of Unsaturated Lipids
  • Preparation: Gather glass vials with Teflon-lined caps, glass syringes or pipettes, and your source of lipid in solvent. Have a gentle stream of inert gas (argon or nitrogen) ready.

  • Equilibration: Allow the main stock vial of lipid to warm to room temperature before opening to prevent condensation.

  • Transfer: Working quickly, transfer the desired amount of lipid solution into smaller glass vials for aliquoting.

  • Purge Headspace: Direct a gentle stream of inert gas into the headspace of each vial for 15-30 seconds to displace all air.[11]

  • Seal and Store: Immediately and tightly cap each vial. Seal with laboratory film as an extra precaution and store at ≤ -20°C in the dark.

Workflow for Lipid Handling

G start Start: Identify Lipid Type is_sat Is the lipid saturated? start->is_sat hydrolysis Primary Concern: Hydrolysis is_sat->hydrolysis Yes oxidation Primary Concern: Oxidation is_sat->oxidation No sat_path YES (e.g., Dioctanoyl-PE) unsat_path NO (e.g., Dioleoyl-PE) moisture Action: Strict Moisture Control hydrolysis->moisture oxygen Action: Strict Oxygen Exclusion oxidation->oxygen store_powder Store as powder Warm to RT before opening moisture->store_powder store_solution Store in solvent under inert gas Use antioxidants oxygen->store_solution

Caption: Decision workflow for handling phosphoethanolamines.

Protocol: Preparation of Liposomes with Minimal Oxidation
  • Buffer Preparation: Degas your aqueous hydration buffer (e.g., PBS) by sonicating under vacuum for at least 15 minutes to remove dissolved oxygen.[8]

  • Lipid Film Formation: In a round-bottom flask, evaporate the organic solvent from the lipid mixture under a stream of nitrogen or using a rotary evaporator to form a thin, even film.

  • Drying: Place the flask under high vacuum for at least 1-2 hours to remove all residual solvent.

  • Hydration: Add the pre-warmed (above the lipid's transition temperature), degassed buffer to the lipid film. Vortex to hydrate (B1144303) the film, which will form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication/Extrusion):

    • Sonication: To create small unilamellar vesicles (SUVs), sonicate the MLV suspension. Keep the sample on ice to prevent overheating.

    • Extrusion: For a more uniform size distribution, pass the MLV suspension through polycarbonate membranes of a defined pore size using a mini-extruder. This is the preferred method for many applications.

  • Final Storage: Transfer the final liposome suspension to a clean glass vial. Purge the headspace with argon or nitrogen for at least 1-2 minutes before sealing tightly.[8] Store at 4°C. Do not freeze.[8]

Workflow for Low-Oxidation Liposome Preparation

G cluster_prep Preparation Phase cluster_form Formation Phase cluster_store Storage Phase degas 1. Degas Aqueous Buffer film 2. Create Dry Lipid Film (N2 stream or Rotovap) hydrate 3. Hydrate Film (Forms MLVs) film->hydrate resize 4. Downsize Vesicles (Extrusion or Sonication) hydrate->resize purge 5. Purge Headspace with Inert Gas resize->purge store 6. Seal and Store at 4°C purge->store

Caption: Experimental workflow for preparing liposomes.

References

Technical Support Center: Best Practices for -1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and utilization of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing 08:0 PE (DOPE)?

A1: DOPE should be stored at -20°C in a tightly sealed, light-protected container.[1][2][3] It is advisable to store it under an inert gas like nitrogen.[3] As a powder, it is stable for at least one year at this temperature.[2] Aqueous solutions of DOPE are not recommended for storage longer than one day.[4] For solvent-based stock solutions, storage at -80°C can extend the shelf life to six months, while at -20°C it is about one month.[5]

Q2: In which solvents can I dissolve DOPE and at what concentrations?

A2: DOPE is soluble in several organic solvents. For optimal dissolution, sonication and warming may be necessary.[6] Below is a summary of its solubility in common solvents.

SolventSolubilityNotes
Chloroform (B151607)~3.3 mg/mL[4]A common solvent for the initial lipid film preparation.
EthanolUp to 40 mg/mL[7]Requires sonication for higher concentrations.[6][7]
DMSO< 1 mg/mL[6]Considered insoluble or only slightly soluble.[6]
Chloroform:Methanol:Water (65:25:4)5 mg/mL[2]A common solvent mixture for lipid handling.

Q3: Why is DOPE often used as a "helper lipid" in liposomal formulations?

A3: DOPE is a neutral phospholipid that, on its own, does not readily form stable bilayers at physiological pH, instead favoring a non-bilayer, inverted hexagonal (HII) phase.[8] This characteristic makes it a "fusogenic" lipid.[9] When incorporated into liposomes with other lipids (like cationic lipids for gene delivery), this property becomes highly advantageous. Inside the acidic environment of an endosome, DOPE promotes the destabilization of the endosomal membrane, facilitating the release of the liposome's cargo into the cytoplasm.[9][10] This process, known as endosomal escape, is crucial for the efficacy of many drug and gene delivery systems.

Q4: What are common co-lipids used with DOPE?

A4: The choice of co-lipid depends on the application. For gene transfection, DOPE is frequently combined with cationic lipids such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) or 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol).[1][11] Common molar ratios of DOPE to cationic lipid range from 1:1 to 3:1.[12] For pH-sensitive liposomes, cholesteryl hemisuccinate (CHEMS) is used to stabilize the DOPE bilayer at neutral pH, allowing for cargo release at acidic pH.[13]

Troubleshooting Guides

Issue 1: Low Transfection Efficiency
Potential Cause Troubleshooting Step
Suboptimal Lipoplex Formulation The ratio of cationic lipid to DOPE and the overall lipid-to-nucleic acid ratio are critical. The optimal ratio is cell-line dependent.[11] Systematically vary the molar ratio of the cationic lipid to DOPE (e.g., 1:1, 1:2, 2:1) and the charge ratio of the lipoplex to find the most efficient formulation for your specific cell type.
Inefficient Endosomal Escape The fusogenic properties of DOPE are key for releasing the genetic material from the endosome.[9] Ensure that the DOPE concentration in your formulation is sufficient to facilitate this process. The inclusion of DOPE is known to be more effective for endosomal escape than lipids like DOPC which form more stable bilayers.[9]
Degraded Lipids The quality of DOPE and the cationic lipid can impact transfection efficiency. Ensure that the lipids have been stored correctly at -20°C and have not surpassed their shelf life. Avoid repeated freeze-thaw cycles of stock solutions.
Issue 2: Liposome (B1194612) Aggregation
Potential Cause Troubleshooting Step
Low Surface Charge Liposomes with a near-neutral surface charge (low zeta potential) lack electrostatic repulsion and are prone to aggregation.[8] If using a neutral or zwitterionic co-lipid with DOPE, consider adding a small percentage (5-10 mol%) of a charged lipid (e.g., DOTAP for a positive charge) to increase surface charge and stability.[14]
Formation of Lipoplexes The interaction between cationic liposomes and negatively charged nucleic acids can lead to charge neutralization and aggregation.[15] This can often be resolved by optimizing the lipid-to-nucleic acid ratio. Try adding the nucleic acid to the liposomes dropwise while vortexing to prevent localized charge imbalances.[15]
Improper Storage Storing liposome suspensions at temperatures above 4°C can increase lipid mobility and lead to fusion and aggregation.[15] For long-term storage, lyophilization with a cryoprotectant is a common method to improve stability.[16]
Issue 3: Difficulty in Preparing DOPE Liposomes
Potential Cause Troubleshooting Step
Incomplete Dissolution of Lipid Film The dried lipid film must be fully hydrated to form liposomes. Ensure the hydration buffer is at a temperature above the phase transition temperature of all lipids in the mixture.[17] Vortexing or gentle sonication can aid in the hydration process.[12]
Residual Organic Solvent Trace amounts of organic solvent from the film preparation step can interfere with liposome formation and stability.[15] After evaporating the solvent with a stream of inert gas, place the lipid film under high vacuum for at least 1-2 hours to remove any residual solvent.[12]
"Lipid Cake" Formation During Hydration This can occur if the lipid film is too thick or not uniform. When preparing the lipid film, rotate the flask to ensure a thin, even coating of lipids on the vessel wall. If "lipid cakes" are observed after hydration, extended sonication may be required to disperse them.[18]

Experimental Protocols & Visualizations

Protocol: Preparation of DOPE-Containing Liposomes by Thin-Film Hydration

This protocol outlines a general procedure for preparing liposomes containing DOPE using the thin-film hydration method, followed by extrusion for size homogenization.

  • Lipid Preparation: Dissolve DOPE and your chosen co-lipid(s) (e.g., DOTAP) in chloroform at the desired molar ratio. A typical starting concentration is 1-10 mg/mL.[12]

  • Film Formation: In a round-bottom flask, evaporate the chloroform using a gentle stream of nitrogen gas while rotating the flask to create a thin, uniform lipid film on the inner surface.

  • Drying: Place the flask under high vacuum for at least 1-2 hours to remove any residual chloroform.[12]

  • Hydration: Add the desired aqueous buffer (e.g., HEPES-buffered saline) to the dried lipid film.[12] The temperature of the buffer should be above the phase transition temperature of the lipids. Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, pass the MLV suspension through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder. This should be done multiple times (e.g., 11-21 passes) to ensure a homogenous size distribution.

G cluster_prep Lipid Film Preparation cluster_hydration Hydration & Sizing dissolve 1. Dissolve Lipids in Chloroform evaporate 2. Evaporate Solvent (Nitrogen Stream) dissolve->evaporate dry 3. Dry Film (High Vacuum) evaporate->dry hydrate 4. Hydrate with Aqueous Buffer dry->hydrate Forms MLVs extrude 5. Extrude for Size Homogenization hydrate->extrude final_liposomes Final Liposome Suspension extrude->final_liposomes Forms LUVs

Workflow for liposome preparation by thin-film hydration and extrusion.
Mechanism: DOPE-Facilitated Endosomal Escape

The conical shape of the DOPE molecule is crucial for its function. In the acidic environment of the late endosome, DOPE undergoes a phase transition from a lamellar to an inverted hexagonal (HII) phase. This structural change disrupts the integrity of the endosomal membrane, allowing the encapsulated cargo to be released into the cytoplasm.

G cluster_cell Cellular Uptake and Trafficking cluster_escape Endosomal Escape endocytosis 1. Endocytosis of Lipoplex early_endosome 2. Trafficking to Early Endosome endocytosis->early_endosome late_endosome 3. Maturation to Late Endosome (pH drop) early_endosome->late_endosome phase_transition 4. DOPE undergoes phase transition to HII phase late_endosome->phase_transition membrane_destabilization 5. Destabilization of endosomal membrane phase_transition->membrane_destabilization cargo_release 6. Release of cargo into cytoplasm membrane_destabilization->cargo_release therapeutic_effect Therapeutic Effect cargo_release->therapeutic_effect

Mechanism of DOPE-mediated endosomal escape of liposomal cargo.

References

Technical Support Center: Working with Short-Chain Phospholipids (08:0 PE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with short-chain phospholipids (B1166683), specifically 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE).

Troubleshooting Guide

Short-chain phospholipids like this compound present unique challenges in experimental settings. This guide addresses common issues in a question-and-answer format.

Question: My this compound solution is cloudy and appears insoluble in my aqueous buffer. How can I achieve a clear solution?

Answer:

This is a common issue stemming from the amphiphilic nature of this compound. Here are several steps to troubleshoot solubility problems:

  • Ensure Proper Hydration Technique: Phospholipids require a specific hydration process to form micelles or liposomes. Simply adding the powder to a buffer and vortexing is often insufficient. The recommended method is thin-film hydration.

  • Sonication: After initial hydration, sonication is crucial for breaking down larger aggregates into smaller, more uniform micelles, which can result in a clearer solution. Perform sonication in a cold water bath to prevent overheating, which can degrade the lipid.

  • Heating Above Transition Temperature: For some phospholipids, hydrating the lipid film with a buffer pre-heated above the lipid's phase transition temperature (Tm) can improve hydration and solubility.

  • Solvent Choice: If you are working with a dried lipid film, ensure all organic solvent (like chloroform) has been thoroughly removed under vacuum. Residual solvent can interfere with proper hydration. For direct dissolution, while challenging in aqueous buffers, some protocols suggest using a co-solvent like ethanol, but this should be done with caution as it can affect the final properties of your lipid assembly.

Question: I am trying to form liposomes with this compound, but I am getting very small or unstable vesicles. What could be the cause?

Answer:

Due to their short acyl chains, phospholipids like this compound have a high critical micelle concentration (CMC) and prefer to form micelles rather than stable bilayers on their own.

  • Mixed Lipid Systems: this compound is often used in combination with long-chain phospholipids to induce the formation of vesicles. The short-chain lipid helps to create smaller unilamellar vesicles spontaneously when mixed with a long-chain lipid in its gel state.

  • Ratio of Short-chain to Long-chain Lipid: The size of the resulting vesicles is influenced by the ratio of short-chain to long-chain phospholipids. Increasing the proportion of the short-chain component generally leads to smaller vesicles.

  • Stability: The stability of vesicles containing short-chain phospholipids can be a concern. The inclusion of cholesterol in the lipid mixture can help to stabilize the bilayer.

Question: My this compound seems to be degrading over time, leading to inconsistent experimental results. How can I ensure its stability?

Answer:

Phospholipids are susceptible to hydrolysis and oxidation. Proper storage and handling are critical.

  • Storage Conditions: this compound should be stored at -20°C in a desiccated environment. It is available commercially as a powder or dissolved in an organic solvent like chloroform. For long-term storage, the powder form is generally more stable.

  • Handling: When preparing solutions, use solvents purged with an inert gas (like argon or nitrogen) to minimize exposure to oxygen. Avoid repeated freeze-thaw cycles of solutions. It is best to aliquot solutions into smaller, single-use volumes.

  • Aqueous Solutions: Aqueous solutions of this compound are not recommended for long-term storage and should ideally be prepared fresh for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the critical micelle concentration (CMC) of this compound and why is it important?

Q2: How does the short acyl chain length of this compound affect its behavior in solution compared to long-chain phospholipids?

A2: The short (8-carbon) acyl chains of this compound lead to weaker van der Waals interactions between lipid molecules. This results in:

  • Higher water solubility compared to long-chain phospholipids.[2]

  • A lower phase transition temperature , meaning it is more fluid at room temperature.[2]

  • A preference for forming micelles in aqueous solutions rather than the bilayers characteristic of long-chain phospholipids.

Q3: What are the primary applications of this compound in research?

A3: this compound is utilized in various research applications, including:

  • The preparation of liposomes and micelles , often in combination with other lipids, for use in drug delivery systems and for studying membrane proteins.

  • As a substrate in enzyme assays , particularly for phospholipases, due to its ability to form different aggregation states (monomers, micelles, bilayers).

Q4: Can I use this compound to create stable, unilamellar vesicles (liposomes)?

A4: While this compound on its own will form micelles, it can be used to create stable, small unilamellar vesicles when mixed with long-chain phospholipids. The this compound molecules are thought to insert into the bilayer of the long-chain lipid, inducing curvature and leading to the spontaneous formation of small vesicles.

Quantitative Data Summary

ParameterValueNotes
Molecular Weight 467.53 g/mol
Storage Temperature -20°CDesiccated environment is recommended.
Critical Micelle Concentration (CMC) of 8:0 PS ~2.282 mMValue for 1,2-dioctanoyl-sn-glycero-3-phospho-L-serine, a close analog of this compound.[1]

Experimental Protocols

Protocol 1: Preparation of Mixed Micelles/Vesicles using Thin-Film Hydration

This protocol is a standard method for preparing liposomes and can be adapted for creating mixed systems containing this compound.

Materials:

  • This compound and a long-chain phospholipid (e.g., DPPC) in chloroform

  • Chloroform

  • Desired aqueous buffer

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder (optional)

Methodology:

  • Lipid Film Formation:

    • In a round-bottom flask, combine the desired molar ratio of this compound and the long-chain phospholipid dissolved in chloroform.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the boiling point of the solvent.

    • Continue evaporation under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired volume of aqueous buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature (Tm) of the highest Tm lipid in the mixture.

    • Agitate the flask by hand or on a vortex mixer to disperse the lipid film. This will result in the formation of multilamellar vesicles (MLVs), and the solution will appear milky.

  • Size Reduction (Sonication/Extrusion):

    • To obtain a clearer solution of smaller, more uniform vesicles or micelles, sonicate the MLV suspension in a bath sonicator. Maintain the temperature above the Tm during sonication.

    • For more uniform vesicle size, the suspension can be extruded through polycarbonate membranes of a defined pore size using a mini-extruder.

Visualizations

Troubleshooting_Solubility start Start: Cloudy this compound Solution thin_film Was thin-film hydration used? start->thin_film no_thin_film No thin_film->no_thin_film yes_thin_film Yes thin_film->yes_thin_film use_thin_film Action: Prepare a thin film of the lipid before adding the aqueous buffer. no_thin_film->use_thin_film sonicate Was the hydrated lipid solution sonicated? yes_thin_film->sonicate use_thin_film->sonicate no_sonicate No sonicate->no_sonicate yes_sonicate Yes sonicate->yes_sonicate use_sonication Action: Sonicate the solution in a cold water bath. no_sonicate->use_sonication heat Was hydration performed above the lipid's Tm? yes_sonicate->heat use_sonication->heat no_heat No heat->no_heat yes_heat Yes heat->yes_heat use_heat Action: Pre-warm the buffer above the Tm before hydration. no_heat->use_heat end_clear Result: Clear Solution yes_heat->end_clear use_heat->end_clear

Caption: Troubleshooting workflow for solubility issues with this compound.

Micelle_Formation cluster_micelle Above CMC m1 Monomer micelle Micelle m2 Monomer m3 Monomer m4 Monomer m5 Monomer label_below [this compound] < CMC label_above [this compound] > CMC

Caption: Self-assembly of this compound into monomers and micelles.

Experimental_Workflow start Start: Lipids in Chloroform step1 Step 1: Create Thin Lipid Film (Rotary Evaporation) start->step1 step2 Step 2: Hydrate with Aqueous Buffer (above Tm) step1->step2 step3 Step 3: Form Multilamellar Vesicles (MLVs) step2->step3 step4 Step 4: Size Reduction (Sonication or Extrusion) step3->step4 end End: Small Unilamellar Vesicles (SUVs) step4->end

Caption: Experimental workflow for liposome (B1194612) preparation.

References

Technical Support Center: Purification of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetic this compound samples?

A1: Synthetic this compound samples can contain several types of impurities, including:

  • Synthesis-related impurities: Unreacted starting materials, byproducts from the chemical synthesis process, and residual catalysts.

  • Degradation products: Due to its ester linkages, this compound is susceptible to hydrolysis, which can lead to the formation of lysophospholipids (lyso-PE) and free fatty acids. The primary amine group can also undergo side reactions.

  • Oxidation products: Although less susceptible than unsaturated phospholipids (B1166683), the fatty acid chains can undergo some level of oxidation, especially if handled or stored improperly.

  • Solvent residues: Residual solvents from the synthesis and purification process may be present.

  • Physical inconsistencies: The material may not be a free-flowing powder, but rather appear as lumps or a waxy solid, which can indicate the presence of impurities or improper processing.

Q2: What methods can be used to assess the purity of my this compound sample?

A2: Several analytical techniques can be employed to determine the purity of your this compound sample:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), is a powerful technique for separating and quantifying phospholipids and their impurities.

  • Thin-Layer Chromatography (TLC): TLC is a simpler and faster method for qualitatively assessing the purity of a sample and identifying the presence of major impurities by comparing the sample's chromatogram to that of a standard.

  • Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weights of the components in your sample, confirming the presence of this compound and identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the absolute purity of the sample.

Q3: How should I store my this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored as a solid or dissolved in a non-reactive organic solvent like chloroform (B151607) or ethanol. It is recommended to store it at -20°C under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound samples.

Problem Possible Cause(s) Suggested Solution(s)
Low recovery of this compound after purification Inappropriate solvent system: The elution solvent may not be strong enough to desorb the this compound from the chromatography column.Optimize the solvent gradient: Gradually increase the polarity of the mobile phase in HPLC or the elution solvent in column chromatography. For silica (B1680970) gel chromatography, a step-wise gradient from chloroform to methanol (B129727) is often effective.
Sample overloading: Too much sample was loaded onto the column, leading to poor separation and loss of product.Reduce the sample load: As a general rule for silica gel column chromatography, use about 30 mg of total lipids per gram of silica.
Irreversible adsorption: The phospholipid may be irreversibly binding to the stationary phase.Change the stationary phase or modify the mobile phase: Consider a different type of chromatography (e.g., reversed-phase) or add modifiers to the mobile phase to reduce strong interactions.
Incomplete removal of impurities Poor resolution in chromatography: The chosen chromatographic conditions are not sufficient to separate the impurities from the this compound.Optimize chromatographic parameters: Adjust the mobile phase composition, gradient slope, flow rate, and column temperature. For HPLC, consider using a different column with a different stationary phase.
Co-elution of impurities: An impurity has a similar retention time to this compound under the current conditions.Employ a different separation technique: If one chromatographic method is insufficient, a secondary purification step using a different method (e.g., a different type of chromatography) may be necessary.
Changes in the chemical properties of this compound after purification Degradation during purification: The sample may be degrading due to exposure to harsh solvents, pH, or high temperatures.Use mild purification conditions: Avoid strong acids or bases and high temperatures. Ensure solvents are of high purity and free of peroxides. Work quickly to minimize the time the sample is exposed to purification conditions.
Oxidation: The sample may have been exposed to oxygen during the purification process.Use degassed solvents and an inert atmosphere: Purge solvents with nitrogen or argon before use and carry out the purification under an inert atmosphere if possible.

Quantitative Data on Purification

The following table provides an example of the recovery of phospholipids at different stages of a solid-phase extraction (SPE) based purification method, demonstrating the efficiency of the process.

Purification Stage Acetonitrile Elution (% Recovery) Methanol Elution (% Recovery)
1st Elution 91.5%93.2%
2nd Elution 4.0%2.9%
Loading 3.3% (Loss)1.9% (Loss)
Washing 1.3% (Loss)1.9% (Loss)
Total Recovery >95%>95%

Data adapted from a study on phospholipid enrichment from plasma samples using a HybridSPE-PL 96-well plate. While the specific sample matrix is different, the data illustrates the high recovery rates achievable with solid-phase extraction techniques for phospholipids.

Experimental Protocols

Column Chromatography for this compound Purification

This protocol describes a general procedure for the purification of this compound from a mixture of lipids using silica gel column chromatography.

Materials:

  • Glass column with a stopcock

  • Silica gel 60 (230-400 mesh)

  • Chloroform

  • Methanol

  • Acetone (B3395972)

  • Glass wool

  • Collection tubes

Procedure:

  • Column Packing:

    • Place a small plug of glass wool at the bottom of the column.

    • Prepare a slurry of silica gel in chloroform.

    • Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles.

    • Drain the excess chloroform until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound sample in a minimal amount of chloroform.

    • Carefully apply the sample to the top of the silica gel bed.

    • Allow the sample to enter the silica bed by draining the solvent until the liquid level is just at the top of the silica.

  • Elution:

    • Step 1 (Elute non-polar impurities): Add chloroform to the column to elute non-polar compounds. Collect the eluate in fractions.

    • Step 2 (Elute neutral lipids and glycolipids): After the chloroform has passed through, switch to a mixture of acetone and methanol (e.g., 9:1 v/v) to elute more polar lipids.

    • Step 3 (Elute this compound): Finally, elute the this compound from the column using pure methanol. Collect the eluate in fractions.

  • Analysis:

    • Analyze the collected fractions by TLC or HPLC to identify the fractions containing pure this compound.

    • Pool the pure fractions and evaporate the solvent under a stream of nitrogen to obtain the purified this compound.

High-Performance Liquid Chromatography (HPLC) for this compound Purification

This protocol outlines a general method for the purification of this compound using normal-phase HPLC.

Instrumentation and Materials:

  • HPLC system with a gradient pump and a suitable detector (ELSD or CAD recommended)

  • Normal-phase silica column

  • Mobile Phase A: A non-polar solvent such as hexane (B92381) or a mixture of chloroform and methanol.

  • Mobile Phase B: A more polar solvent mixture, for example, methanol/water with a small amount of a modifier like ammonium (B1175870) hydroxide.

  • High-purity solvents

Procedure:

  • System Preparation:

    • Equilibrate the HPLC system and the column with the initial mobile phase conditions (a high percentage of Mobile Phase A).

  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase or a compatible solvent.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection and Elution:

    • Inject the prepared sample onto the column.

    • Run a gradient elution program, gradually increasing the percentage of Mobile Phase B to increase the polarity of the mobile phase. This will elute the compounds based on their polarity, with more polar compounds eluting later.

  • Fraction Collection:

    • Collect fractions as the peaks elute from the column.

  • Analysis and Post-Purification:

    • Analyze the collected fractions by analytical HPLC or another suitable method to confirm the purity of the this compound.

    • Pool the pure fractions and remove the solvent to obtain the purified product.

Visualizations

Experimental_Workflow_for_08_0_PE_Purification cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product start Crude this compound Sample dissolve Dissolve in appropriate solvent start->dissolve filter Filter to remove particulates dissolve->filter purification_choice Select Purification Method filter->purification_choice column_chrom Column Chromatography purification_choice->column_chrom For larger scale hplc HPLC purification_choice->hplc For higher resolution collect_fractions Collect Fractions column_chrom->collect_fractions hplc->collect_fractions analyze_fractions Analyze Fractions (TLC/HPLC) collect_fractions->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure evaporate Evaporate Solvent pool_pure->evaporate final_product Purified this compound evaporate->final_product

Caption: Experimental workflow for the purification of this compound samples.

Troubleshooting_Decision_Tree cluster_recovery Low Recovery Solutions cluster_purity Impurity Solutions cluster_degradation Degradation Solutions start Start: Purification Issue issue What is the main issue? start->issue low_recovery Low Recovery issue->low_recovery Yield impure_product Impure Product issue->impure_product Purity degraded_product Product Degraded issue->degraded_product Integrity check_solvent Optimize elution solvent strength low_recovery->check_solvent check_loading Reduce sample load low_recovery->check_loading check_adsorption Consider alternative stationary phase low_recovery->check_adsorption optimize_chrom Adjust gradient, flow rate, or temperature impure_product->optimize_chrom change_method Use an orthogonal purification method impure_product->change_method mild_conditions Use milder solvents and avoid high temperatures degraded_product->mild_conditions inert_atmosphere Use degassed solvents and inert atmosphere degraded_product->inert_atmosphere

Caption: Troubleshooting decision tree for this compound purification.

Technical Support Center: Optimizing Extrusion of 08:0 PE Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extrusion parameters for 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) liposomes. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended extrusion temperature for this compound liposomes?

A1: The extrusion process should be carried out at a temperature above the phase transition temperature (Tc) of the lipid.[1] For this compound, the Tc is 11 °C. Therefore, a recommended starting temperature would be in the range of 20-25°C. It is crucial to maintain the lipid suspension above its Tc during both hydration and extrusion to ensure proper liposome (B1194612) formation.[1]

Q2: How many extrusion passes are necessary to obtain unilamellar liposomes?

A2: A minimum of 10 passes through the extruder membrane is generally recommended to achieve a homogenous population of unilamellar vesicles.[1] Some protocols suggest between 11 and 21 passes, with an odd number being preferable to ensure the final product is in the opposite syringe from the starting multilamellar vesicle suspension.[2] The optimal number of passes may vary depending on the specific lipid composition and desired liposome characteristics.

Q3: What is the expected size of the liposomes after extrusion?

A3: The final size of the extruded liposomes is primarily determined by the pore size of the polycarbonate membrane used.[3][4] When using membranes with a pore size of 0.2 µm or less, the resulting liposomes will have a diameter slightly larger than the pore size.[3][5][6] For instance, extruding through a 100 nm (0.1 µm) membrane is expected to produce liposomes with a diameter in the range of 100-120 nm.

Q4: What is a suitable lipid concentration for extruding this compound liposomes?

A4: A common starting lipid concentration for extrusion is between 10-20 mg/mL.[2][7] Higher lipid concentrations can sometimes lead to difficulties during extrusion, such as increased back pressure and membrane clogging.[8] If you encounter such issues, consider diluting your lipid suspension.

Q5: Should I perform freeze-thaw cycles before extrusion?

A5: Yes, performing 3-5 freeze-thaw cycles on the hydrated lipid suspension before extrusion is highly recommended.[1][9] This process helps to break down multilamellar vesicles (MLVs) into smaller structures, which facilitates the extrusion process and can increase the encapsulation efficiency of water-soluble molecules.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High back pressure during extrusion Lipid concentration is too high.Dilute the lipid suspension. A concentration of 10-20 mg/mL is a good starting point.[2][7]
Extrusion temperature is too low (below Tc).Ensure the extruder and lipid suspension are maintained at a temperature above the phase transition temperature of this compound (11°C). A working temperature of 20-25°C is advisable.[1]
Membrane is clogged.Disassemble the extruder and inspect the membrane. Replace if necessary. To prevent clogging, consider pre-filtering the liposome suspension through a larger pore size membrane before the final extrusion.[10]
Liposome suspension is leaking from the extruder Improper assembly of the extruder.Ensure all components of the extruder, including the O-rings and luer locks, are correctly and securely fitted.[11]
Syringes are not properly seated.Check that the gas-tight syringes are correctly inserted into the extruder.
Final liposome size is larger than expected or polydisperse Insufficient number of extrusion passes.Increase the number of passes through the membrane. A minimum of 10 passes is recommended.[1]
Membrane pore size is too large.To produce unilamellar liposomes with low polydispersity, use membranes with a pore size of ≤0.2µm.[1]
Inconsistent manual pressure.If using a manual extruder, apply steady and consistent pressure. For more reproducible results, a constant pressure-controlled extrusion apparatus is recommended.[9]
Difficulty extruding the liposome suspension The lipid formulation has a tendency to form non-lamellar phases.While less common with this compound alone, the addition of other lipids can influence phase behavior. Ensure the buffer conditions (e.g., pH, ionic strength) are appropriate for the lipid mixture.[8]
The initial multilamellar vesicles are very large and rigid.Perform freeze-thaw cycles before extrusion to reduce the size of the initial vesicles.[1][9]

Data Presentation

Table 1: Effect of Membrane Pore Size on Final Liposome Diameter

Membrane Pore Size (nm)Expected Liposome Diameter (nm)
3066 ± 28[9]
100138 ± 18[9]
200Smaller than the pore size[3][5][6]
400360 ± 25[9]

Table 2: Key Extrusion Parameters for this compound Liposomes

ParameterRecommended ValueNotes
Lipid Composition 100% this compound (or with other lipids)The addition of other lipids may alter the required extrusion temperature.
Lipid Concentration 10-20 mg/mL[2][7]Higher concentrations may increase back pressure.
Hydration Buffer Application-specific (e.g., PBS, Tris)Ensure the buffer is filtered before use.
Extrusion Temperature > 11°C (e.g., 20-25°C)Must be above the phase transition temperature of the lipid.[1]
Freeze-Thaw Cycles 3-5 cycles[1][9]Recommended to facilitate extrusion.
Membrane Pore Size 100 nm for unilamellar vesiclesThe final liposome size will be slightly larger than the pore size.[3][5][6]
Number of Passes 11-21 (odd number)[2]A minimum of 10 passes is generally required.[1]
Applied Pressure Varies with equipmentFor liposomes <100 nm, higher pressure (400-500 psi) can improve trapping efficiency and size homogeneity.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Extrusion
  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform (B151607) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[12]

  • Hydration:

    • Add the desired aqueous buffer to the lipid film to achieve the final lipid concentration (e.g., 10-20 mg/mL).[2]

    • Hydrate the lipid film for at least 30 minutes at a temperature above the Tc of this compound (e.g., 25°C).[1]

    • Agitate the flask by vortexing to facilitate the formation of multilamellar vesicles (MLVs).[2]

  • Freeze-Thaw Cycles:

    • Subject the MLV suspension to 3-5 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath.[1][9]

  • Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.[2]

    • Pre-heat the extruder to the desired temperature (e.g., 25°C).[1]

    • Transfer the MLV suspension to one of the gas-tight syringes and connect it to the extruder.

    • Connect an empty syringe to the other end of the extruder.

    • Gently push the plunger of the filled syringe to pass the lipid suspension through the membrane into the empty syringe.

    • Repeat this process for a total of 11-21 passes.[2]

  • Characterization:

    • Determine the size distribution and polydispersity index (PDI) of the resulting liposomes using Dynamic Light Scattering (DLS).[9]

    • If necessary, analyze the liposome morphology using Transmission Electron Microscopy (TEM).

Visualizations

Liposome_Extrusion_Workflow cluster_prep Liposome Preparation cluster_extrusion Extrusion Process cluster_analysis Characterization Lipid_Film Lipid Film Formation Hydration Hydration of Lipid Film Lipid_Film->Hydration Add Buffer MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Freeze_Thaw Freeze-Thaw Cycles MLVs->Freeze_Thaw Extrusion Extrusion through Polycarbonate Membrane Freeze_Thaw->Extrusion LUVs Unilamellar Vesicles (LUVs) Extrusion->LUVs 11-21 Passes DLS Dynamic Light Scattering (DLS) LUVs->DLS TEM Transmission Electron Microscopy (TEM) LUVs->TEM

Caption: Workflow for the preparation and characterization of unilamellar liposomes by extrusion.

Troubleshooting_Extrusion Start High Back Pressure? Check_Temp Is T > Tc? Start->Check_Temp Yes Successful_Extrusion Successful Extrusion Start->Successful_Extrusion No Check_Conc Is Lipid Conc. < 20 mg/mL? Check_Temp->Check_Conc Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Membrane Is Membrane Clogged? Check_Conc->Check_Membrane Yes Dilute Dilute Lipid Suspension Check_Conc->Dilute No Replace_Membrane Replace Membrane Check_Membrane->Replace_Membrane Yes Check_Membrane->Successful_Extrusion No Increase_Temp->Start Dilute->Start Replace_Membrane->Start

Caption: Troubleshooting guide for high back pressure during liposome extrusion.

References

Troubleshooting low yield in 08:0 PE liposome preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the preparation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (08:0 PE or DOPE) liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the preparation of this compound (DOPE)-containing liposomes?

A1: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a fusogenic lipid known for its conical molecular shape, which results from a small headgroup relative to its unsaturated acyl chains.[1] This geometry favors the formation of non-bilayer lipid structures, such as the inverted hexagonal (HII) phase, which can introduce challenges in forming stable, unilamellar liposomes and may contribute to lower yields.[1][2]

Q2: Why is my liposome (B1194612) yield consistently low when using this compound?

A2: Low yields in this compound liposome preparations can stem from several factors throughout the process:

  • Incomplete Lipid Film Hydration: The unique structure of DOPE can make the lipid film resistant to complete hydration, leading to the loss of lipid material that does not form vesicles.

  • Liposome Aggregation: DOPE's fusogenic nature can cause liposomes to aggregate and fuse, especially during storage, leading to larger particles that may be lost during purification.[3]

  • Loss During Extrusion: Inefficient extrusion can result in a significant loss of lipid material on the membrane and within the extruder apparatus.[4]

  • Purification Losses: Standard purification methods like ultracentrifugation or dialysis can lead to a substantial loss of liposomes.[5]

Q3: What is the role of cholesterol in this compound liposome formulations?

A3: Cholesterol is a critical component for stabilizing liposome formulations containing this compound.[6][7] It enhances the stability of the lipid bilayer by modulating membrane fluidity and reducing permeability.[8][9] The inclusion of cholesterol can help to better accommodate the conical shape of DOPE within the bilayer, thereby promoting the formation of stable vesicles and improving overall yield.[10]

Q4: What is a reasonable expected yield for this compound liposome preparation?

A4: The final yield of liposomes is highly dependent on the specific formulation, preparation method, and purification technique. While there is no universal value, a well-optimized protocol can aim for lipid recovery rates of over 90%. However, it is not uncommon to experience initial yields in the range of 50-70%, with significant losses occurring during hydration and purification steps.[4] Encapsulation efficiency, another measure of yield for loaded liposomes, can vary widely from less than 10% to over 90% depending on the encapsulated agent and loading method.[11][12]

Troubleshooting Guide

Issue 1: Incomplete Hydration of the this compound Lipid Film

Symptoms:

  • The lipid film does not fully detach from the flask during hydration.

  • The resulting liposome suspension appears cloudy with visible lipid aggregates.

  • Low overall yield after downstream processing.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Residual Organic Solvent Ensure the lipid film is thoroughly dried under a high vacuum for an extended period (e.g., overnight) to remove all traces of the organic solvent.[3]
Inadequate Hydration Temperature Hydrate the lipid film at a temperature above the phase transition temperature (Tm) of all lipids in the formulation. For DOPE, which has a Tm of -16°C, hydration at room temperature or slightly above is generally sufficient. However, if other lipids with higher Tms are included, the hydration temperature should be adjusted accordingly.[13]
Insufficient Agitation Gently agitate the flask during hydration to facilitate the swelling and detachment of the lipid film. Avoid vigorous shaking, which can introduce air and lead to oxidation.[2]
Suboptimal Hydration Buffer Ensure the pH and ionic strength of the hydration buffer are appropriate for your application. For neutral liposomes, a buffer such as phosphate-buffered saline (PBS) at pH 7.4 is commonly used.[14]
Issue 2: Liposome Aggregation and Increased Particle Size During or After Preparation

Symptoms:

  • Increase in particle size and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS).

  • Visible precipitation or cloudiness in the liposome suspension upon storage.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Fusogenic Nature of this compound Incorporate a stabilizing lipid such as cholesterol at an optimized molar ratio (e.g., 2:1 lipid to cholesterol) to improve membrane rigidity and reduce fusion.[6]
Suboptimal Storage Conditions Store the liposome suspension at 4°C to minimize lipid hydrolysis and fusion. Avoid freezing, as this can disrupt the liposome structure.[14]
High Lipid Concentration Prepare liposomes at a lower lipid concentration to reduce the frequency of vesicle collisions and subsequent aggregation.
Inclusion of PEGylated Lipids For enhanced stability, consider including a small percentage (e.g., 1-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) to create a steric barrier that prevents aggregation.[]
Issue 3: Low Yield After Extrusion

Symptoms:

  • Significant amount of lipid residue left in the extruder syringes and on the polycarbonate membrane.

  • Low concentration of liposomes in the final extruded sample.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Clogged Extrusion Membrane Ensure the initial multilamellar vesicle (MLV) suspension is sufficiently hydrated and free of large aggregates before extrusion. Consider a pre-extrusion step with a larger pore size membrane.
Incorrect Extrusion Temperature Perform the extrusion at a temperature above the Tm of all lipid components to ensure the membrane is in a fluid state.[3]
Insufficient Number of Passes Pass the liposome suspension through the extruder membrane an adequate number of times (typically 11-21 passes) to ensure the formation of a homogenous population of unilamellar vesicles.[16][17]
Lipid Adhesion to Apparatus Minimize the dead volume in the extruder and syringes. Rinsing the apparatus with buffer after extrusion can help recover some of the lost material, but this will result in a more dilute sample.
Issue 4: Significant Loss of Liposomes During Purification

Symptoms:

  • Low final concentration of liposomes after purification by methods such as ultracentrifugation, dialysis, or size exclusion chromatography.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inappropriate Purification Method For small-scale preparations, consider using spin columns for size exclusion chromatography to minimize sample dilution and loss. For larger volumes, tangential flow filtration can offer high recovery.[5][18]
Losses During Ultracentrifugation If using ultracentrifugation, optimize the centrifugation speed and time to pellet the liposomes without causing irreversible aggregation or fusion. Be aware that multiple centrifugation cycles can lead to significant sample loss.
Dilution During Dialysis Dialysis can lead to sample dilution. To concentrate the sample post-dialysis, consider techniques like ultrafiltration, but be mindful of potential losses on the filter membrane.

Quantitative Data Summary

Table 1: Typical Physicochemical Properties of this compound (DOPE)-Containing Liposomes

Formulation (Molar Ratio)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
PC:DOPE:DOTAP (2:1:4.3)561 ± 29.7Not ReportedNot Reported[19]
2X3-DOPE (1:1)~200< 0.3Not Reported[20]
2X3-DOPE (1:3)~100< 0.3Not Reported[20]
DMPC:Cholesterol (7:3)~255< 0.2Not Reported[10]
DPPC:Cholesterol (7:3)~255< 0.2Not Reported[10]
DSPC:Cholesterol (7:3)~360< 0.2Not Reported[10]

Note: PC - Phosphatidylcholine, DOTAP - 1,2-dioleoyl-3-trimethylammonium-propane, 2X3 - a polycationic lipid, DMPC - 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DPPC - 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DSPC - 1,2-distearoyl-sn-glycero-3-phosphocholine.

Table 2: Comparison of Liposome Sizing Techniques

Sizing MethodAdvantagesDisadvantagesTypical Size Reduction EfficiencyReference
Extrusion Produces unilamellar vesicles with a narrow size distribution.Can lead to lipid loss; requires specialized equipment.High (e.g., 67.9% reduction with a 0.1 µm membrane)[21]
Sonication Simple and rapid method for producing small unilamellar vesicles (SUVs).Can cause lipid degradation and metal contamination from the probe tip; less reproducible size distribution.Moderate (e.g., 15-26.7% reduction)[21][22]
Freeze-Thaw Sonication (FTS) Can improve encapsulation efficiency and produce smaller vesicles.More time-consuming than sonication alone.High (e.g., 61.2% reduction)[21]

Experimental Protocols

Protocol: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar vesicles (LUVs) composed of this compound and cholesterol.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (this compound/DOPE)

  • Cholesterol

  • Chloroform (B151607)

  • Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass round-bottom flask

  • Syringes

Procedure:

  • Lipid Dissolution:

    • Weigh the desired amounts of this compound and cholesterol (a common molar ratio is 2:1).

    • Dissolve the lipid mixture in chloroform in a round-bottom flask.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 37-40°C).

    • Rotate the flask and apply a vacuum to evaporate the chloroform, forming a thin, uniform lipid film on the inner surface of the flask.

    • Continue to apply the vacuum for at least 1-2 hours after the film appears dry to ensure complete removal of residual solvent.[3]

  • Hydration:

    • Add the pre-warmed hydration buffer to the flask containing the lipid film.

    • Gently rotate the flask in the water bath for 30-60 minutes to allow the lipid film to swell and detach, forming multilamellar vesicles (MLVs).[2]

  • Extrusion (Size Reduction):

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane.

    • Transfer the MLV suspension to a syringe and connect it to the extruder.

    • Pass the liposome suspension through the membrane 11-21 times to form unilamellar vesicles of a more uniform size.[16]

  • Purification (Optional):

    • To remove any unencapsulated material, purify the liposome suspension using a suitable method such as size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using Dynamic Light Scattering (DLS).

    • Quantify the lipid concentration to determine the final yield.

Visualizations

LiposomePreparationWorkflow cluster_0 Lipid Film Preparation cluster_1 Vesicle Formation cluster_2 Purification & Analysis dissolve 1. Dissolve this compound and Cholesterol in Chloroform evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry 3. Dry Film under Vacuum evaporate->dry hydrate 4. Hydrate Film with Buffer (forms MLVs) dry->hydrate extrude 5. Extrude (100 nm membrane) (forms LUVs) hydrate->extrude purify 6. Purify (e.g., SEC) extrude->purify analyze 7. Characterize (DLS, Yield) purify->analyze

Caption: Workflow for this compound liposome preparation.

TroubleshootingLowYield cluster_hydration Hydration Issues cluster_aggregation Aggregation Problems cluster_loss Process Losses start Low Liposome Yield incomplete_hydration Incomplete Film Hydration? start->incomplete_hydration aggregation Liposome Aggregation? start->aggregation extrusion_loss Loss during Extrusion? start->extrusion_loss purification_loss Loss during Purification? start->purification_loss cause_hydration Causes: - Residual Solvent - Low Temperature - Poor Agitation incomplete_hydration->cause_hydration cause_aggregation Causes: - Fusogenic DOPE - High Concentration - Storage Conditions aggregation->cause_aggregation cause_extrusion Causes: - Clogged Membrane - Incorrect Temperature - Lipid Adhesion extrusion_loss->cause_extrusion cause_purification Causes: - Inefficient Method - Sample Dilution purification_loss->cause_purification

Caption: Troubleshooting low yield in this compound liposomes.

References

Technical Support Center: Mastering the Size of DOPE-Containing Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)-containing nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the size of DOPE-containing nanoparticles?

A1: The size of DOPE-containing nanoparticles is a multifactorial outcome influenced by both formulation and process parameters. The primary factors include:

  • Lipid Composition: The molar ratio of the constituent lipids, including the ionizable lipid, DOPE (as a helper lipid), cholesterol, and a PEGylated lipid, is a critical determinant of nanoparticle size.[1]

  • Manufacturing Method: The technique used for nanoparticle synthesis, such as microfluidics, nanoprecipitation, or extrusion, significantly impacts the final particle size and size distribution.[2]

  • Process Parameters: Specific parameters related to the chosen manufacturing method, for instance, the flow rate ratio (FRR) and total flow rate (TFR) in microfluidics, play a crucial role in controlling nanoparticle size.[3][4] The pH of the aqueous buffer is also a critical parameter.[5]

Q2: How does the concentration of DOPE affect nanoparticle size?

A2: DOPE is a helper lipid that influences the structural integrity of nanoparticles. While specific quantitative data on the direct correlation between DOPE molar ratio and particle size is complex and can depend on the other lipids in the formulation, it is known that the ratios of helper lipids are crucial for stable nanoparticle formation. Higher molar ratios of DOPE, in relation to other lipids, can impact the particle's morphology and size.

Q3: What is the role of cholesterol in controlling the size of these nanoparticles?

A3: Cholesterol is a structural "helper" lipid that enhances the stability of lipid nanoparticles.[6] Altering the molar percentage of cholesterol can affect the fluidity and packing of the lipid bilayer, which in turn can influence the final particle size.[6][7] In some formulations, higher cholesterol concentrations have been observed to result in larger particles.

Q4: Can the type of cargo (e.g., siRNA, mRNA) affect the final nanoparticle size?

A4: Interestingly, studies have shown that for certain formulations, the size of the RNA cargo does not significantly affect the final size of the lipid nanoparticles. However, the presence of a nucleic acid payload is important, as nanoparticles formulated without it are typically smaller.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of DOPE-containing nanoparticles, offering potential causes and solutions.

Issue 1: Nanoparticle Size is Too Large (>200 nm)
Potential Cause Recommended Solution Expected Outcome
Low Flow Rate Ratio (FRR) in Microfluidics Increase the FRR by increasing the flow rate of the aqueous phase relative to the organic phase (e.g., from 2:1 to 3:1).[8]A decrease in the average LNP diameter.[8]
Low Total Flow Rate (TFR) in Microfluidics Increase the TFR to enhance mixing efficiency.[8]Formation of smaller, more uniform LNPs.[8]
High Lipid Concentration Decrease the total lipid concentration in the organic phase.[9]Reduced LNP size due to less lipid availability per particle.[9]
Insufficient PEG-Lipid Ensure the molar percentage of the PEGylated lipid is optimal (typically 1.5-2 mol%). A small increase can help reduce size and prevent aggregation.[1][9]Smaller and more stable LNPs.[1][9]
Suboptimal Mixing Method If using manual mixing, consider switching to a microfluidic mixing system for more controlled and reproducible results.More consistent and smaller LNPs.
Issue 2: High Polydispersity Index (PDI > 0.3)
Potential Cause Recommended Solution Expected Outcome
Inconsistent Mixing During Formulation Use a controlled and reproducible mixing method like a microfluidic mixer over manual or vortex methods.[10]A more monodisperse LNP population and a lower PDI.[10]
Inadequate Purification Employ size exclusion chromatography (SEC) to narrow the size distribution of the final LNP product.A cleaner formulation with a reduced PDI.
Suboptimal Lipid Ratios Re-evaluate the molar ratios of the lipid components. The stability and uniformity of LNPs are highly dependent on the lipid composition.Improved LNP stability and a lower PDI.
Aggregation Post-Formulation Verify that the final buffer conditions (pH, ionic strength) are appropriate for LNP stability. After preparation, LNPs should be in a neutral buffer like PBS, pH 7.4.Reduced aggregation and a more stable PDI over time.
Issue 3: Nanoparticle Aggregation
Potential Cause Recommended Solution Expected Outcome
Suboptimal pH (too low) Increase the pH of the aqueous formulation buffer.[11]Prevention of immediate aggregation.[11]
High Ionic Strength Reduce the salt concentration in the buffer.[11]Improved nanoparticle stability.[11]
Inefficient Mixing Increase the mixing rate or use a microfluidic device.[11]More uniform and stable nanoparticles.[11]
Inappropriate Storage Temperature Store LNP formulations at 2°C to 8°C for short-term storage. Avoid freezing if possible.[11]Enhanced long-term stability.[11]
Freeze-Thaw Cycles If freezing is necessary, do so rapidly and add a cryoprotectant like sucrose (B13894) or trehalose. Aliquot samples to minimize freeze-thaw events.[11]Prevention of aggregation upon thawing.[11]

Experimental Protocols

Microfluidic-Based Nanoparticle Synthesis

This method allows for precise control over mixing and produces nanoparticles with a narrow size distribution.

Materials:

  • Ionizable lipid, DOPE, Cholesterol, and PEG-lipid dissolved in ethanol (B145695).

  • Nucleic acid (e.g., siRNA, mRNA) dissolved in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0).

  • Microfluidic mixing device (e.g., staggered herringbone mixer).

  • Syringe pumps.

Procedure:

  • Prepare Lipid Solution: Dissolve the lipids (e.g., ionizable lipid, DOPE, cholesterol, and PEG-lipid at a desired molar ratio) in ethanol to a final total lipid concentration of 10-25 mg/mL.

  • Prepare Aqueous Solution: Dissolve the nucleic acid cargo in the acidic aqueous buffer.

  • Setup Microfluidic System: Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another. Connect the syringes to the inlets of the microfluidic chip.

  • Mixing: Set the desired flow rates on the syringe pumps to achieve the target Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 2 mL/min and an FRR of 3:1 (aqueous:organic).[3]

  • Collection: Collect the nanoparticle suspension from the outlet of the microfluidic chip.

  • Purification: Dialyze the collected suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated nucleic acids.

Nanoprecipitation Method

A simple and rapid method for nanoparticle formulation.

Materials:

  • Lipids (including DOPE) and drug/cargo dissolved in a water-miscible organic solvent (e.g., ethanol, acetone).

  • Aqueous non-solvent (e.g., deionized water), often containing a stabilizer.

Procedure:

  • Prepare Organic Phase: Dissolve the lipids and the hydrophobic drug in the organic solvent.

  • Prepare Aqueous Phase: Prepare the aqueous non-solvent.

  • Precipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. Nanoparticles form spontaneously as the organic solvent diffuses into the aqueous phase, leading to the precipitation of the lipids.[12]

  • Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure or dialysis.

  • Purification: Purify the nanoparticle suspension to remove any unencapsulated material.

Extrusion Method

This technique is primarily used for sizing pre-formed liposomes or nanoparticles to achieve a more uniform size distribution.

Materials:

  • Pre-formed multilamellar vesicle (MLV) suspension containing DOPE.

  • Extruder device.

  • Polycarbonate membranes with a defined pore size (e.g., 100 nm).

Procedure:

  • Prepare MLVs: Hydrate a thin lipid film containing DOPE with an aqueous buffer to form MLVs.

  • Load Extruder: Transfer the MLV suspension into the extruder.

  • Extrusion: Force the suspension through the polycarbonate membrane under pressure. This process is typically repeated an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of unilamellar vesicles.[13][14] The pressure applied can influence the final vesicle size.[13]

  • Collection: Collect the extruded unilamellar vesicle suspension.

Data Presentation

Table 1: Influence of Microfluidic Process Parameters on Nanoparticle Size
ParameterVariationResulting Particle Size (nm)Reference
Total Flow Rate (TFR) 5 mL/min~120[3]
10 mL/min~100[3]
20 mL/min~80[3]
Flow Rate Ratio (Aqueous:Organic) 1:1~150[3]
3:1~80[3]
5:1~60[3]

Note: The exact sizes are formulation-dependent. The data presented are illustrative of the general trends observed.

Visualizations

Experimental Workflows

Experimental_Workflow General Workflow for LNP Size Control cluster_formulation Formulation cluster_manufacturing Manufacturing Method cluster_process_params Process Parameter Control cluster_characterization Characterization & Analysis A Lipid Selection & Molar Ratio Optimization (DOPE, Ionizable, Cholesterol, PEG-Lipid) C Organic Phase Preparation (Solvent, Lipid Concentration) A->C B Aqueous Phase Preparation (Buffer, pH, Cargo) D Microfluidics B->D E Nanoprecipitation B->E C->D C->E G Flow Rates (TFR, FRR) D->G J Size & PDI (DLS) D->J H Mixing Speed E->H E->J F Extrusion (Sizing) I Pressure F->I F->J K Zeta Potential J->K L Morphology (TEM) K->L M Encapsulation Efficiency L->M

Caption: Workflow for controlling DOPE-containing nanoparticle size.

Logical Relationships in Troubleshooting

Troubleshooting_Logic Troubleshooting Logic for LNP Size Issues cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Identified (e.g., Large Size, High PDI, Aggregation) Cause1 Formulation Issues (Lipid Ratios, Concentrations) Problem->Cause1 Cause2 Process Parameter Issues (Flow Rates, Mixing) Problem->Cause2 Cause3 Post-Processing Issues (Buffer, Storage) Problem->Cause3 Solution1 Adjust Lipid Molar Ratios (e.g., increase PEG-Lipid) Cause1->Solution1 Solution2 Optimize Process Parameters (e.g., increase TFR/FRR) Cause2->Solution2 Solution3 Modify Buffer/Storage Conditions (e.g., use cryoprotectant) Cause3->Solution3 Result Desired Outcome (Controlled Size, Low PDI, Stable NPs) Solution1->Result Solution2->Result Solution3->Result

References

Technical Support Center: 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (DOPE) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (DOPE) and what are its common applications?

A1: 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine is a synthetic, saturated phospholipid with short C8 acyl chains. Its amphipathic nature, consisting of a hydrophilic head group and hydrophobic tails, allows it to self-assemble into various structures in aqueous solutions, most notably liposomes. It is frequently used in drug delivery research as a component of lipid nanoparticles (LNPs), in studies of membrane biophysics, and as a substrate in enzymatic assays.

Q2: What is hydrolysis and why is it a concern for DOPE?

A2: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of DOPE, the ester bonds linking the octanoyl fatty acid chains to the glycerol (B35011) backbone are susceptible to cleavage. This degradation results in the formation of lyso-phosphatidylethanolamine and free fatty acids, which can alter the physicochemical properties of your formulation, leading to instability, loss of encapsulated contents, and potentially altered biological activity.

Q3: What are the primary factors that promote the hydrolysis of DOPE?

A3: The main factors that accelerate the hydrolysis of DOPE are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bonds. Generally, the rate of hydrolysis is significantly higher at alkaline pH.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

  • Enzymes: The presence of phospholipases, which are enzymes that specifically cleave phospholipids (B1166683), will rapidly degrade DOPE. These enzymes can be present as contaminants in biological samples or reagents.

Q4: How should I properly store 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine to minimize degradation?

A4: To ensure the long-term stability of DOPE, it is crucial to store it under the following conditions:

  • Temperature: Store at -20°C or lower.

  • Atmosphere: Store under an inert gas, such as argon or nitrogen, to prevent potential oxidation, although hydrolysis is the primary concern.

  • Form: Store as a dry powder or in an anhydrous organic solvent. Avoid storing in aqueous solutions for extended periods.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine.

Problem 1: My liposome (B1194612) formulation is unstable and shows signs of aggregation or precipitation.

  • Possible Cause: Hydrolysis of DOPE, leading to the formation of lysophospholipids which can act as detergents and destabilize the lipid bilayer.

  • Solution:

    • pH Control: Ensure that the pH of your aqueous buffer is neutral or slightly acidic (pH 6.5-7.4). Avoid alkaline conditions.

    • Temperature Control: Prepare your liposomes at a controlled temperature and avoid excessive heat during sonication or extrusion.

    • Reagent Purity: Use high-purity lipids and sterile, nuclease-free water to minimize enzymatic contamination.

    • Storage of Formulation: Store the final liposome formulation at 4°C for short-term use and consider freezing for long-term storage, although freeze-thaw cycles can also affect stability.

Problem 2: I observe unexpected peaks in my analytical chromatogram (HPLC/TLC) after my experiment.

  • Possible Cause: Degradation of DOPE into its hydrolysis products.

  • Solution:

    • Analyze Standards: Run standards of the potential degradation products (lyso-phosphatidylethanolamine and octanoic acid) alongside your sample to confirm their identity.

    • Review Experimental Conditions: Carefully examine the pH, temperature, and duration of your experiment. If possible, perform a time-course study to monitor the appearance of degradation products.

    • Enzyme Inhibition: If you suspect enzymatic degradation from biological samples, consider adding a broad-spectrum phospholipase inhibitor to a control sample to see if it prevents the formation of the unexpected peaks.

Problem 3: My experimental results are inconsistent and not reproducible.

  • Possible Cause: Variable degradation of DOPE between experimental runs.

  • Solution:

    • Standardize Protocols: Strictly adhere to standardized protocols for sample preparation, including buffer pH, incubation times, and temperatures.

    • Freshly Prepare Solutions: Prepare aqueous dispersions of DOPE fresh for each experiment. Avoid using stock solutions that have been stored for an extended period.

    • Quality Control of Lipid: Regularly check the purity of your DOPE stock using an analytical technique like TLC to ensure it has not degraded during storage.

Data Presentation

While specific kinetic data for the hydrolysis of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine is not extensively available in the literature, the following tables illustrate the expected trends based on the known behavior of phospholipids. These tables are for illustrative purposes to guide experimental design.

Table 1: Expected Qualitative Effect of pH on the Rate of DOPE Hydrolysis at a Constant Temperature.

pH RangeExpected Rate of HydrolysisPrimary Mechanism
< 4ModerateAcid-catalyzed
4 - 6SlowMinimal catalysis
6 - 8Slow to ModerateBase-catalyzed
> 8RapidBase-catalyzed

Table 2: Expected Qualitative Effect of Temperature on the Rate of DOPE Hydrolysis at a Constant pH.

Temperature (°C)Expected Relative Rate of Hydrolysis
4Very Slow
25 (Room Temp)Slow
37 (Physiological)Moderate
60Rapid

Experimental Protocols

Protocol 1: Storage and Handling of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine

  • Receiving and Initial Storage: Upon receipt, immediately store the vial of DOPE at -20°C or below.

  • Aliquoting: For frequent use, it is recommended to warm the vial to room temperature, weigh out the desired amounts into smaller, amber glass vials, and flush with an inert gas (argon or nitrogen) before sealing and returning to -20°C storage. This minimizes repeated warming and cooling of the entire stock.

  • Dissolving in Organic Solvent: When preparing a stock solution, use a high-purity, anhydrous organic solvent such as chloroform (B151607) or ethanol. Ensure the solvent is free of water to prevent hydrolysis during storage. Store the organic stock solution at -20°C.

  • Preparing Aqueous Dispersions: Prepare aqueous dispersions of DOPE immediately before use. To do this, evaporate the organic solvent from an aliquot of the stock solution under a stream of inert gas to form a thin lipid film. Hydrate the film with the desired aqueous buffer by vortexing or sonication.

Protocol 2: Thin-Layer Chromatography (TLC) for Monitoring DOPE Hydrolysis

  • Plate Preparation: Use silica (B1680970) gel 60 TLC plates. Activate the plates by heating at 110°C for 30-60 minutes before use.

  • Sample Application: Spot a small amount of your experimental sample, a fresh DOPE standard, and a lysophosphatidylethanolamine standard (if available) onto the TLC plate.

  • Mobile Phase: A common solvent system for separating phospholipids is chloroform:methanol:water (65:25:4, v/v/v).

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent to migrate up the plate.

  • Visualization: After development, dry the plate and visualize the spots using a suitable method, such as iodine vapor, primuline (B81338) spray under UV light, or a phosphate-specific stain like the Dittmer-Lester reagent.

  • Interpretation: The appearance of a new spot corresponding to the lysophospholipid standard in your experimental sample indicates hydrolysis.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of DOPE and its Hydrolysis Products

  • Column: A normal-phase silica column is typically used for phospholipid separation.

  • Mobile Phase: A gradient elution is often employed. For example, a gradient of hexane/isopropanol/water can be effective.

  • Detector: An Evaporative Light Scattering Detector (ELSD) is commonly used for lipid analysis as it does not require the analyte to have a chromophore.

  • Quantification: Create a calibration curve using known concentrations of pure DOPE and its hydrolysis products to quantify the amount of degradation in your samples.

Mandatory Visualizations

Hydrolysis_Pathway Chemical Hydrolysis of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine DOPE 1,2-dioctanoyl-sn-glycero-3- phosphoethanolamine LysoPE 1- or 2-octanoyl-sn-glycero-3- phosphoethanolamine (Lyso-PE) DOPE->LysoPE + H₂O (Hydrolysis) FattyAcid Octanoic Acid DOPE->FattyAcid + H₂O (Hydrolysis) H2O Water (H₂O)

Caption: Hydrolysis of DOPE yields a lysophospholipid and a free fatty acid.

Experimental_Workflow Workflow for Assessing DOPE Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_quant Quantification Prep Prepare DOPE formulation (e.g., liposomes) in buffer T0 Time zero (T₀) sample collection Prep->T0 Incubate Incubate under experimental conditions (varying pH, temperature) T0->Incubate Tx Collect samples at various time points (Tx) Incubate->Tx Analyze Analyze samples by TLC or HPLC Tx->Analyze Quantify Quantify DOPE and hydrolysis products Analyze->Quantify

Caption: A general workflow for monitoring the stability of DOPE formulations.

Troubleshooting_Tree Troubleshooting DOPE Hydrolysis Start Inconsistent results or signs of degradation? CheckPurity Check purity of DOPE stock with TLC Start->CheckPurity Degraded Stock is degraded CheckPurity->Degraded Yes Pure Stock is pure CheckPurity->Pure No CheckConditions Review experimental conditions Pure->CheckConditions HighTemp Temperature > 40°C? CheckConditions->HighTemp HighpH pH > 8? CheckConditions->HighpH Enzyme Biological sample used? CheckConditions->Enzyme OptimizeTemp Lower temperature or reduce incubation time HighTemp->OptimizeTemp Yes NoIssue Conditions seem optimal HighTemp->NoIssue No OptimizepH Adjust pH to 6.5-7.4 HighpH->OptimizepH Yes HighpH->NoIssue No AddInhibitor Consider adding phospholipase inhibitors Enzyme->AddInhibitor Yes Enzyme->NoIssue No

Caption: A decision tree to troubleshoot potential DOPE hydrolysis issues.

Technical Support Center: Addressing Variability in Experiments Using Phosphoethanolamine Lipids

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Phosphoethanolamine (PE) Lipids: This guide focuses on 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) , which corresponds to an 18:1 acyl chain length. The term "08:0 PE" refers to 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine, a saturated lipid with different physical properties. Variability in liposome (B1194612) and nanoparticle experiments, particularly concerning fusion and stability, is overwhelmingly associated with the unique properties of unsaturated PEs like DOPE. Its inherent ability to form non-bilayer structures is a primary source of both its utility in drug delivery and its experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is DOPE and why is it a cornerstone of many lipid-based delivery systems?

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a neutral, unsaturated phospholipid frequently used as a "helper lipid" in formulations like liposomes and lipid nanoparticles (LNPs). Its utility stems from its unique molecular geometry. Unlike bilayer-forming lipids such as DOPC which have a cylindrical shape, DOPE has a small hydrophilic headgroup relative to its two large, unsaturated oleoyl (B10858665) chains, giving it an "inverted cone" shape.[1] This shape is energetically unfavorable for packing into flat bilayers and instead promotes the formation of curved, non-bilayer structures, most notably the inverted hexagonal (HII) phase.[1][2] This property is critical for facilitating the fusion of a carrier vesicle with a cell's endosomal membrane, a crucial step for releasing therapeutic payloads like siRNA or small molecules into the cytoplasm.[1][3]

Q2: What is the primary source of experimental variability in DOPE-containing formulations?

The main source of variability is DOPE's propensity to induce a phase transition from a stable, drug-retaining lamellar (bilayer) phase to a fusogenic, leaky inverted hexagonal (HII) phase.[1][2][4] This transition is highly sensitive to multiple factors in the experimental environment, including:

  • pH: Acidic conditions can trigger the transition, which is exploited for endosomal release.[4][5]

  • Temperature: Higher temperatures favor the hexagonal phase.[2][6]

  • Hydration Level: Dehydration can also promote the transition to the HII phase.[2]

  • Lipid Composition: The molar ratio of DOPE to other lipids (e.g., stabilizing lipids, cholesterol) is critical for controlling the formulation's behavior.[4][7]

  • Preparation Method: Techniques like sonication, extrusion, or microfluidics can lead to different particle characteristics and stability profiles.[8][9]

Inconsistent control over these variables can lead to significant batch-to-batch differences in particle stability, encapsulation efficiency, and biological activity.

Q3: How does pH dramatically alter the behavior of my DOPE liposomes?

In many advanced drug delivery systems, DOPE's fusogenic potential is deliberately suppressed at physiological pH (7.4) and activated by the acidic environment of tumors or endosomes (pH 5.0-6.5).[1][5][7] This is typically achieved by co-formulating DOPE with a pH-sensitive acidic lipid like cholesteryl hemisuccinate (CHEMS).[1][7]

  • At pH 7.4 (Neutral): CHEMS is negatively charged (ionized), providing electrostatic repulsion and steric hindrance that stabilizes DOPE within a lamellar bilayer structure, keeping the liposome intact and preventing premature drug release.[1][7]

  • At pH < 6.5 (Acidic): CHEMS becomes protonated and loses its charge. This loss of stabilization "unleashes" the inherent tendency of DOPE to induce negative curvature, triggering the phase transition to the HII phase.[1][7] This destabilizes the liposome, causing it to fuse with the endosomal membrane and release its contents into the cell's cytoplasm.[4][5]

Q4: Why might my drug encapsulation efficiency be low or variable in DOPE-based formulations?

Low or inconsistent encapsulation efficiency in formulations containing DOPE can often be attributed to its molecular shape and its influence on membrane packing.

  • Structural Flexibility: The cone shape of DOPE creates packing defects and a more flexible, less stable bilayer compared to cylindrical lipids. This can make it more difficult to retain the encapsulated drug during the formulation process, leading to lower efficiency.[10]

  • Increased DOPE Concentration: While a higher concentration of DOPE can improve fusogenicity, it often comes at the cost of lower entrapment efficiency.[10] The increased tendency towards non-bilayer structures can compromise the integrity of the aqueous core where hydrophilic drugs are encapsulated.

  • Formulation Instability: If the formulation is not properly stabilized (e.g., with insufficient CHEMS or cholesterol), it may be inherently leaky even at neutral pH, resulting in poor drug loading and retention.[4][7]

Troubleshooting Guides

Problem 1: Inconsistent Particle Size and High Polydispersity Index (PDI)
  • Potential Cause: Inadequate homogenization or extrusion. The method used to reduce the size of multilamellar vesicles into smaller, more uniform particles is critical.

    • Solution: Ensure the lipid film is fully hydrated before processing. When extruding, verify that the polycarbonate membranes are not clogged or torn. Use a sequential extrusion process, starting with a larger pore size before moving to the desired final pore size. For microfluidic systems, ensure flow rates and lipid/aqueous phase ratios are precisely controlled and reproducible.[8]

  • Potential Cause: Aggregation due to formulation instability. DOPE's fusogenic nature can lead to particle fusion and aggregation if not properly stabilized.

    • Solution: Review the molar ratio of your stabilizing lipids. For pH-sensitive formulations, ensure the CHEMS concentration is sufficient to maintain a stable lamellar phase at neutral pH.[7] The inclusion of PEGylated lipids can also prevent aggregation, but the concentration must be optimized to avoid inhibiting endosomal escape.[11][12]

  • Potential Cause: Improper storage conditions. Temperature fluctuations can affect lipid mobility and particle stability.

    • Solution: Store lipid stock solutions and final formulations at appropriate temperatures (typically 4°C for liposomes, -20°C or -80°C for lipid stocks). Avoid repeated freeze-thaw cycles.

Problem 2: Formulation Instability (Aggregation, Fusion, or Precipitation Over Time)
  • Potential Cause: Insufficient surface charge or steric protection at neutral pH.

    • Solution: In cationic formulations, ensure the charge ratio is optimal. For pH-sensitive systems, verify that the amount of CHEMS is adequate (typically 30-40 mol%) to confer negative surface charge and stability at pH 7.4.[7] Alternatively, incorporate a small percentage (2-5 mol%) of a PEG-lipid to provide a protective steric barrier.[4][11]

  • Potential Cause: The formulation is too close to its lamellar-to-hexagonal phase transition temperature (TH).

    • Solution: The TH is dependent on the entire lipid composition. The inclusion of bilayer-stabilizing lipids like DOPC or cholesterol can raise the TH, enhancing stability.[4] Conversely, ensure experimental temperatures do not approach the TH of your specific formulation.

Problem 3: Low or Variable Transfection/Delivery Efficiency
  • Potential Cause: Inefficient endosomal escape. The formulation is stable but not sufficiently fusogenic in the endosome.

    • Solution: Optimize the DOPE concentration. A higher molar ratio of DOPE generally leads to greater pH-sensitivity and fusogenicity.[4] However, this must be balanced with formulation stability and encapsulation efficiency.

  • Potential Cause: PEG-lipid interference ("PEG dilemma"). A dense PEG shield that prevents clearance by the immune system can also sterically hinder the interaction and fusion of the liposome with the endosomal membrane.

    • Solution: Use a lower concentration of PEG-lipid or employ cleavable/sheddable PEG lipids that are designed to detach in the acidic tumor or endosomal environment.[5] Using PEG-lipids with shorter acyl chains can also facilitate their dissociation from the nanoparticle.[12]

  • Potential Cause: Particle degradation by serum components.

    • Solution: Cationic liposomes, in particular, can be unstable in the presence of serum.[12] Ensure the formulation is robust, potentially by incorporating cholesterol to increase membrane rigidity and using a sufficient PEG shield for in vivo applications.[4][13]

Quantitative Data Summary

Table 1: Factors Influencing DOPE's Lamellar (Lα) to Inverted Hexagonal (HII) Phase Transition

FactorEffect on Lα → HII TransitionRationale & Notes
Increasing Temperature Promotes TransitionIncreases kinetic energy and molecular motion of lipid tails, favoring the more disordered HII phase.[2][6]
Decreasing pH (in presence of CHEMS) Promotes TransitionProtonation of CHEMS reduces electrostatic repulsion and headgroup size, allowing DOPE's conical shape to dominate and induce the transition.[1][7]
Decreasing Hydration Promotes TransitionReduces repulsion between hydrophilic headgroups, facilitating the closer packing required for the HII phase.[2]
Increasing DOPE mole % Promotes TransitionHigher concentration of cone-shaped lipids increases the intrinsic negative curvature strain on the bilayer.[4]
Adding Cholesterol Inhibits TransitionCholesterol fills gaps between lipids, increasing membrane rigidity and packing order, which stabilizes the lamellar phase.[4]
Adding DOPC (cylindrical lipid) Inhibits TransitionThe cylindrical shape of DOPC counteracts the negative curvature strain induced by DOPE, favoring a flat bilayer structure.[1]
Adding Unsaturated Fatty Acids (e.g., Oleic Acid) Promotes TransitionCan further increase the disorder and effective volume of the hydrophobic region, favoring the HII phase, especially at lower pH.[14]

Key Experimental Protocol

Methodology: Preparation of pH-Sensitive DOPE:CHEMS Liposomes (4:6 Molar Ratio) by Thin-Film Hydration and Extrusion

This protocol describes a standard method for producing ~100 nm unilamellar vesicles that are stable at neutral pH but release their contents at endosomal pH.

1. Materials & Reagents:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesteryl hemisuccinate (CHEMS)

  • Chloroform (B151607)

  • Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Encapsulant solution (e.g., fluorescent dye like calcein (B42510) in hydration buffer)

  • Mini-Extruder (e.g., Avanti Polar Lipids)

  • Polycarbonate membranes (100 nm pore size)

  • Rotary evaporator

2. Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, combine DOPE and CHEMS from their chloroform stock solutions to achieve a 6:4 molar ratio (e.g., 6 µmol DOPE, 4 µmol CHEMS).

    • Mix thoroughly by vortexing.

    • Remove the chloroform using a rotary evaporator under vacuum at 37°C until a thin, uniform lipid film is formed on the flask wall.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer (containing the encapsulant) to ~37°C.

    • Add the warm buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 10 mg/mL).

    • Hydrate the film by vortexing the flask until all lipid is suspended, forming multilamellar vesicles (MLVs). This may take 15-30 minutes. The suspension will appear milky.[15]

  • Size Reduction by Extrusion:

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.

    • Equilibrate the extruder block to a temperature above the phase transition temperature of the lipid mixture.

    • Draw the MLV suspension into a gas-tight glass syringe.

    • Extrude the suspension through the membranes by passing it back and forth between two syringes. An odd number of passes (e.g., 21) is recommended to ensure the final product is collected in the opposite syringe.[15] The suspension should become progressively more translucent.

  • Purification (Removal of Unencapsulated Material):

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with the same buffer (without encapsulant).

    • Apply the extruded liposome suspension to the top of the column.

    • Elute the liposomes with the buffer. The liposomes will elute first in the void volume, appearing as a slightly turbid fraction, separating them from the smaller, unencapsulated molecules.

  • Characterization:

    • Size & PDI: Measure the hydrodynamic diameter and polydispersity index using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge at different pH values to confirm pH-sensitivity.

    • Encapsulation Efficiency: Quantify the amount of encapsulated drug/dye relative to the initial total amount. This is often done by lysing the liposomes with a detergent (e.g., Triton X-100) and measuring the released content via fluorescence or absorbance.

    • pH-Triggered Release Assay: Monitor the release of the encapsulated marker at pH 7.4 versus an acidic pH (e.g., 5.5) over time using a dialysis method or by measuring the dequenching of a fluorescent dye like calcein.[5]

Visualizations

G problem problem cause cause solution solution start start p1 Problem: Inconsistent Particle Size / High PDI start->p1 Start Analysis c1 Preparation Method Variability p1->c1 Possible Cause c2 Formulation Instability (Aggregation/Fusion) p1->c2 Possible Cause c3 Improper Lipid Storage or Handling p1->c3 Possible Cause s1 Standardize Protocol: - Check extruder membranes - Control hydration time/temp - Verify microfluidic flow rates c1->s1 Solution s2 Optimize Composition: - Increase stabilizer (CHEMS/Chol) - Add/adjust PEG-lipid conc. - Check buffer ionic strength c2->s2 Solution s3 Implement Best Practices: - Store lipids under Argon at -20°C - Avoid repeated freeze-thaw - Check for lipid oxidation c3->s3 Solution

Caption: Troubleshooting workflow for inconsistent LNP size.

G cluster_0 Extracellular Space (pH 7.4) cluster_1 Endosome (pH ~5.5-6.5) cluster_2 Cytoplasm location location condition condition mechanism mechanism outcome outcome l1 LNP is stable in circulation l2 LNP undergoes endocytosis l1->l2 c1 Low pH Environment l2->c1 m1 CHEMS becomes protonated (loses negative charge) c1->m1 m2 DOPE's cone shape induces negative membrane curvature m1->m2 m3 Lamellar -> Hexagonal (HII) Phase Transition m2->m3 m4 LNP and endosomal membranes fuse m3->m4 o1 Therapeutic Payload Released m4->o1

Caption: Mechanism of pH-triggered endosomal escape.

G cluster_dope DOPE cluster_dopc DOPC (Control) shape_node shape_node property_node property_node outcome_node outcome_node d_shape Small Headgroup Large Acyl Chains => Conical Shape d_prop High Negative Curvature Strain d_shape->d_prop Leads to c_shape Large Headgroup Large Acyl Chains => Cylindrical Shape c_prop Low/No Curvature Strain c_shape->c_prop Leads to d_out Non-Bilayer Phases (e.g., Hexagonal HII) d_prop->d_out Promotes d_final Membrane Fusion & Endosomal Escape d_out->d_final Enables c_out Stable Bilayer Phase (Lamellar Lα) c_prop->c_out Promotes c_final Non-Fusogenic, Stable Liposomes c_out->c_final Results in

Caption: Lipid shape determines fusogenic potential.

References

Validation & Comparative

A Comparative Guide to 08:0 PE and Other Short-Chain Phospholipids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of biomedical research and pharmaceutical development, the selection of appropriate tools is paramount for success. Short-chain phospholipids (B1166683), with their unique physicochemical properties, have emerged as indispensable assets in a variety of applications, from membrane protein solubilization to drug delivery systems. This guide provides a comprehensive comparison of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) with other notable short-chain phospholipids, offering a clear perspective on their respective strengths and applications, supported by experimental data and detailed protocols.

Physicochemical Properties: A Head-to-Head Comparison

The utility of short-chain phospholipids is intrinsically linked to their amphipathic nature, characterized by a hydrophilic headgroup and short hydrophobic acyl chains. These structural features govern their self-assembly in aqueous environments, leading to the formation of micelles above a certain concentration known as the Critical Micelle Concentration (CMC). The CMC is a crucial parameter, as it indicates the concentration at which the detergent-like properties of these lipids become effective. Another key property is the gel-to-liquid crystalline phase transition temperature (Tm), which reflects the fluidity of the lipid assemblies.

Below is a table summarizing the key physicochemical properties of this compound and other commonly used short-chain phospholipids.

PhospholipidAbbreviationAcyl ChainsHeadgroupMolecular Weight ( g/mol )CMC (mM)Tm (°C)
1,2-dioctanoyl-sn-glycero-3-phosphoethanolamineThis compound2 x 8:0Phosphoethanolamine467.54Not Reported (Estimated to be in the low mM range)Not Reported (Estimated to be below 0°C)
1,2-dioctanoyl-sn-glycero-3-phosphocholine08:0 PC2 x 8:0Phosphocholine525.630.27-15
1,2-diheptanoyl-sn-glycero-3-phosphocholine07:0 PC (DHPC)2 x 7:0Phosphocholine497.571.4-2
1,2-dihexanoyl-sn-glycero-3-phosphocholine06:0 PC (DHPC)2 x 6:0Phosphocholine453.5114-15Not Applicable (forms micelles)
1,2-dilauroyl-sn-glycero-3-phosphoethanolamine12:0 PE (DLPE)2 x 12:0Phosphoethanolamine579.76Not Reported29[1]
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine14:0 PE (DMPE)2 x 14:0Phosphoethanolamine635.86Not Reported50[1]

Applications in Research and Drug Development

The distinct properties of short-chain phospholipids translate into a range of specialized applications.

Membrane Protein Solubilization

Short-chain phospholipids are widely used as detergents to extract and solubilize integral membrane proteins from their native lipid environment. Their ability to form mixed micelles with membrane lipids and proteins allows for the purification and functional characterization of these challenging targets.

  • This compound and other PEs: The smaller headgroup of phosphatidylethanolamine (B1630911) can lead to tighter packing in micelles, which may be advantageous for stabilizing certain membrane proteins.

  • Short-chain PCs (e.g., 08:0 PC, DHPC): These are among the most commonly used detergents for membrane protein studies due to their well-characterized properties and effectiveness in solubilizing a wide range of proteins.

Drug Delivery

The self-assembling nature of phospholipids makes them ideal building blocks for liposomal drug delivery systems. Short-chain phospholipids can be incorporated into liposome (B1194612) formulations to modulate their properties.

  • Modulating Bilayer Fluidity: The inclusion of short-chain phospholipids can increase the fluidity of the liposomal membrane, which may be desirable for certain drug release mechanisms.

  • Formation of Bicelles: Mixtures of long-chain and short-chain phospholipids can form discoidal structures known as bicelles, which are valuable tools for studying membrane-associated proteins and for drug delivery applications.

Gene Transfection

Cationic liposomes, often formulated with a helper lipid, are effective non-viral vectors for delivering nucleic acids into cells. Short-chain phospholipids can influence the efficiency of this process. Studies have shown that the addition of short-chain phospholipids can enhance gene transfection mediated by amphipathic peptides.[2]

Signaling Pathways Involving Phosphatidylethanolamine

Phosphatidylethanolamine is not merely a structural component of cell membranes; it also plays a crucial role in various cellular signaling pathways. One of the most well-studied roles of PE is in autophagy , a fundamental cellular process for the degradation and recycling of cellular components.

During autophagy, a double-membraned vesicle called an autophagosome is formed. The lipidation of the protein LC3 (Microtubule-associated protein 1A/1B-light chain 3) with PE is a key step in the elongation and closure of the autophagosome membrane.

Autophagy_LC3_Lipidation cluster_membrane Autophagosome Membrane proLC3 pro-LC3 LC3I LC3-I proLC3->LC3I Cleavage Atg7 Atg7 (E1-like) LC3I->Atg7 Activation Atg4 Atg4 Atg3 Atg3 (E2-like) Atg7->Atg3 Conjugation PE PE (Phosphatidylethanolamine) Atg3->PE Ligation LC3II LC3-II (Lipidated LC3) Membrane Membrane Integration LC3II->Membrane

Caption: LC3 Lipidation Pathway in Autophagy.

Experimental Protocols

To aid researchers in their experimental design, we provide detailed methodologies for key experiments involving short-chain phospholipids.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined using various techniques, including fluorescence spectroscopy, surface tensiometry, and light scattering. A common method involves the use of a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its environment.

Protocol using Pyrene Fluorescence:

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

  • Prepare a series of aqueous solutions of the short-chain phospholipid with concentrations spanning the expected CMC range.

  • Add a small aliquot of the pyrene stock solution to each phospholipid solution to a final pyrene concentration of approximately 1 µM.

  • Incubate the solutions to allow for equilibration.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer, with an excitation wavelength of 334 nm.

  • Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.

  • Plot the ratio of I1/I3 as a function of the logarithm of the phospholipid concentration.

  • The CMC is determined as the concentration at which a sharp decrease in the I1/I3 ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar core.

Caption: CMC Determination Workflow.

Measurement of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to measure the heat changes that occur as a lipid transitions from the gel to the liquid crystalline phase.

Protocol for DSC:

  • Prepare a hydrated suspension of the phospholipid in a suitable buffer (e.g., PBS) at a concentration of 1-5 mg/mL.

  • For multilamellar vesicles (MLVs), the suspension can be used directly after hydration. For large unilamellar vesicles (LUVs), the MLV suspension should be extruded through polycarbonate filters of a defined pore size (e.g., 100 nm).

  • Accurately weigh a small amount of the lipid suspension into a DSC sample pan. An equal volume of buffer is placed in the reference pan.

  • Seal the pans hermetically.

  • Place the sample and reference pans into the DSC instrument.

  • Perform a heating scan at a constant rate (e.g., 1-2 °C/min) over a temperature range that encompasses the expected Tm.

  • The Tm is determined as the temperature at the peak of the endothermic transition observed in the DSC thermogram.

Caption: DSC Workflow for Tm Measurement.

Liposome Preparation by Thin-Film Hydration

This is a common method for preparing liposomes.

Protocol for Thin-Film Hydration:

  • Dissolve the desired lipids (e.g., this compound and a long-chain phospholipid) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with an aqueous buffer by gentle rotation of the flask. The temperature of the buffer should be above the Tm of the lipid with the highest transition temperature.

  • The resulting suspension contains multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles, the MLV suspension can be sonicated or extruded.

Conclusion

This compound and other short-chain phospholipids are versatile tools with a broad range of applications in research and drug development. Their utility is dictated by their specific physicochemical properties, which are in turn determined by their acyl chain length and headgroup structure. While this compound shares many of the beneficial characteristics of other short-chain phospholipids, its unique ethanolamine (B43304) headgroup can offer distinct advantages in certain applications, particularly in contexts where specific headgroup interactions are important, such as in the study of membrane protein stability and function, and in cellular processes like autophagy. The choice of the most suitable short-chain phospholipid will ultimately depend on the specific requirements of the experimental system. This guide provides a foundational understanding to aid researchers in making informed decisions for their scientific endeavors.

References

A Comparative Guide to Phosphoethanolamines: 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine vs. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two structurally distinct phosphoethanolamine lipids: 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine and the widely utilized 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). The selection of a lipid for a specific application, particularly in drug delivery and membrane biophysics, is critically dependent on its physicochemical properties. This document outlines the key differences between a short-chain, saturated phosphoethanolamine and a long-chain, unsaturated counterpart, offering insights into their respective behaviors and potential applications.

Executive Summary

The fundamental difference between 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine and DOPE lies in the structure of their acyl chains. 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine possesses two short, saturated eight-carbon (C8:0) chains, whereas DOPE features two long, monounsaturated eighteen-carbon (C18:1) chains. This variation in acyl chain length and saturation dictates their molecular shape, phase behavior, and, consequently, their functional roles in lipid assemblies. DOPE is renowned for its fusogenic properties, making it a cornerstone of many advanced drug delivery systems. In contrast, the shorter, saturated chains of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine impart detergent-like characteristics, rendering it more suitable for applications such as membrane protein solubilization.

Physicochemical Properties: A Tabular Comparison

The following table summarizes the key physicochemical differences between the two lipids. Due to a scarcity of published experimental data for 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine, some of its properties are inferred from the established behavior of short-chain phospholipids (B1166683).

Property1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)Significance in Application
Molecular Formula C₂₃H₄₆NO₈PC₄₁H₇₈NO₈P[1][2]Reflects the difference in acyl chain length.
Molecular Weight ~495.58 g/mol ~744.03 g/mol [1][2]Impacts molar calculations and formulation preparations.
Acyl Chains 2x Octanoyl (C8:0)2x Oleoyl (B10858665) (C18:1, Δ9-cis)The primary structural determinant of the lipid's properties.
Phase Transition Temp. (Tm) Expected to be low or below 0°CLamellar to inverted hexagonal (Lα-HII) transition at ~10°C[3][4][5]Influences the physical state (gel vs. liquid crystalline) of the lipid bilayer at a given temperature. Short chains lead to lower Tm[6]
Critical Micelle Conc. (CMC) Expected to be relatively highVery lowHigh CMC indicates a tendency to form micelles and act as a detergent, while a low CMC favors stable bilayer formation.
Molecular Shape Inverted cone (less pronounced)Pronounced inverted cone[7]The conical shape of DOPE is crucial for its ability to induce negative curvature in membranes and promote fusion.[7]
Fusogenic Activity Expected to be low to negligibleHigh[8]A key property for facilitating the release of encapsulated contents from liposomes into the cytoplasm (endosomal escape).

Structural and Functional Differences

The Impact of Acyl Chain Structure

The defining characteristics of these two lipids are dictated by their fatty acid chains.

  • 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine: The short, saturated octanoyl chains result in a lipid with a larger headgroup-to-tail area ratio compared to its long-chain counterparts. This molecular geometry makes it less likely to pack into stable, planar bilayers. Instead, it exhibits properties more akin to a detergent, with a higher tendency to form micelles in aqueous solutions.

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): The long oleoyl chains, each containing a single cis double bond, introduce a kink in the acyl chain. This, combined with the small ethanolamine (B43304) headgroup, results in a pronounced conical or "inverted cone" molecular shape. This shape is energetically unfavorable for packing into a flat bilayer, inducing significant negative curvature strain within a lipid membrane. This strain is the driving force behind DOPE's propensity to form non-bilayer structures, most notably the inverted hexagonal (HII) phase, a key intermediate in membrane fusion.

Fusogenic Properties and the Lamellar-to-Inverted Hexagonal Phase Transition

One of the most significant functional distinctions is the fusogenic nature of DOPE.[8] Phosphatidylethanolamines, in general, have a smaller headgroup compared to phosphatidylcholines, predisposing them to the formation of non-bilayer phases.[]

The presence of the unsaturated oleoyl chains in DOPE enhances this tendency. As the temperature increases, DOPE undergoes a phase transition from a lamellar (bilayer) phase to an inverted hexagonal (HII) phase.[3][4][5] This transition is central to its role in drug delivery. When incorporated into liposomes, DOPE can facilitate the fusion of the liposome (B1194612) with the endosomal membrane following cellular uptake. This process, often triggered by the acidic environment of the endosome, allows for the "endosomal escape" of therapeutic payloads into the cytoplasm.

Due to its short, saturated acyl chains, 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine is not expected to exhibit significant fusogenic behavior or undergo a lamellar-to-inverted hexagonal phase transition under physiological conditions.

Applications in Drug Delivery and Research

The distinct properties of these two lipids lead to their use in very different applications.

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

DOPE is a cornerstone in the development of advanced drug delivery systems, particularly for the intracellular delivery of nucleic acids (gene therapy) and other macromolecules.[10][11] Its primary role is as a "helper lipid" in liposomal formulations.

  • Gene Transfection: When combined with cationic lipids, DOPE significantly enhances the efficiency of gene transfection.[1] The cationic lipid complexes with the negatively charged nucleic acid, and the fusogenic nature of DOPE facilitates the release of the genetic material from the endosome into the cytoplasm.

  • pH-Sensitive Liposomes: DOPE-containing liposomes can be engineered to be stable at physiological pH and become fusogenic in the acidic environment of the endosome. This is often achieved by co-formulating DOPE with a pH-sensitive lipid that masks its fusogenic properties at neutral pH.

  • Model Membrane Studies: DOPE is also used in biophysical research to study membrane fusion, lipid polymorphism, and the influence of non-bilayer structures on membrane protein function.[11]

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine

While not commonly used in conventional liposomal drug delivery due to its likely lack of fusogenicity and bilayer stability, the detergent-like properties of short-chain phosphoethanolamines lend them to other specialized research applications:

  • Membrane Protein Solubilization and Crystallization: Short-chain phospholipids are often used to solubilize membrane proteins from their native membranes for structural and functional studies. Their ability to form micelles allows them to shield the hydrophobic transmembrane domains of the protein from the aqueous environment.

  • Bicelle Formation: Short-chain phospholipids can be used in combination with long-chain phospholipids to form "bicelles," which are discoidal lipid structures that are useful for NMR studies of membrane-associated proteins.

  • Studying Lipid-Protein Interactions: The simpler, more dynamic nature of short-chain phospholipid assemblies can be advantageous for studying the fundamental aspects of lipid-protein interactions.

Experimental Protocols

Preparation of Liposomes by Thin-Film Hydration

This is a common method for preparing liposomes containing DOPE for drug delivery studies.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cationic lipid (e.g., DOTAP) or other desired lipids

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Dissolve the desired lipids (e.g., a 1:1 molar ratio of DOTAP and DOPE) in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the desired aqueous buffer by vortexing. This will result in the formation of multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), the MLV suspension can be sonicated in a bath sonicator or subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

Assessment of Liposome Fusion (Endosomal Escape)

A common method to assess the fusogenic potential of DOPE-containing liposomes is the Förster Resonance Energy Transfer (FRET) lipid mixing assay.

Materials:

  • Two fluorescently labeled lipids (a FRET pair), e.g., NBD-PE (donor) and Rhodamine-PE (acceptor).

  • Liposomes containing DOPE.

  • Target membranes (e.g., endosome-mimicking liposomes).

  • Fluorometer.

Procedure:

  • Prepare two populations of liposomes: one labeled with both NBD-PE and Rhodamine-PE, and an unlabeled population.

  • In the labeled liposomes, the close proximity of the two fluorophores results in efficient FRET (quenching of the NBD fluorescence and emission from Rhodamine).

  • Mix the labeled and unlabeled liposome populations.

  • Induce fusion (e.g., by lowering the pH to mimic endosomal conditions).

  • As the liposomes fuse, the labeled lipids are diluted in the membrane of the unlabeled liposomes, increasing the distance between the FRET pair.

  • This leads to a decrease in FRET, which can be measured as an increase in the fluorescence of the donor (NBD-PE). The rate and extent of the increase in donor fluorescence are indicative of the fusogenic activity.

Signaling Pathways and Experimental Workflows

The primary role of DOPE in the context of drug delivery is not related to specific signaling pathways but rather to the biophysical process of membrane fusion, which enables the delivery of therapeutic agents that can then interact with intracellular signaling pathways.

Below is a conceptual workflow for the development and testing of a DOPE-containing liposomal formulation for gene delivery.

G cluster_formulation Liposome Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies formulation Lipid Film Hydration (e.g., Cationic Lipid + DOPE) sizing Sizing (Extrusion/Sonication) formulation->sizing characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) sizing->characterization transfection Cell Transfection characterization->transfection endosomal_escape Endosomal Escape Assay (e.g., FRET, Confocal Microscopy) transfection->endosomal_escape gene_expression Reporter Gene Expression Analysis (e.g., Luciferase, GFP) transfection->gene_expression toxicity Cytotoxicity Assay transfection->toxicity animal_model Animal Model Administration gene_expression->animal_model biodistribution Biodistribution Studies animal_model->biodistribution efficacy Therapeutic Efficacy animal_model->efficacy G cluster_uptake Cellular Uptake cluster_escape Endosomal Escape lipoplex Lipoplex (Cationic Lipid/DOPE/NA) endocytosis Endocytosis lipoplex->endocytosis endosome Endosome endocytosis->endosome acidification Endosomal Acidification endosome->acidification destabilization Membrane Destabilization (DOPE-mediated) acidification->destabilization fusion Fusion & Release destabilization->fusion cytoplasm Cytoplasm (Therapeutic Effect) fusion->cytoplasm

References

Validating 08:0 PE as a Lipid Standard for Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate quantification of lipid species is paramount. The choice of an appropriate internal standard is a critical determinant of data quality in mass spectrometry-based analyses. This guide provides an objective comparison of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) as a lipid standard, evaluating its performance against other common alternatives and offering detailed experimental protocols to support its validation and application.

Introduction to this compound as a Lipid Standard

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound) is a saturated diacyl-glycerophosphoethanolamine with short eight-carbon fatty acid chains. Its synthetic nature and defined structure make it a candidate for use as an internal standard in lipidomics. Unlike endogenous phosphatidylethanolamines (PEs), which typically contain longer and often unsaturated fatty acid chains, this compound is not naturally abundant in most biological samples, a key characteristic of a good internal standard. Its shorter acyl chains also impart greater water solubility compared to long-chain PEs, which can be advantageous in certain experimental setups.

Internal standards are essential in mass spectrometry to correct for variations that can occur during sample preparation, extraction, and analysis, including matrix effects where other components in a sample can suppress or enhance the ionization of the analyte of interest. An ideal internal standard should mimic the physicochemical behavior of the analyte as closely as possible.

Performance Comparison of Lipid Standards

The selection of an internal standard is a critical step in developing a robust quantitative lipidomics workflow. The ideal standard co-elutes with the analyte, exhibits similar ionization efficiency, and is not present in the biological matrix. While stable isotope-labeled standards are often considered the gold standard, other options like odd-chain and short-chain lipids provide viable alternatives. The following table summarizes the performance characteristics of this compound in comparison to other commonly used internal standards for PE analysis.

Parameter This compound (Short-Chain) PE(17:0/17:0) (Odd-Chain) d7-PE(16:0/18:1) (Stable Isotope-Labeled)
Chemical Similarity Same headgroup as endogenous PEs, but shorter acyl chains can affect extraction and ionization behavior relative to long-chain PEs.Chemically similar to even-chain endogenous PEs, providing good correction for extraction and ionization variability.Nearly identical chemical and physical properties to its non-labeled counterpart, offering the most accurate correction.
Endogenous Presence Typically absent or at very low levels in biological samples.Generally absent or at very low levels in most biological systems.Not naturally present.
Linearity (R²) Typically >0.99 over a defined concentration range.[1]Generally >0.99.Excellent linearity, typically >0.999.
Recovery (%) Variable depending on the extraction method; may differ from long-chain PEs.High and consistent recovery, closely mimicking endogenous PEs.Recovery closely tracks the endogenous analyte.
Matrix Effect Can be different from that of long-chain PEs due to differences in hydrophobicity and chromatographic retention.[2][3]Experiences similar matrix effects to endogenous even-chain PEs.Effectively compensates for matrix effects experienced by the endogenous analyte.[4]
Cost Generally more affordable than stable isotope-labeled standards.More expensive than short-chain standards but often cheaper than stable isotope-labeled standards.Typically the most expensive option.

Experimental Protocols

Accurate and reproducible lipid quantification relies on well-defined experimental procedures. The following protocols provide a framework for lipid extraction and LC-MS/MS analysis using this compound as an internal standard.

Lipid Extraction from Plasma/Serum (Methyl-tert-butyl ether (MTBE) Method)
  • Sample Preparation: Thaw plasma or serum samples on ice.

  • Internal Standard Spiking: To 20 µL of plasma/serum in a glass tube, add a specific volume of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol) to achieve a final concentration within the linear range of the assay.

  • Solvent Addition: Add 200 µL of methanol. Vortex thoroughly.

  • Lipid Extraction: Add 750 µL of MTBE. Vortex for 10 minutes at 4°C.

  • Phase Separation: Add 125 µL of water to induce phase separation. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the upper organic phase (containing the lipids) to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis (e.g., 100 µL of methanol/chloroform 1:1, v/v).

LC-MS/MS Analysis
  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used for lipid separation.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute lipids based on their hydrophobicity.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40-50°C.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in both positive and negative ion modes is recommended for comprehensive PE analysis.

    • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific PE species. The MRM transitions for this compound and the target endogenous PEs should be optimized. For this compound, a common transition in positive ion mode is the neutral loss of the phosphoethanolamine headgroup (141 Da).

    • Data Analysis: Quantify the endogenous PE species by calculating the ratio of their peak area to the peak area of the this compound internal standard. A calibration curve should be generated using known concentrations of the analyte with a fixed concentration of the internal standard to determine the absolute concentration.

Mandatory Visualizations

Signaling Pathways Involving Phosphatidylethanolamine (B1630911)

Phosphatidylethanolamine is a key component of cellular membranes and is involved in several crucial signaling pathways. The two primary pathways for PE synthesis are the CDP-ethanolamine (Kennedy) pathway and the phosphatidylserine (B164497) decarboxylase pathway.[5][6]

PE_Signaling_Pathway Phosphatidylethanolamine Synthesis Pathways cluster_kennedy CDP-Ethanolamine (Kennedy) Pathway (ER) cluster_psd Phosphatidylserine Decarboxylase Pathway (Mitochondria) Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase CDP-Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP-Ethanolamine CTP:phosphoethanolamine cytidylyltransferase PE_Kennedy Phosphatidylethanolamine CDP-Ethanolamine->PE_Kennedy Diacylglycerol (DAG) Diacylglycerol (DAG) Diacylglycerol (DAG)->PE_Kennedy CDP-ethanolamine: diacylglycerol ethanolaminephosphotransferase Phosphatidylserine (PS) Phosphatidylserine (PS) PE_PSD Phosphatidylethanolamine Phosphatidylserine (PS)->PE_PSD Phosphatidylserine Decarboxylase

Caption: Major biosynthetic pathways of phosphatidylethanolamine (PE).

Experimental Workflow for Lipidomics Analysis

A typical lipidomics workflow involves several key steps, from sample collection to data analysis. The use of an internal standard like this compound is integrated early in the process to ensure accurate quantification.

Experimental_Workflow Lipidomics Experimental Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) IS_Spiking 2. Internal Standard Spiking (Add this compound) Sample_Collection->IS_Spiking Lipid_Extraction 3. Lipid Extraction (e.g., MTBE method) IS_Spiking->Lipid_Extraction LC_MS_Analysis 4. LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Processing 5. Data Processing (Peak Integration, Normalization) LC_MS_Analysis->Data_Processing Quantification 6. Quantification (Ratio to IS) Data_Processing->Quantification Statistical_Analysis 7. Statistical Analysis Quantification->Statistical_Analysis

Caption: A generalized workflow for quantitative lipidomics analysis.

References

Unveiling the Performance of 08:0 PE in Immunological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of antigen is paramount in the development of robust and specific immunological assays. This guide provides a comprehensive comparison of 08:0 Phosphatidylethanolamine (B1630911) (1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine) with other common phospholipid alternatives in key immunoassay platforms. The data and protocols presented herein offer objective insights into the performance of 08:0 PE, aiding in the informed selection of reagents for your research.

The utility of this compound in immunological assays is intrinsically linked to its short acyl chain length, which dictates its physicochemical properties and subsequent interactions with antibodies. This guide will delve into the expected performance of this compound in ELISA, Flow Cytometry, and Multiplex Assays, supported by inferred data from studies on short-chain versus long-chain phospholipids (B1166683) and detailed experimental protocols.

Performance Comparison in ELISA

In Enzyme-Linked Immunosorbent Assays (ELISA), the acyl chain length and degree of saturation of the coated phosphatidylethanolamine (PE) antigen significantly influence antibody binding. Research indicates a preference of many anti-phospholipid antibodies (aPL) for longer and more unsaturated fatty acid chains. For instance, studies have shown that cofactor-independent IgM aPE antibodies exhibit a preference for PE species with longer fatty acid tails and a higher degree of unsaturation[1]. Conversely, aPL binding to phospholipids with shorter acyl chains, such as C12:0 phosphatidylglycerol (PG), has been shown to be negligible, suggesting that this compound would likely exhibit weaker binding for many aPLs compared to its longer-chain counterparts.

Table 1: Comparative Performance of PE Species in aPE ELISA (Inferred)

FeatureThis compound (Dioctanoyl)16:0 PE (Dipalmitoyl)18:1 PE (Dioleoyl)
Antibody Binding Affinity (Inferred) LowModerateHigh
Signal-to-Noise Ratio (Expected) LowerModerateHigher
Cross-Reactivity with other aPLs Potentially LowerModeratePotentially Higher
Coating Efficiency (Organic Solvent) HighHighHigh
Application Suitability Assays requiring high specificity for headgroup recognition with minimal acyl chain influence.General aPE screening.Assays targeting antibodies with preference for unsaturated acyl chains.

Performance in Flow Cytometry

Flow cytometry can be adapted to study lipid-protein interactions by using lipid-coated beads. While specific data on this compound-coated beads is limited, the principles of lipid-protein interaction analysis can be applied. The short acyl chains of this compound would result in a different membrane packing and fluidity on the bead surface compared to longer-chain PEs, which could influence the presentation of the phosphoethanolamine headgroup to antibodies.

Table 2: Expected Performance of PE-Coated Beads in Flow Cytometry

FeatureThis compound-Coated Beads18:1 PE-Coated Beads
Antibody Binding (Fluorescence Intensity) LowerHigher
Specificity for Headgroup Potentially HigherMay have contribution from acyl chain recognition
Non-specific Binding Dependent on blockingDependent on blocking
Application Suitability Fine-mapping of antibody specificity to the PE headgroup.Mimicking biological membranes for aPL detection.

Performance in Multiplex Assays

Multiplex bead-based immunoassays offer the advantage of simultaneously detecting antibodies against multiple antigens. While current commercial antiphospholipid syndrome (APS) panels often include antigens like cardiolipin (B10847521) and β2-glycoprotein I, custom panels could incorporate different PE species. Including this compound alongside longer-chain PEs could provide a more detailed profile of a patient's anti-PE antibody repertoire, distinguishing between antibodies that primarily recognize the headgroup versus those that also interact with the acyl chains.

Table 3: Utility of Different PE Species in a Multiplex Immunoassay Panel

AnalyteRationale for InclusionExpected Cross-Reactivity Profile
This compound To detect antibodies specific to the phosphoethanolamine headgroup with minimal influence from acyl chains.Low cross-reactivity with antibodies dependent on long acyl chains.
16:0 PE To detect antibodies against saturated, longer-chain PE.May cross-react with other saturated phospholipids.
18:1 PE To detect antibodies against unsaturated PE, which are often clinically relevant.May cross-react with other unsaturated phospholipids.
Cardiolipin Standard antigen for APS diagnosis.Known cross-reactivity with various aPLs.
β2-Glycoprotein I Key protein co-factor for many aPLs.N/A

Experimental Protocols

ELISA Protocol for this compound

This protocol is adapted for the coating of hydrophobic molecules like this compound onto polystyrene microplates.

Materials:

  • This compound (1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine)

  • High-bind 96-well ELISA plates

  • Chloroform (B151607)/Ethanol (1:9, v/v) mixture

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Primary antibody (e.g., patient serum)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

Procedure:

  • Antigen Coating:

    • Dissolve this compound in the chloroform/ethanol mixture to a final concentration of 10 µg/mL.

    • Add 50 µL of the lipid solution to each well of the ELISA plate.

    • Allow the solvent to evaporate completely in a fume hood or under a stream of warm air, leaving a lipid film on the well surface.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer.

    • Add 100 µL of the diluted antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm.

Flow Cytometry Protocol using Lipid-Coated Beads

Materials:

  • This compound

  • Carboxylate-modified polystyrene beads

  • Chloroform

  • Lipid hydration buffer (e.g., PBS)

  • Blocking buffer (e.g., 2% BSA in PBS)

  • Fluorescently labeled primary antibody

  • Flow cytometer

Procedure:

  • Liposome Preparation:

    • Dissolve this compound in chloroform in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with hydration buffer and vortex to form multilamellar vesicles.

    • Extrude the vesicle suspension through a polycarbonate membrane (e.g., 100 nm pore size) to create small unilamellar vesicles (SUVs).

  • Bead Coating:

    • Wash the carboxylate-modified beads with hydration buffer.

    • Incubate the beads with the SUV suspension to allow for lipid bilayer formation on the bead surface via vesicle fusion.

    • Wash the beads to remove excess liposomes.

  • Antibody Staining:

    • Block the lipid-coated beads with blocking buffer for 30 minutes.

    • Incubate the beads with the fluorescently labeled primary antibody for 1 hour.

    • Wash the beads twice with wash buffer (e.g., PBS with 0.5% BSA).

  • Flow Cytometry Analysis:

    • Resuspend the beads in a suitable sheath fluid.

    • Analyze the beads on a flow cytometer, gating on the bead population and measuring the fluorescence intensity.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams were generated using Graphviz.

G ELISA Workflow for this compound cluster_coating Antigen Coating cluster_assay Immunoassay Steps A Dissolve this compound in Chloroform/Ethanol B Add to ELISA Plate A->B C Evaporate Solvent B->C D Block with BSA C->D Lipid-coated plate E Add Primary Antibody (e.g., Patient Serum) D->E F Add HRP-conjugated Secondary Antibody E->F G Add TMB Substrate F->G H Add Stop Solution G->H I Read Absorbance at 450 nm H->I

Caption: ELISA workflow for this compound.

G Influence of Acyl Chain Length on Antibody Binding cluster_antibody Anti-Phospholipid Antibody cluster_lipids Phospholipid Antigens Antibody aPL Antibody PE_short PE Headgroup C8:0 Acyl Chains This compound Antibody->PE_short:tail Weak Interaction PE_long_sat PE Headgroup C16:0 Acyl Chains 16:0 PE Antibody->PE_long_sat:tail Moderate Interaction PE_long_unsat PE Headgroup C18:1 Acyl Chains 18:1 PE Antibody->PE_long_unsat:tail Strong Interaction

Caption: Acyl chain influence on aPL binding.

References

A Comparative Analysis of 08:0 Phosphatidylethanolamine (PE) and 08:0 Phosphatidylcholine (PC) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the realm of lipid research and pharmaceutical formulation, the selection of appropriate phospholipids (B1166683) is paramount to achieving desired outcomes in model membranes, drug delivery systems, and biochemical assays. Among the diverse array of available lipids, short-chain phospholipids such as 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) and 1,2-dioctanoyl-sn-glycero-3-phosphocholine (B96630) (08:0 PC) serve as critical tools. Though structurally similar, differing only in their headgroup, their physicochemical properties and performance in experimental systems diverge significantly. This guide provides an objective, data-driven comparison of this compound and 08:0 PC to aid researchers in selecting the optimal lipid for their specific application.

Data Presentation: Physicochemical Properties

The fundamental differences between this compound and 08:0 PC arise from their distinct polar headgroups. The smaller, primary amine of phosphoethanolamine contrasts with the bulkier, quaternary amine of the phosphocholine (B91661) group. This structural variation has profound implications for their self-assembly in aqueous solutions, influencing their utility in forming lipid bilayers and micelles.

PropertyThis compound (1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine)08:0 PC (1,2-dioctanoyl-sn-glycero-3-phosphocholine)
Synonyms PE(8:0/8:0), Dioctanoyl-PEPC(8:0/8:0), Dioctanoyl-PC, DiC8-PC
Molecular Formula C₂₁H₄₂NO₈PC₂₄H₄₈NO₈P
Molecular Weight 467.53 g/mol 509.6 g/mol [1]
Critical Micelle Concentration (CMC) Does not form micelles in aqueous solution; exists as monomers below its solubility limit.[2]0.25 - 0.27 mM[3]
Phase Transition Temperature (Tm) Not applicable; does not readily form stable bilayers. Considered a "non-bilayer" lipid.-3 to -8 °C[3]
Molecular Shape Cone-shaped[2]Cylindrical
Key Characteristics Promotes negative curvature stress and hexagonal phase formation. Fusogenic properties.Forms stable micelles and lamellar bilayers. Stabilizing properties.

Performance Comparison and Applications

The contrasting physicochemical properties of this compound and 08:0 PC dictate their distinct roles in research and drug development.

08:0 PC: The Stabilizer and Bilayer Former

With its cylindrical shape and larger hydrated headgroup, 08:0 PC is a classic bilayer-forming lipid. Its ability to self-assemble into stable structures makes it invaluable for:

  • Model Membranes: It is widely used to create well-defined vesicles, liposomes, and bicelles for biophysical studies of membrane proteins and lipid dynamics.

  • Drug Delivery: As a component of liposomal formulations, 08:0 PC can act as a stabilizer and emulsifier, improving the solubility and bioavailability of encapsulated drugs.

  • Biochemical Assays: It serves as an efficient and well-characterized substrate for enzymes that act on phospholipids, such as phospholipase A2 (PLA2) and phospholipase D (PLD).[3]

This compound: The Fusogen and Curvature Modulator

The cone-shaped geometry of this compound, stemming from its smaller headgroup, prevents it from packing into stable, flat bilayers. Instead, it induces negative curvature stress, a property essential for processes involving membrane fusion and destabilization. Its primary applications include:

  • Fusogenic Liposomes: When incorporated into liposome (B1194612) formulations with bilayer-forming lipids (like longer-chain PCs), this compound can act as a "helper lipid." It facilitates the fusion of the liposome with endosomal membranes, promoting the release of its cargo into the cytoplasm. This is particularly crucial in gene delivery applications.

  • Lipid Dynamics Research: Its tendency to form non-bilayer structures, such as hexagonal phases, makes it a key tool for studying membrane fusion, fission, and the role of lipid geometry in cellular processes.[2]

  • Enzyme Assays: Like 08:0 PC, it is also used as a monomeric substrate for enzymes like PLA2, allowing for the study of enzyme kinetics in the absence of a lipid interface.[2]

Experimental Protocols

Liposome Preparation by Thin-Film Hydration

This common method can be used to prepare liposomes from 08:0 PC or from mixtures containing this compound.

Methodology:

  • Lipid Dissolution: Dissolve the desired lipid(s) (e.g., 08:0 PC or a mixture of a long-chain PC and this compound) in an organic solvent such as chloroform (B151607) or a chloroform:methanol mixture in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface. For small volumes, a gentle stream of inert gas (like nitrogen or argon) can be used.

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add an aqueous buffer (e.g., PBS, HEPES) to the flask. The buffer should be pre-heated to a temperature above the phase transition temperature (Tm) of the highest-Tm lipid in the mixture.

  • Vesicle Formation: Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film. This process swells the lipids and forms multilamellar vesicles (MLVs).

  • Sizing (Optional): To obtain a more uniform size distribution of unilamellar vesicles (LUVs), the MLV suspension can be downsized by extrusion through polycarbonate membranes of a defined pore size or by sonication.

G cluster_prep Liposome Preparation Workflow A 1. Dissolve Lipids in Organic Solvent B 2. Create Thin Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Form Multilamellar Vesicles (MLVs) C->D E 5. Downsize Vesicles (Extrusion/Sonication) D->E F Result: Unilamellar Vesicles (LUVs) E->F

Caption: Workflow for preparing liposomes via the thin-film hydration method.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This protocol is suitable for determining the CMC of micelle-forming lipids like 08:0 PC.

Methodology:

  • Probe Preparation: Prepare a stock solution of a fluorescent probe, such as pyrene (B120774), in a suitable organic solvent (e.g., acetone).

  • Sample Preparation: Prepare a series of vials containing a fixed, low concentration of the pyrene probe. Evaporate the solvent completely.

  • Lipid Titration: Add aqueous buffer to each vial to re-dissolve the pyrene. Then, add varying concentrations of the 08:0 PC solution to the vials, spanning the expected CMC (e.g., from 0.01 mM to 1.0 mM).

  • Equilibration: Allow the samples to equilibrate for a set period (e.g., 1 hour) at a constant temperature.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of pyrene (e.g., excitation at 334 nm, emission from 350-450 nm).

  • Data Analysis: The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum is sensitive to the polarity of its microenvironment. Plot the I₁/I₃ ratio against the logarithm of the lipid concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the partitioning of pyrene into the hydrophobic micellar cores.

Role in Signaling Pathways

While long-chain phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP₂) are direct participants and precursors for second messengers in signaling cascades, short-chain, water-soluble lipids like this compound and 08:0 PC are generally not considered direct signaling molecules. Their utility lies in their ability to probe these pathways and the enzymes within them. For example, 08:0 PC is an excellent substrate for Phospholipase C (PLC) and Phospholipase A₂ (PLA₂), enzymes central to many signaling pathways. By providing a monomeric or micellar substrate, researchers can study enzyme kinetics and inhibition in a controlled, simplified system.

G cluster_pathway General Phosphoinositide Signaling Pathway cluster_tool Role of 08:0 PC as a Research Tool Receptor GPCR/RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ (Membrane Lipid) PLC->PIP2 Hydrolyzes Assay In Vitro Enzyme Assay PLC->Assay Enzyme Studied IP3 IP₃ (Second Messenger) PIP2->IP3 DAG DAG (Second Messenger) PIP2->DAG PC_Substrate 08:0 PC (Micellar Substrate) PC_Substrate->Assay Used in

Caption: Role of 08:0 PC as a tool to study enzymes in signaling pathways.

References

The Influence of Acyl Chain Length on the Physicochemical Properties of Phosphatidylethanolamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphatidylethanolamine (B1630911) (PE), a major constituent of cellular membranes, plays a critical role in a variety of biological processes, including membrane fusion, protein folding, and cellular signaling. The biophysical properties of PE, and consequently its functional roles, are significantly influenced by the length of its fatty acyl chains. This guide provides a comprehensive comparison of how varying acyl chain lengths affect the key properties of PE, supported by experimental data and detailed methodologies.

I. Impact on Thermotropic Phase Behavior

The length of the acyl chains is a primary determinant of the thermotropic phase behavior of phosphatidylethanolamine, particularly its gel-to-liquid crystalline phase transition temperature (Tm). As the chain length increases, the van der Waals interactions between the acyl chains become stronger, requiring more thermal energy to induce the transition from a more ordered gel phase to a disordered liquid crystalline phase.[1][2]

Quantitative Analysis of Phase Transition Properties

The following table summarizes the experimentally determined phase transition temperatures (Tm) and transition enthalpies (ΔH) for a series of saturated diacyl-phosphatidylethanolamines with varying chain lengths. The data has been compiled from differential scanning calorimetry (DSC) studies.

Phosphatidylethanolamine SpeciesAcyl Chain CompositionPhase Transition Temperature (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)
Dilauroylphosphatidylethanolamine (DLPE)12:0/12:0~30-35~5.5
Dimyristoylphosphatidylethanolamine (DMPE)14:0/14:0~49-51~7.5
Dipalmitoylphosphatidylethanolamine (DPPE)16:0/16:0~63-64~9.6
Distearoylphosphatidylethanolamine (DSPE)18:0/18:0~74~10.7

Note: The exact values can vary slightly depending on the experimental conditions such as pH and hydration level.

The relationship between chain length (n) and transition temperature (Tt) can be accurately modeled by the following equation[3]:

Tt = Tt∞ (1 - A / (n - d))

Where Tt∞, A, and d are constants that can be fitted to experimental data. This equation highlights the predictable, non-linear increase in transition temperature with increasing chain length.

II. Influence on Membrane Structure and Fluidity

The length of the PE acyl chains directly impacts the structural organization and fluidity of the lipid bilayer.

Bilayer Thickness and Headgroup Area

Longer acyl chains lead to a thicker lipid bilayer. X-ray diffraction studies have provided detailed insights into the structural parameters of PE bilayers in both the liquid-crystalline lamellar (Lα) and the inverted hexagonal (HII) phases.[4][5][6] For instance, the d-spacing, which is a measure of the lamellar repeat distance (including the bilayer and water layer), increases with chain length.

The table below presents X-ray diffraction data for the Lα phase of two common PE species, illustrating the effect of chain length on bilayer structure.

Phosphatidylethanolamine SpeciesAcyl Chain Compositiond-spacing (Å) at a given temperatureApproximate Headgroup Area (Ų)
Dipalmitoylphosphatidylethanolamine (DPPE)16:0/16:0~51.2 - 56.4~48
Distearoylphosphatidylethanolamine (DSPE)18:0/18:0~55.0 - 60.0~48
Membrane Fluidity

Membrane fluidity is inversely proportional to the length of the acyl chains. Shorter chains have less surface area for van der Waals interactions, resulting in a more fluid membrane at a given temperature.[7][8] This principle is a fundamental mechanism for homeoviscous adaptation in cells, where organisms modulate the lipid composition of their membranes to maintain optimal fluidity in response to temperature changes.[7]

III. Propensity for Non-Lamellar Phase Formation

Phosphatidylethanolamine is known for its propensity to form non-lamellar structures, particularly the inverted hexagonal (HII) phase, due to its small, cone-shaped headgroup.[9] The length of the acyl chains influences the temperature at which the transition from the lamellar (Lα) to the HII phase (Th) occurs. While a clear, monotonic relationship is complex and can be influenced by other factors like unsaturation, generally, the stability of the lamellar phase against the HII phase is affected by chain length.

IV. Experimental Methodologies

The data presented in this guide are primarily derived from two key experimental techniques: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC) Protocol for Phospholipid Phase Transition Analysis

DSC is a powerful technique to determine the thermotropic properties of lipid bilayers, including the phase transition temperature (Tm) and the enthalpy of transition (ΔH).[10][11][12][13][14]

1. Sample Preparation:

  • Phosphatidylethanolamine of a specific chain length is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).
  • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.
  • The lipid film is further dried under vacuum for several hours to remove any residual solvent.
  • The lipid film is hydrated with a buffer solution (e.g., PBS, Tris) by vortexing at a temperature above the expected Tm to form multilamellar vesicles (MLVs).
  • The lipid suspension is then transferred to a DSC sample pan. An equal volume of the buffer is placed in the reference pan.

2. DSC Measurement:

  • The sample and reference pans are hermetically sealed and placed in the calorimeter.
  • The system is subjected to a controlled heating and cooling cycle at a specific scan rate (e.g., 1-2 °C/min).
  • The differential heat flow between the sample and the reference is recorded as a function of temperature.

3. Data Analysis:

  • The phase transition is observed as an endothermic peak in the heating scan.
  • The temperature at the peak maximum is taken as the phase transition temperature (Tm).
  • The area under the peak is integrated to calculate the enthalpy of the transition (ΔH).

X-ray Diffraction (XRD) Protocol for Bilayer Structural Analysis

XRD is used to determine the structural parameters of lipid bilayers, such as the lamellar d-spacing, which provides information about the bilayer thickness.[4][15][16][17][18]

1. Sample Preparation:

  • A hydrated lipid sample (as prepared for DSC) is placed in a temperature-controlled sample holder with X-ray transparent windows (e.g., Kapton).
  • For oriented samples, the lipid dispersion can be deposited on a solid substrate and allowed to dry slowly, forming aligned multilayers.

2. XRD Measurement:

  • The sample is exposed to a collimated beam of X-rays.
  • The scattered X-rays are detected by an area detector.
  • The diffraction pattern is recorded at different temperatures, particularly below and above the Tm.

3. Data Analysis:

  • For lamellar phases, the diffraction pattern consists of a series of concentric rings (for unoriented samples) or spots (for oriented samples) corresponding to different orders of diffraction.
  • The position of the diffraction peaks is used to calculate the lamellar repeat distance (d-spacing) using Bragg's law (nλ = 2d sinθ).
  • From the d-spacing and the known lipid volume, other structural parameters like the bilayer thickness and the area per lipid molecule can be derived.

V. Visualizing the Impact of Chain Length

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_short Shorter Acyl Chains cluster_long Longer Acyl Chains s1 Less van der Waals Interactions s2 Lower Tm s1->s2 s3 Higher Fluidity s1->s3 s2->s3 s4 Thinner Bilayer l1 More van der Waals Interactions l2 Higher Tm l1->l2 l3 Lower Fluidity l1->l3 l2->l3 l4 Thicker Bilayer

Caption: Relationship between PE acyl chain length and its properties.

G start Start prep Sample Preparation (Lipid Hydration) start->prep dsc Differential Scanning Calorimetry (DSC) prep->dsc xrd X-ray Diffraction (XRD) prep->xrd tm_deltaH Determine Tm and ΔH dsc->tm_deltaH structure Determine Bilayer Structure xrd->structure analysis Comparative Analysis tm_deltaH->analysis structure->analysis end End analysis->end

Caption: Experimental workflow for PE biophysical characterization.

References

Validating the Purity of Commercial 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing synthetic phospholipids (B1166683) like 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE), ensuring the purity of the material is paramount for the accuracy and reproducibility of experimental results. This guide provides a comparative overview of the purity of commercial this compound against other common phospholipids and details the experimental protocols for its validation.

Purity Comparison of Commercial Phospholipids

The purity of commercially available phospholipids is typically high, often exceeding 98%. The primary methods for assessing purity are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Charged Aerosol Detector (CAD), and Thin-Layer Chromatography (TLC). Identity is commonly confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Product NameAbbreviationPurity SpecificationAnalytical Method
1,2-dioctanoyl-sn-glycero-3-phosphoethanolamineThis compound>99%TLC
1,2-dioctanoyl-sn-glycero-3-phosphocholine08:0 PC>98%[1]Not Specified
1,2-dioctanoyl-sn-glycero-3-phosphocholine08:0 PC≥99%[2]HPLC[2]
1,2-dioleoyl-sn-glycero-3-phosphoethanolamineDOPE>99%TLC
1,2-distearoyl-sn-glycero-3-phosphoethanolamineDSPE≥99%Not Specified

Experimental Protocols for Purity Validation

A comprehensive validation of this compound purity involves a multi-technique approach to confirm identity, quantify the main component, and identify potential impurities. Common impurities in synthetic phospholipids arise from the hydrolysis of the ester bonds, leading to the formation of lysophospholipids and free fatty acids.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC-CAD is a powerful technique for the quantitative analysis of phospholipids as it does not require the analyte to have a chromophore.[3] Normal Phase (NP-HPLC) is often preferred for separating phospholipid classes.[4][5]

a. Sample Preparation:

  • Dissolve the this compound sample in a suitable organic solvent, such as a mixture of chloroform (B151607) and methanol, to a known concentration (e.g., 1 mg/mL).

b. HPLC-CAD Conditions (Representative):

  • Column: Silica or Diol based column (e.g., Alltech Allsphere™ silica, 100 x 4.6 mm, 3 µm).[4]

  • Mobile Phase A: A non-polar solvent mixture such as n-Butyl acetate/methanol/buffer (800:200:5).[4]

  • Mobile Phase B: A more polar solvent mixture such as n-Butyl acetate/methanol/buffer (200:600:200).[4]

  • Buffer: Water with modifiers like 0.07% triethylamine (B128534) and 0.07% formic acid.[4]

  • Gradient: A linear gradient from 100% A to 100% B over 15 minutes.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 35 °C.[4]

  • Injection Volume: 10 µL.[4]

  • CAD Settings:

    • Gas: Nitrogen at 35 psi.[4]

    • Nebulizer Heater: 30 °C.[4]

    • Data Collection Range: 100 pA.[4]

c. Data Analysis:

  • The purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all detected peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is employed for the unequivocal identification of this compound and the characterization of any impurities.[3]

a. Sample Preparation:

  • Prepare the sample as described for HPLC-CAD.

b. LC-MS/MS Conditions (Representative):

  • LC System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A suitable column for lipid analysis, such as a C18 column for reversed-phase or a HILIC column.

  • Mobile Phase: A gradient of water and acetonitrile/methanol containing a modifier like ammonium (B1175870) formate (B1220265) or formic acid.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Mass Analysis:

    • Full Scan (MS1): Acquire data over a mass range that includes the expected m/z of this compound ([M+H]⁺ ≈ 468.3 g/mol , [M-H]⁻ ≈ 466.3 g/mol ) and potential impurities.

    • Tandem MS (MS/MS): Fragment the parent ion of this compound and any detected impurity ions to obtain structural information. Characteristic fragments for PE lipids include the neutral loss of the phosphoethanolamine headgroup.

c. Data Analysis:

  • Confirm the identity of this compound by its accurate mass and fragmentation pattern.

  • Identify impurities by their mass and fragmentation, comparing them to known potential degradation products like lyso-PE and octanoic acid.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a highly specific and quantitative technique for the analysis of phospholipids, as the phosphorus atom provides a unique spectral handle.[6][7][8]

a. Sample Preparation:

  • Dissolve a sufficient amount of the this compound sample (typically 5-10 mg) in a deuterated solvent mixture, such as CDCl₃/MeOD with a small amount of a relaxation agent.

b. NMR Parameters (Representative):

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Nucleus: ³¹P.

  • Pulse Program: A standard single-pulse experiment with proton decoupling.

  • Referencing: Use an external standard of phosphoric acid or an internal standard.

c. Data Analysis:

  • The ³¹P NMR spectrum of pure this compound should show a single peak at a characteristic chemical shift for the phosphoethanolamine headgroup.

  • The presence of other phosphorus-containing impurities, such as lysophosphatidylethanolamine, would result in additional peaks at different chemical shifts. The relative integrals of these peaks can be used for quantification.

Workflow and Signaling Pathway Diagrams

Purity Validation Workflow for this compound

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Data Evaluation prep Dissolve Commercial this compound hplc HPLC-CAD Analysis prep->hplc lcms LC-MS/MS Analysis prep->lcms nmr 31P NMR Analysis prep->nmr quant Purity Quantification hplc->quant ident Impurity Identification lcms->ident nmr->ident report Final Purity Report quant->report ident->report PE_Signaling PE Phosphatidylethanolamine (PE) Membrane_Fusion Membrane Fusion PE->Membrane_Fusion Protein_Folding Protein Folding & Function PE->Protein_Folding Autophagy Autophagy PE->Autophagy Cell_Division Cell Division PE->Cell_Division

References

A Comparative Guide to Synthetic vs. Naturally Sourced Phosphatidylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between synthetic and naturally sourced phospholipids (B1166683) is a critical decision that impacts formulation stability, consistency, and performance. This guide provides an objective comparison of synthetic and naturally sourced phosphatidylethanolamine (B1630911) (PE), a crucial phospholipid in various biological and pharmaceutical applications, particularly in the development of lipid-based drug delivery systems.

Fundamental Differences: Source, Purity, and Composition

The primary distinction between synthetic and natural PE lies in their origin, which dictates their purity and composition.

  • Naturally Sourced PE: Extracted from biological materials like egg yolk or soybean lecithin, natural PE is inherently a heterogeneous mixture.[1] It consists of various PE molecules with different fatty acid chains (both in length and saturation), reflecting the natural diversity within the source organism. While purification techniques can enrich the PE content, these products typically contain a distribution of acyl chains and may have minor amounts of other phospholipids like phosphatidylcholine (PC) and phosphatidylinositol (PI).[2]

  • Synthetic PE: Produced through chemical synthesis, synthetic PE offers high purity and compositional homogeneity. It is a single molecular species with precisely defined fatty acid chains, such as in 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). This uniformity ensures high lot-to-lot consistency and eliminates the risk of contamination with proteins or viruses that can be associated with animal-derived lipids.[3] This predictability is a significant advantage for clinical applications and regulatory compliance.

A summary of these key characteristics is presented below.

FeatureSynthetic Phosphatidylethanolamine (e.g., DOPE)Naturally Sourced Phosphatidylethanolamine (e.g., Soy/Egg PE)
Source Chemical SynthesisEgg Yolk, Soybean Lecithin, etc.[1]
Purity >99% (Single molecular species)Variable; a mixture of phospholipids[2]
Composition Homogeneous; defined fatty acid chains (e.g., C18:1)Heterogeneous; a mix of saturated and unsaturated fatty acid chains[4]
Consistency High lot-to-lot reproducibilityPotential for batch-to-batch variability
Contaminants Free from biological contaminantsRisk of viral or protein contamination (especially from animal sources)
Stability Generally more stable due to defined composition; less prone to oxidation if saturated chains are used.Less stable, particularly if polyunsaturated fatty acids are present, which are susceptible to oxidation.[4]

Performance in Pharmaceutical Formulations

PE is widely used as a "helper lipid" in lipid nanoparticle (LNP) formulations for drug and gene delivery. Its unique conical shape, resulting from a small headgroup relative to its lipid tails, induces negative curvature in lipid bilayers. This property is critical for promoting the transition from a lamellar (bilayer) phase to a non-bilayer inverted hexagonal (HII) phase, which facilitates membrane fusion and endosomal escape, ensuring the cytosolic delivery of the therapeutic payload.[5]

Quantitative Performance Data

While direct, head-to-head comparative studies are scarce, the following tables present representative data from separate studies on the performance of liposomes containing either synthetic (DOPE) or natural (Soy PE) phosphatidylethanolamine.

Disclaimer: The data below is compiled from different studies and is for illustrative purposes only. A direct comparison of absolute values is not possible due to variations in formulation composition, preparation methods, and experimental conditions.

Table 1: Representative Encapsulation Efficiency (EE%)

Encapsulation efficiency is a critical parameter indicating the percentage of the drug that is successfully entrapped within the liposomes.

Liposome (B1194612) Composition (Helper Lipid)Drug / CargoEncapsulation Efficiency (EE%)Reference
Synthetic PE (DOPE/CHEMS/DSPE-PEG)Doxorubicin (B1662922)>90%[6]
Synthetic PE (DOTAP/DOPE)Plasmid DNA~95% (Entrapment)[7]
Natural PE (Oleic Acid/Soy Lecithin )Doxorubicin>75%[8]
Natural PE (Soy Lecithin )Itraconazole>90%[8]

Table 2: Representative Transfection Efficiency

In gene delivery, transfection efficiency measures the ability of the lipid-based vector to deliver a reporter gene (like luciferase) into cells, leading to its expression.

Lipoplex Composition (Helper Lipid)Cell LineTransfection Efficiency (Relative Light Units/mg Protein)Reference
Synthetic PE (DOTAP/DOPE /Cholesterol)HEK293~1.5 x 1010[9]
Synthetic PE (DC-Chol/DOPE )CHO-S~58% GFP-positive cells[10]
Synthetic PE (TMAG/DLPC/DOPE )VariousHigh efficiency in multiple cell lines[7]

The data suggests that both synthetic and natural PE can be formulated into highly efficient drug carriers. However, synthetic PE like DOPE is frequently chosen for gene delivery systems where the fusogenic properties are paramount for escaping the endosome. The choice often depends on the specific application, cost considerations, and regulatory requirements. For preclinical research, natural PE may be a cost-effective option, while for clinical development, the purity, consistency, and safety profile of synthetic PE are highly advantageous.

Key Signaling and Biosynthetic Pathways

Phosphatidylethanolamine is not merely a structural component; it is a central node in lipid metabolism. In mammalian cells, PE is synthesized through two primary, spatially distinct pathways: the CDP-ethanolamine (Kennedy) pathway in the endoplasmic reticulum (ER) and the phosphatidylserine (B164497) decarboxylase (PSD) pathway in the mitochondria. The interplay between these pathways is crucial for maintaining cellular PE homeostasis.

G Phosphatidylethanolamine (PE) Biosynthesis Pathways cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondria Etn Ethanolamine PEtn Phosphoethanolamine Etn->PEtn EK CDPEtn CDP-Ethanolamine PEtn->CDPEtn PCYT2 (Rate-limiting) PE_ER PE CDPEtn->PE_ER EPT DAG Diacylglycerol (DAG) DAG->PE_ER PC_ER Phosphatidylcholine (PC) PS_ER Phosphatidylserine (PS) PC_ER->PS_ER PSS1 PS_Mito Phosphatidylserine (PS) PS_ER->PS_Mito Transport PE_ER_to_PS PE PE_ER_to_PS->PS_ER PSS2 PE_Mito PE PS_Mito->PE_Mito PISD (Decarboxylation)

Phosphatidylethanolamine (PE) Biosynthesis Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize liposomes containing PE.

A. Protocol for Liposome Preparation by Extrusion

This method produces unilamellar vesicles with a controlled and uniform size distribution.

  • Lipid Film Hydration:

    • Weigh the desired amounts of lipids (e.g., primary phospholipid, PE, and cholesterol) and dissolve them in a suitable organic solvent like chloroform (B151607) in a round-bottom flask.[11]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.[11]

    • Hydrate the lipid film with an aqueous buffer (which may contain the drug for passive loading) by vortexing or gentle shaking. The hydration temperature should be above the phase transition temperature (Tc) of the lipid with the highest Tc. This process forms multilamellar vesicles (MLVs).[12]

  • Freeze-Thaw Cycles (Optional):

    • To enhance encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles.[13]

    • Freeze the suspension rapidly in liquid nitrogen and then thaw it in a water bath set to a temperature above the lipid Tc. This helps to break up larger lamellar structures and increase the amount of solute entrapped.

  • Extrusion:

    • Assemble the mini-extruder device with polycarbonate membranes of the desired pore size (e.g., 100 nm).[12]

    • Heat the extruder assembly to a temperature above the lipid Tc.

    • Load the MLV suspension into one of the gas-tight syringes.

    • Pass the suspension through the membrane back and forth between the two syringes. An odd number of passes (e.g., 11 to 21) is recommended to ensure the final product is collected in the opposite syringe.[12]

    • The resulting suspension contains large unilamellar vesicles (LUVs) with a size distribution close to the pore size of the membrane used.

G Workflow for Liposome Preparation via Extrusion A 1. Lipid Dissolution (in Organic Solvent) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer + Drug) B->C D Multilamellar Vesicles (MLVs) C->D E 4. Extrusion (Through 100nm membrane) D->E F Unilamellar Vesicles (LUVs) E->F

Workflow for Liposome Preparation via Extrusion.

B. Protocol for Determining Drug Encapsulation Efficiency (EE%)

This protocol separates the unencapsulated ("free") drug from the liposome-encapsulated drug to quantify EE%.

  • Separation of Free Drug:

    • Separate the free drug from the liposome suspension using a size-based method like size exclusion chromatography (SEC) or nanoparticle exclusion chromatography (nPEC).[11]

    • Alternatively, use centrifugation-based methods with specialized filter units (e.g., Vivaspin®) that retain the liposomes while allowing the free drug to pass into the filtrate.[14]

  • Quantification of Drug:

    • Measure the concentration of the free drug in the collected filtrate/eluate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection.[11][15]

    • To determine the total drug amount, disrupt a separate aliquot of the original (unseparated) liposome suspension using a suitable solvent or detergent (e.g., Triton X-100) to release the encapsulated drug. Measure the total drug concentration using the same analytical method.

  • Calculation of EE%:

    • Calculate the Encapsulation Efficiency using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

C. Protocol for Measuring Transfection Efficiency

This protocol uses a luciferase reporter assay to quantify gene expression following transfection with lipoplexes (lipid-DNA complexes).

  • Cell Seeding:

    • One day prior to transfection, seed mammalian cells in a multi-well plate (e.g., 24- or 96-well) to achieve 60-80% confluency at the time of transfection.[16]

  • Formation and Application of Lipoplexes:

    • Prepare lipoplexes by gently mixing the cationic liposome formulation with the plasmid DNA (encoding a reporter gene like Firefly luciferase) in a serum-free medium. Allow the complexes to form for 15-30 minutes at room temperature.[17]

    • Add the lipoplex solution to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh, complete (serum-containing) growth medium and incubate for an additional 24-48 hours to allow for gene expression.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Add a passive lysis buffer to each well and incubate for 15 minutes at room temperature to lyse the cells and release the cellular contents.[13][18]

    • Transfer an aliquot of the cell lysate to an opaque 96-well plate suitable for luminometry.

    • Add the luciferase assay reagent (containing the substrate, luciferin) to the lysate.

    • Immediately measure the light output (luminescence) using a luminometer. The intensity of the light is proportional to the amount of active luciferase enzyme expressed.

  • Data Normalization:

    • To account for variations in cell number and transfection efficiency, results are often normalized. This can be done by co-transfecting a second plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter or by normalizing the luminescence signal to the total protein concentration in the cell lysate.[18] The final result is typically expressed in Relative Light Units (RLU) per milligram of protein.

References

Benchmarking 08:0 PE: A Comparative Guide to Phosphatidylethanolamine Performance in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE) with its alternatives, focusing on its performance in various experimental models. We delve into the critical role of phosphatidylethanolamines (PEs) in drug delivery systems and other biomedical applications, supported by experimental data to inform your research and development decisions.

Introduction to this compound and its Role in Lipid Nanoparticles

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine, commonly known as this compound, is a synthetic phospholipid featuring two saturated 8-carbon acyl chains. As a member of the phosphatidylethanolamine (B1630911) (PE) family, it is characterized by its smaller headgroup compared to other phospholipids (B1166683) like phosphatidylcholine (PC), giving it a conical molecular shape. This unique geometry is instrumental in inducing curvature stress in lipid bilayers, a property that is crucial for processes requiring membrane destabilization and fusion, such as drug and gene delivery.

PEs are essential components of lipid-based drug delivery systems, including liposomes.[] Their incorporation into liposomal formulations can significantly influence the stability, fusogenicity, and, ultimately, the therapeutic efficacy of the encapsulated agent.[2][3] The choice of the PE, particularly the length and saturation of its acyl chains, can dramatically alter the performance of the delivery vehicle in experimental models.

Performance Comparison of this compound and Alternatives

The performance of PE-containing liposomes is intrinsically linked to the physicochemical properties of the constituent lipids. The acyl chain length and degree of saturation in PEs are key determinants of membrane fluidity and fusogenic potential.

Key Performance Parameters:

  • Membrane Fusion Efficiency: Longer and more unsaturated acyl chains in PEs generally lead to a higher propensity for forming non-lamellar structures, which can enhance membrane fusion.[4] This is a critical step for the endosomal escape of therapeutics delivered via liposomes. While direct quantitative comparisons are limited in publicly available literature, the structural differences suggest that this compound, with its short, saturated chains, would exhibit lower fusogenic activity compared to long-chain, unsaturated alternatives like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE, 18:1 PE). One study demonstrated that increasing the acyl chain length of neutral lipids, including PEs, resulted in increased fusion efficiency.[4]

  • Liposome (B1194612) Stability: The stability of liposomes is a balance between bilayer integrity and the ability to release their cargo at the target site. While the fusogenic nature of PEs can contribute to instability, they are often combined with other lipids like PC and cholesterol to create stable yet effective delivery vehicles.[] The shorter acyl chains of this compound may lead to more dynamic and less stable bilayers compared to those formulated with longer-chain PEs.

  • Drug Release: The rate of drug release from liposomes can be modulated by the lipid composition. The inclusion of PEs can be exploited for stimuli-responsive cargo release, for instance, in pH-sensitive liposomes that release their payload in the acidic environment of endosomes or tumors.[5] The specific influence of this compound on release kinetics would need to be empirically determined and compared with other PEs in a given formulation.

  • Cellular Uptake: The surface properties of liposomes, influenced by their lipid composition, affect their interaction with cells. PE-rich vesicles can be more readily internalized by cells through various endocytic pathways.[]

Quantitative Data Summary:

Performance MetricThis compound FormulationAlternative PE (e.g., DOPE) FormulationExperimental ModelReference
Membrane Fusion Efficiency (%) Data not availableData not availablee.g., FRET-based fusion assay
Drug Encapsulation Efficiency (%) Data not availableData not availablee.g., Spectrophotometry
In Vitro Cytotoxicity (IC50) Data not availableData not availablee.g., MTT assay in cancer cell line
In Vivo Tumor Accumulation (%ID/g) Data not availableData not availablee.g., Xenograft mouse model

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are outlines of key experimental protocols used to assess the performance of PE-containing liposomes.

Liposome Preparation by Thin-Film Hydration

This common method involves the following steps:

  • Lipid Film Formation: The desired lipids, including this compound or its alternatives, are dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture). The solvent is then evaporated under a stream of inert gas (e.g., nitrogen) or by rotary evaporation to form a thin lipid film on the wall of a round-bottom flask.

  • Hydration: The lipid film is hydrated with an aqueous buffer, which may contain the drug to be encapsulated. The hydration process is typically carried out at a temperature above the phase transition temperature (Tc) of the lipids to ensure proper formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is repeated multiple times to ensure a homogenous population of liposomes.

Membrane Fusion Assay (FRET-based)

A common method to quantify membrane fusion involves the use of fluorescent resonance energy transfer (FRET).

  • Liposome Labeling: Two populations of liposomes are prepared. One is labeled with a FRET donor fluorophore (e.g., NBD-PE) and the other with a FRET acceptor fluorophore (e.g., Rhodamine-PE).

  • Fusion Induction: The two labeled liposome populations are mixed. Fusion between the liposomes leads to the mixing of their lipid components, bringing the donor and acceptor fluorophores into close proximity.

  • FRET Measurement: The FRET signal, typically a decrease in donor fluorescence and an increase in acceptor fluorescence, is monitored over time using a fluorometer. The rate and extent of FRET change are indicative of the fusion efficiency.

Visualizing Key Processes

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_char Characterization Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Solvent Evaporation Hydration Hydration Film Formation->Hydration Aqueous Buffer Extrusion Extrusion Hydration->Extrusion Size Reduction Size & Zeta Potential Size & Zeta Potential Extrusion->Size & Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Extrusion->Encapsulation Efficiency

Experimental workflow for liposome preparation and characterization.

Endosomal_Escape_Pathway cluster_cell Cellular Uptake and Drug Release Liposome Liposome Endocytosis Endocytosis Liposome->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape PE-mediated Membrane Fusion Drug Release Drug Release Endosomal Escape->Drug Release Therapeutic Effect Therapeutic Effect Drug Release->Therapeutic Effect

Signaling pathway of PE-mediated endosomal escape for drug delivery.

Conclusion

The selection of a phosphatidylethanolamine is a critical decision in the design of lipid-based delivery systems. While this compound, with its short saturated acyl chains, possesses distinct physicochemical properties, its performance in experimental models, particularly concerning fusogenicity, is expected to differ from that of long-chain, unsaturated PEs like DOPE. The provided framework for comparison and the detailed experimental protocols are intended to guide researchers in making informed choices and in generating robust, comparable data to advance their drug development efforts. Further head-to-head studies with quantitative endpoints are necessary to fully elucidate the performance landscape of different PE species in various therapeutic applications.

References

Navigating the Reproducibility of Lipid-Based Experiments: A Comparative Guide to 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable scarcity of experimental data specifically concerning the reproducibility and comparative performance of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (DOCPE). The vast majority of published research focuses on its longer-chain, unsaturated counterpart, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). This guide, therefore, addresses the topic by first acknowledging the data gap for DOCPE and then providing a detailed comparative analysis for the widely studied and utilized DOPE, offering insights that may be extrapolated to other phosphatidylethanolamines.

While the principles of lipid-based experimentation remain universal, the specific properties of a lipid, such as acyl chain length and saturation, significantly impact experimental outcomes. For researchers, scientists, and drug development professionals, understanding these nuances is critical for ensuring the reproducibility and success of their work.

Understanding the Landscape: DOCPE vs. DOPE

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (DOCPE) is a saturated, short-chain phospholipid. In contrast, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is an unsaturated, long-chain phospholipid.[1][2] This fundamental structural difference has profound implications for their physicochemical properties and, consequently, their behavior in experimental systems. Short-chain phospholipids (B1166683) like DOCPE are generally more water-soluble and form micelles or small vesicles, whereas long-chain phospholipids like DOPE are integral components of lipid bilayers in liposomes and cell membranes.[3]

Due to the limited availability of specific experimental data for DOCPE, the following sections will focus on the well-documented properties and applications of DOPE, providing a framework for comparison should data on DOCPE become more readily available.

Comparative Analysis of DOPE and Alternative Helper Lipids

In many applications, particularly in the formulation of lipid-based drug delivery systems, DOPE is used as a "helper lipid." Its primary role is to facilitate the endosomal escape of encapsulated cargo.[4][5] The conical shape of the DOPE molecule promotes the formation of non-bilayer lipid structures, which can destabilize the endosomal membrane and release the therapeutic agent into the cytoplasm.[4]

The performance of DOPE-containing formulations is often compared to formulations containing other helper lipids, such as cholesterol or other phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC).

PropertyDOPECholesterolDOPC
Primary Role Fusogenic lipid, promotes endosomal escapeMembrane stabilizer, reduces permeabilityBilayer-forming lipid, provides structural integrity
Effect on Transfection Efficiency Generally enhances transfection efficiency with cationic lipids[3][4]Can modulate transfection efficiency, often cell-type dependentCan be less effective than DOPE in promoting endosomal escape
Influence on Liposome Stability Can decrease stability at neutral pHIncreases bilayer stability and rigidityForms stable bilayers
pH Sensitivity Promotes bilayer disruption at acidic pHNot pH-sensitiveNot pH-sensitive

Key Experiments and Methodologies

Reproducibility in lipid-based experiments hinges on meticulous attention to experimental protocols. Below are detailed methodologies for key experiments involving DOPE.

Liposome Preparation by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs) which can then be processed into unilamellar vesicles (LUVs).

Protocol:

  • Lipid Film Formation: The desired lipids (e.g., a cationic lipid and DOPE in a specific molar ratio) are dissolved in an organic solvent such as chloroform (B151607) in a round-bottom flask.[6]

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

  • Vacuum Desiccation: The flask is placed under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation or vortexing. This process results in the formation of MLVs.

  • Extrusion (Optional): To obtain LUVs with a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size using an extruder.

Characterization of Liposomes

Consistent characterization is essential for ensuring the reproducibility of liposomal formulations.

ParameterMethodTypical Values for DOPE-containing Liposomes
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100-200 nm with a PDI < 0.2
Zeta Potential Laser Doppler VelocimetryPositive for cationic formulations (e.g., +30 to +50 mV)
Encapsulation Efficiency Spectrophotometry or ChromatographyVaries depending on the encapsulated drug and lipid composition
In Vitro Transfection Assay

This experiment assesses the efficiency of lipid-based formulations in delivering genetic material (e.g., plasmid DNA or mRNA) into cells.

Protocol:

  • Cell Seeding: Plate the target cells in a multi-well plate and allow them to adhere and reach a suitable confluency (typically 70-80%).

  • Lipoplex Formation: The lipid formulation (e.g., cationic liposomes containing DOPE) is mixed with the genetic material in a serum-free medium and incubated to allow for the formation of lipid-nucleic acid complexes (lipoplexes).

  • Transfection: The lipoplexes are added to the cells, and the plate is incubated for a specific period (e.g., 4-6 hours).

  • Gene Expression Analysis: After incubation, the transfection medium is replaced with a complete culture medium. Gene expression is typically assessed 24-48 hours post-transfection by measuring the activity of a reporter gene (e.g., luciferase or green fluorescent protein).

Signaling Pathways and Experimental Workflows

The primary mechanism by which DOPE is thought to enhance drug and gene delivery is through its role in endosomal escape. This process is a critical step in the intracellular delivery of macromolecules.

Endosomal_Escape Endosomal Escape Pathway Facilitated by DOPE cluster_0 Cellular Uptake cluster_1 Endosomal Escape Lipoplex Lipoplex Endocytosis Endocytosis Lipoplex->Endocytosis 1. Binding and Internalization Endosome Endosome Endocytosis->Endosome 2. Formation of Endosome Acidification Acidification Endosome->Acidification 3. Endosomal Maturation DOPE_Activation DOPE promotes non-bilayer structures Acidification->DOPE_Activation 4. Low pH Trigger Membrane_Destabilization Endosomal Membrane Destabilization DOPE_Activation->Membrane_Destabilization 5. Fusion/Disruption Cargo_Release Cargo Release into Cytoplasm Membrane_Destabilization->Cargo_Release 6. Release Therapeutic_Effect Therapeutic_Effect Cargo_Release->Therapeutic_Effect 7. Downstream Action

Caption: Workflow of DOPE-mediated endosomal escape of therapeutic cargo.

Logical Workflow for Formulation Development

The development and optimization of lipid-based formulations is a systematic process.

Formulation_Workflow Lipid Formulation Development Workflow Define_Target Define Therapeutic Goal and Cargo Lipid_Selection Select Lipid Components (e.g., Cationic Lipid, DOPE) Define_Target->Lipid_Selection Formulation Prepare Liposomes (e.g., Thin-Film Hydration) Lipid_Selection->Formulation Characterization Physicochemical Characterization (Size, Zeta, Encapsulation) Formulation->Characterization In_Vitro_Testing In Vitro Evaluation (Transfection, Cytotoxicity) Characterization->In_Vitro_Testing Optimization Optimize Formulation (Lipid Ratios, etc.) In_Vitro_Testing->Optimization In_Vivo_Studies In Vivo Studies (Efficacy, Biodistribution) In_Vitro_Testing->In_Vivo_Studies Successful Outcome Optimization->Formulation Iterative Process

Caption: A systematic workflow for the development of lipid-based formulations.

References

A Comparative Guide to the In-Vitro and In-Vivo Behavior of 08:0 PE-Containing Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of lipid-based formulations containing 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE). Due to the limited availability of direct comparative studies in the public domain involving this compound, this document focuses on establishing a framework for comparison by presenting established experimental protocols and discussing the expected influence of this compound's physicochemical properties on formulation behavior, drawing parallels with more extensively studied phospholipids (B1166683).

Introduction to this compound in Lipid-Based Formulations

1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound) is a synthetic phospholipid featuring two saturated eight-carbon acyl chains. Its inclusion in lipid nanoparticle (LNP) and liposomal formulations is emerging as a strategy to modulate the physicochemical properties and, consequently, the biological performance of these drug delivery systems. The relatively short acyl chains of this compound are expected to influence membrane fluidity, stability, and interaction with biological components, thereby affecting drug release kinetics, cellular uptake, and in-vivo biodistribution.

In-Vitro Performance Comparison

While direct comparative data for this compound formulations is scarce, we can infer potential performance characteristics based on the known effects of lipid composition on in-vitro behavior.

Physicochemical Characterization

The initial step in evaluating any lipid-based formulation is a thorough physicochemical characterization. This data provides a baseline for understanding and predicting in-vitro and in-vivo performance.

ParameterThis compound Formulation (Expected)Alternative Formulation (e.g., DSPE-based)Significance
Particle Size (nm) May influence particle size depending on the overall lipid composition and preparation method.Typically forms stable nanoparticles in the 100-200 nm range.Particle size is a critical determinant of in-vivo fate, influencing circulation time and tissue accumulation[1].
Polydispersity Index (PDI) A PDI value < 0.2 is desirable for homogeneity.A PDI value < 0.2 indicates a narrow size distribution.A low PDI is crucial for reproducible performance and regulatory approval.
Zeta Potential (mV) The headgroup of PE is zwitterionic at physiological pH, contributing to a near-neutral surface charge.DSPE also has a zwitterionic headgroup, resulting in a similar near-neutral zeta potential.Surface charge affects stability in biological fluids and interactions with cell membranes.
Encapsulation Efficiency (%) The shorter acyl chains of this compound might influence the packing of the lipid bilayer, potentially affecting the encapsulation of both hydrophilic and lipophilic drugs.The longer, saturated acyl chains of DSPE generally lead to a more rigid and stable bilayer, which can enhance the encapsulation of certain drugs.High encapsulation efficiency is essential for maximizing drug delivery and minimizing the administration of free drug[2][3].
Drug Release Kinetics

The rate at which the encapsulated drug is released from the formulation is a critical parameter for therapeutic efficacy.

FormulationRelease Profile (Expected)Factors Influencing Release
This compound Formulation The shorter acyl chains of this compound may lead to a more fluid lipid bilayer, potentially resulting in a faster drug release profile compared to formulations with longer-chain phospholipids.Membrane fluidity, temperature, pH, and the presence of serum components[4].
Alternative Formulation (e.g., DSPE-based) The longer, saturated chains of DSPE create a more rigid and stable membrane, generally leading to a slower, more sustained drug release[3].Membrane rigidity, temperature, pH, and interactions with plasma proteins[4].
Stability in Biological Fluids

The stability of a formulation in the presence of serum or plasma is a key indicator of its potential in-vivo performance.

FormulationSerum Stability (Expected)Key Destabilizing Factors
This compound Formulation The shorter acyl chains of this compound might make the liposomes more susceptible to destabilization by serum components like lipoproteins, potentially leading to premature drug leakage.Opsonization by serum proteins and lipid exchange with lipoproteins[5].
Alternative Formulation (e.g., DSPE-based) Formulations containing longer-chain lipids like DSPE, often in combination with cholesterol and PEGylation, generally exhibit higher stability in serum[5].Opsonization and lipid exchange, though often mitigated by optimized lipid composition and surface modifications.

In-Vivo Behavior Comparison

The in-vivo performance of a lipid-based formulation is a complex interplay of its physicochemical properties and its interactions with the biological environment.

Biodistribution

The biodistribution profile determines where the drug carrier accumulates in the body, which is crucial for both efficacy and toxicity.

FormulationExpected Biodistribution PatternInfluencing Factors
This compound Formulation Due to potentially lower stability, formulations with this compound might exhibit faster clearance from circulation and higher accumulation in the organs of the reticuloendothelial system (RES), such as the liver and spleen.Particle size, surface charge, and stability in the bloodstream. Opsonization plays a major role in RES uptake[1][6].
Alternative Formulation (e.g., DSPE-based with PEGylation) PEGylated formulations with long-chain lipids like DSPE are known for their "stealth" properties, leading to prolonged circulation times and reduced RES uptake, which can enhance accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect[3].The presence of a hydrophilic polymer shield (PEG) that reduces protein binding and RES recognition[3].
Cellular Uptake

The efficiency and mechanism of cellular uptake are critical for the delivery of the therapeutic payload to the target cells.

FormulationExpected Cellular Uptake CharacteristicsMechanisms of Uptake
This compound Formulation The fluidity of the membrane, influenced by this compound, could affect the interaction with cell membranes and the subsequent internalization process.Primarily through endocytic pathways, which can be influenced by particle size, surface charge, and the specific cell type[1].
Alternative Formulation (e.g., DSPE-based) Formulations with more rigid membranes may exhibit different uptake kinetics and mechanisms compared to more fluid ones.Endocytosis is the main pathway, with the specific route (e.g., clathrin-mediated, caveolae-mediated) depending on the formulation's properties and the cell line[1].

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of lipid-based formulations.

Preparation of this compound-Containing Liposomes

A common method for preparing liposomes is the thin-film hydration technique followed by extrusion.

Protocol:

  • Lipid Film Formation:

    • Dissolve 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound) and other lipid components (e.g., a phosphatidylcholine like DOPC, and cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. If encapsulating a hydrophilic drug, it should be dissolved in the hydration buffer.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically performed at a temperature above the phase transition temperature of the lipids.

In-Vitro Drug Release Assay

The dialysis method is a widely used technique to assess the in-vitro release of a drug from a liposomal formulation.

Protocol:

  • Place a known amount of the drug-loaded liposome (B1194612) suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.

  • Immerse the dialysis bag in a larger volume of release medium (e.g., PBS, pH 7.4, or a buffer mimicking physiological conditions) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Cellular Uptake Study

Fluorescence microscopy or flow cytometry can be used to quantify the cellular uptake of fluorescently labeled liposomes.

Protocol:

  • Label the liposomes by incorporating a fluorescently tagged lipid (e.g., Rhodamine-PE) during the formulation process.

  • Seed the target cells in a suitable culture plate and allow them to adhere.

  • Incubate the cells with the fluorescently labeled liposomes at various concentrations and for different time points.

  • After incubation, wash the cells thoroughly to remove any non-internalized liposomes.

  • Analyze the cells using a fluorescence microscope for qualitative visualization or a flow cytometer for quantitative analysis of the fluorescence intensity per cell.

In-Vivo Biodistribution Study

Radiolabeling the liposomes and tracking their distribution in an animal model using imaging techniques like SPECT/CT is a common approach.

Protocol:

  • Radiolabel the liposomes with a suitable radioisotope (e.g., 99mTc) using an appropriate chelator conjugated to one of the lipid components[7].

  • Administer the radiolabeled liposomes to the animal model (e.g., mice or rats) via the desired route (e.g., intravenous injection).

  • At various time points post-injection, perform whole-body imaging using a SPECT/CT scanner to visualize the distribution of the liposomes[7].

  • After the final imaging session, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable).

  • Measure the radioactivity in each organ using a gamma counter to quantify the percentage of the injected dose per gram of tissue (%ID/g)[8].

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in the evaluation of lipid nanoparticles can aid in understanding the relationships between different experimental stages and biological interactions.

Experimental Workflow for Formulation and Characterization

G cluster_0 Formulation cluster_1 In-Vitro Evaluation cluster_2 In-Vivo Evaluation Lipid Components (this compound, etc.) Lipid Components (this compound, etc.) Thin-Film Hydration Thin-Film Hydration Lipid Components (this compound, etc.)->Thin-Film Hydration Extrusion Extrusion Thin-Film Hydration->Extrusion Characterization Characterization Extrusion->Characterization Drug Release Drug Release Characterization->Drug Release Serum Stability Serum Stability Characterization->Serum Stability Cellular Uptake Cellular Uptake Characterization->Cellular Uptake Biodistribution Biodistribution Characterization->Biodistribution Efficacy & Toxicity Efficacy & Toxicity Biodistribution->Efficacy & Toxicity

Figure 1: General workflow for the development and evaluation of lipid-based formulations.
Cellular Uptake and Intracellular Trafficking Pathway

G LNP LNP Cell Membrane Cell Membrane LNP->Cell Membrane Binding Endocytosis Endocytosis Cell Membrane->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome/Lysosome Late Endosome/Lysosome Early Endosome->Late Endosome/Lysosome Endosomal Escape Endosomal Escape Early Endosome->Endosomal Escape Degradation Degradation Late Endosome/Lysosome->Degradation Cytosol (Drug Release) Cytosol (Drug Release) Endosomal Escape->Cytosol (Drug Release)

Figure 2: A simplified diagram of the endocytic pathway for lipid nanoparticle uptake.

Conclusion

The inclusion of this compound in lipid-based formulations presents an intriguing avenue for modulating drug delivery characteristics. While direct comparative data remains limited, the established principles of lipid nanoparticle behavior suggest that the shorter acyl chains of this compound could lead to more fluid membranes, potentially resulting in faster drug release and altered in-vivo biodistribution compared to formulations containing longer-chain phospholipids like DSPE. Further experimental studies are warranted to fully elucidate the in-vitro and in-vivo performance of this compound-containing formulations and to establish their potential advantages and disadvantages for specific therapeutic applications. The protocols and comparative framework provided in this guide offer a foundation for conducting such systematic investigations.

References

The Impact of 08:0 PE on the Fluidity of Diverse Lipid Bilayers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluidity of lipid bilayers is a critical parameter influencing a myriad of cellular processes, from signal transduction to drug delivery. The incorporation of different lipid species can significantly modulate this property. This guide provides a comparative analysis of the anticipated effects of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (08:0 PE), a short-chain phosphatidylethanolamine, on the fluidity of three commonly studied lipid bilayers: dipalmitoylphosphatidylcholine (DPPC), distearoylphosphatidylcholine (DSPC), and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC).

Due to a lack of specific experimental data for this compound with these exact lipids, this guide bases its comparisons on the well-established principles of lipid biophysics, particularly the influence of acyl chain length and headgroup composition on membrane phase behavior.

Comparative Analysis of this compound's Effect on Bilayer Fluidity

The introduction of this compound, with its short C8 acyl chains, is expected to disrupt the orderly packing of longer-chain phospholipids (B1166683). This disruption leads to an increase in membrane fluidity, particularly in bilayers that are in the gel phase at physiological temperatures.

Lipid BilayerPrimary Acyl ChainsTypical Main Phase Transition Temperature (Tm)Expected Effect of this compound on FluidityAnticipated Change in Main Phase Transition Temperature (Tm)
DPPC C16:0 (saturated)~41°CSignificant increaseSignificant decrease and broadening of the transition
DSPC C18:0 (saturated)~55°CSignificant increaseSignificant decrease and broadening of the transition
POPC C16:0, C18:1 (monounsaturated)~ -2°CModerate increase in local disorderNot applicable (already in fluid phase)

Note: The table presents expected trends based on the biophysical properties of short-chain phospholipids.

Experimental Methodologies for Assessing Membrane Fluidity

The fluidity of lipid bilayers can be quantitatively assessed using several biophysical techniques. The two most common methods are Differential Scanning Calorimetry (DSC) and Fluorescence Anisotropy.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For lipid bilayers, it is used to determine the main phase transition temperature (Tm), which is the temperature at which the lipid transitions from a rigid gel phase to a more fluid liquid-crystalline phase.

Experimental Protocol:

  • Liposome (B1194612) Preparation:

    • The desired lipids (e.g., DPPC and this compound) are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • The lipid film is further dried under vacuum for several hours to remove any residual solvent.

    • The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation above the Tm of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).

  • DSC Measurement:

    • A known amount of the liposome suspension is loaded into a DSC sample pan. An equal volume of the buffer is loaded into a reference pan.

    • The sample and reference pans are heated at a constant rate (e.g., 1-2°C/min) over a defined temperature range that encompasses the expected phase transition.

    • The differential heat flow between the sample and reference is recorded as a function of temperature, generating a thermogram.

    • The peak of the endothermic transition in the thermogram corresponds to the Tm.

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. A decrease in fluorescence anisotropy indicates an increase in the probe's rotational freedom, which corresponds to an increase in membrane fluidity.

Experimental Protocol:

  • Liposome Preparation with Fluorescent Probe:

    • Liposomes are prepared as described in the DSC protocol, with the addition of a fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) to the initial lipid mixture in the organic solvent. The probe-to-lipid ratio is typically low (e.g., 1:500) to avoid self-quenching.

  • Fluorescence Anisotropy Measurement:

    • The liposome suspension containing the fluorescent probe is placed in a temperature-controlled cuvette in a fluorescence spectrophotometer equipped with polarizers.

    • The sample is excited with vertically polarized light at the probe's excitation wavelength.

    • The intensities of the emitted light are measured parallel (I_parallel) and perpendicular (I_perpendicular) to the polarization of the excitation light.

    • The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor of the instrument.

    • Measurements are typically performed over a range of temperatures to observe changes in fluidity.

Visualizing the Experimental Workflow and Underlying Principles

Caption: Experimental workflow for assessing lipid bilayer fluidity.

Molecular_Mechanism cluster_pure Pure Long-Chain Bilayer (e.g., DPPC) cluster_mixed Mixed Bilayer with this compound pure_bilayer Ordered Gel Phase Tightly Packed Acyl Chains High Tm mixed_bilayer Disordered Fluid Phase Disrupted Packing due to Short Chains Lower Tm pure_bilayer:f1->mixed_bilayer:f1 disrupts pure_bilayer:f2->mixed_bilayer:f2 leads to PE This compound (Short Acyl Chains) PE->mixed_bilayer:f1 incorporation

Caption: Influence of this compound on lipid bilayer organization.

Conclusion

The incorporation of 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound) is predicted to have a significant fluidizing effect on lipid bilayers composed of long-chain saturated phospholipids such as DPPC and DSPC. This is primarily attributed to the disruption of the ordered packing of the acyl chains by the short C8 chains of this compound, resulting in a lower main phase transition temperature and a broader transition profile. In bilayers that are already in a fluid state, such as those made of POPC, this compound is expected to increase local disorder and further enhance membrane fluidity. For drug development professionals, understanding these effects is crucial for designing lipid-based drug delivery systems with optimized release characteristics. Researchers and scientists can leverage this knowledge to modulate membrane properties in model systems for studying membrane protein function and other cellular processes. Further experimental validation using techniques like DSC and fluorescence anisotropy is recommended to quantify the precise effects of this compound on these specific lipid bilayers.

The Divergent Roles of 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in Cellular Landscapes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), a key phospholipid, reveals its multifaceted and cell-type-dependent roles in critical cellular processes. This guide synthesizes experimental findings to offer a comparative perspective on DOPE's influence on membrane dynamics and its implications in drug delivery, particularly highlighting the differential responses observed between cancerous and non-cancerous cell lines.

Phosphatidylethanolamines (PEs) are integral components of cellular membranes, and the specific acyl chain composition, such as the oleoyl (B10858665) chains in DOPE, significantly impacts their biophysical properties and biological functions. The inherent conical shape of DOPE is known to introduce negative curvature to lipid bilayers, a property crucial for membrane fusion and fission events.[1] This characteristic is harnessed in various biotechnological applications, most notably in the formulation of lipid-based drug and gene delivery systems.

Comparative Performance in Drug and Gene Delivery

The efficiency of lipid nanoparticle (LNP) formulations for mRNA delivery has been shown to be influenced by the choice of helper lipid, with DOPE being a prominent candidate. In a comparative study using a benchmark ionizable lipid (D-Lin-MC3), LNPs formulated with DOPE were evaluated against those containing other helper lipids for their ability to transfect HEK (human embryonic kidney) cells and DC 2.4 (dendritic) cells.[2] While all formulations resulted in LNPs of a similar size and neutral zeta potential, the transfection efficiency and cytotoxicity varied between the cell types, underscoring the cell-specific nature of LNP uptake and efficacy.[2]

Further research into small interfering RNA (siRNA) delivery has demonstrated that the inclusion of DOPE in liposomal formulations is critical for achieving an injectable size of siRNA lipoplexes and potent gene knockdown in human breast cancer MCF-7-Luc cells.[3] Notably, the optimal phospholipid composition for siRNA transfection was found to be dependent on the specific cationic lipid used in the formulation, with DOPE consistently enabling strong gene silencing when paired with various cationic lipids.[3]

A direct comparison of DOTAP:cholesterol and DOTAP:DOPE liposomal formulations for gene delivery has revealed that the optimal choice is highly dependent on the application and cell type.[4] While DOTAP:cholesterol formulations often exhibit enhanced stability in the presence of serum, making them suitable for in vivo applications, DOTAP:DOPE formulations can provide superior transfection efficiency in certain in vitro models.[4] This enhanced efficiency is attributed to the fusogenic properties of DOPE, which facilitates the crucial step of endosomal escape, allowing the genetic material to reach the cytoplasm.[4]

Influence on Membrane Fluidity: A Tale of Two Cell Types

The regulation of membrane fluidity is essential for a multitude of cellular functions. A comparative study of insect SF9 cells and mammalian HEK 293T cells revealed a striking difference in their phospholipid composition and its role in maintaining membrane fluidity.[5] While mammalian cells heavily rely on cholesterol, insect cells, which have minimal sterols, exhibit a significantly higher ratio of PE (like DOPE) to phosphatidylcholine (PC).[5] In vitro experiments confirmed that both cholesterol and PE can increase the rigidity of the lipid bilayer, suggesting that cells can utilize either molecule to maintain optimal membrane fluidity.[5] This highlights a fundamental difference in how different cell types achieve homeostasis of their membrane's physical properties.

Signaling Pathways: A Differential Landscape in Cancer and Normal Cells

While direct modulation of specific signaling pathways by exogenous DOPE is an area of ongoing research, the broader context of lipid signaling reveals significant differences between cancer and normal cells. Cancer cells are known to reprogram their metabolism, including lipid synthesis, to fuel their rapid growth and proliferation.[6] Signaling pathways, such as the mTORC1 pathway, are often hyperactive in cancers and have been shown to regulate the production of lipids necessary for cellular expansion.[6]

Furthermore, the response of signaling pathways to external stimuli can differ between immortalized cell lines and primary cells. For instance, a comparative analysis of T-cell receptor (TCR) signaling in Jurkat T-cells (an immortalized cell line) and activated peripheral blood T-cells (primary cells) revealed significant differences in the activation of downstream effectors.[7][8] This underscores the importance of considering the cellular context when evaluating the impact of molecules like DOPE on signaling cascades.

The differential expression of genes and the activity of cellular pathways between normal tissues, tumor tissues, and cancer cell lines have been systematically analyzed.[9][10] Such studies reveal that while some core metabolic pathways are upregulated in both tumors and cell lines compared to normal tissues, there are also significant differences, particularly in signaling pathways related to cell adhesion and communication, which are often downregulated in cultured cancer cells.[9][10]

Experimental Protocols

To facilitate further comparative studies, detailed methodologies for key experiments are provided below.

Liposome (B1194612) Preparation (Thin-Film Hydration Method)

This protocol is a standard method for preparing liposomes containing DOPE.

  • Lipid Film Formation: A mixture of cationic lipid (e.g., DOTAP) and a helper lipid (DOPE or cholesterol) in a desired molar ratio is dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under a stream of nitrogen gas, followed by vacuum desiccation for at least one hour to form a thin lipid film on the wall of a round-bottom flask.[4]

  • Hydration: The dried lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain unilamellar vesicles of a specific size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

Cell Transfection with Lipoplexes

This protocol describes the general procedure for transfecting cells with nucleic acid-liposome complexes.

  • Cell Seeding: Cells of interest (e.g., HEK 293, MCF-7) are seeded in multi-well plates to achieve 70-80% confluency on the day of transfection.

  • Lipoplex Formation: The nucleic acid (e.g., mRNA, siRNA) is diluted in a serum-free medium. In a separate tube, the liposome formulation is also diluted in a serum-free medium. The two solutions are then gently mixed and incubated at room temperature for a specified time (e.g., 15-30 minutes) to allow for the formation of lipoplexes.

  • Transfection: The lipoplex-containing medium is added to the cells. The cells are then incubated for a period (e.g., 4-6 hours) at 37°C.

  • Post-Transfection: After the incubation period, the transfection medium can be replaced with a fresh, complete growth medium. Gene expression or knockdown is typically assessed 24-72 hours post-transfection.[2]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Treatment: Cells are seeded in a 96-well plate and treated with varying concentrations of the test compound (e.g., DOPE-containing liposomes) for a specified duration.

  • MTT Incubation: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage of the untreated control cells.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_liposome Liposome Formulation cluster_cell Target Cell Cationic Lipid Cationic Lipid Nucleic Acid Nucleic Acid Cationic Lipid->Nucleic Acid Complexation DOPE DOPE Endosome Endosome DOPE->Endosome Endosomal Escape (Fusogenic Property) Cytoplasm Cytoplasm Endosome->Cytoplasm Cargo Release Liposome Formulation Liposome Formulation Liposome Formulation->Endosome Endocytosis

Caption: Workflow for DOPE-mediated endosomal escape in gene delivery.

G cluster_mammalian Mammalian Cells (e.g., HEK 293T) cluster_insect Insect Cells (e.g., SF9) Membrane Fluidity Homeostasis Membrane Fluidity Homeostasis High Cholesterol High Cholesterol High Cholesterol->Membrane Fluidity Homeostasis Low PE/PC Ratio Low PE/PC Ratio Low PE/PC Ratio->Membrane Fluidity Homeostasis Low Cholesterol Low Cholesterol Low Cholesterol->Membrane Fluidity Homeostasis High PE/PC Ratio High PE/PC Ratio High PE/PC Ratio->Membrane Fluidity Homeostasis

Caption: Comparative strategies for maintaining membrane fluidity.

Conclusion

The role of DOPE in cellular function is not uniform but is instead highly dependent on the cellular context. Its fusogenic properties are a cornerstone of its utility in drug and gene delivery systems, though the efficiency of these systems varies between different cell types. Furthermore, the contribution of PE species like DOPE to fundamental membrane properties such as fluidity is differentially regulated across evolutionary distinct cell lineages. A deeper understanding of these cell-type-specific roles of DOPE will be instrumental in the rational design of more effective and targeted therapeutic strategies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 08:0 PE (1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper handling and disposal of 08:0 PE (1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine). The following procedural guidance is intended to equip researchers, scientists, and drug development professionals with the necessary information to maintain a safe laboratory environment.

Disclaimer: A specific Safety Data Sheet (SDS) for 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound) was not located. The following disposal procedures are based on safety data sheets for similar phosphoethanolamine compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific disposal regulations.

Safety and Disposal Data Summary

For clear and easy comparison, the following table summarizes the key safety and disposal parameters for compounds similar to this compound.

ParameterGuidelineCitation
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[1][2]
Handling Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area. Wash hands thoroughly after handling.[1][2]
Spill Cleanup Absorb with inert material and place into a suitable disposal container.[2]
Waste Container Collect in a closed, suitable, and properly labeled container for disposal.[1]
Environmental Precautions Do not allow to enter sewers or surface/ground water.[3]
Disposal Method Dispose of contents/container to an approved waste disposal plant. Consult local regulations.[2]

Disposal Decision Workflow

The following workflow provides a step-by-step guide to ensure the proper disposal of this compound waste.

A Start: this compound Waste Generated B Is the waste mixed with a hazardous solvent? A->B C Treat as Hazardous Waste B->C Yes D Is the waste in solid or non-hazardous solution form? B->D No F Segregate waste in a labeled, sealed container C->F E Consult Institutional EHS Guidelines for Non-Hazardous Waste D->E E->F Not Permitted for regular disposal H Dispose of according to EHS-approved procedure for non-hazardous chemical waste E->H Permitted G Arrange for pickup by a licensed waste disposal service F->G I End G->I H->I

Caption: A logical workflow for the proper disposal of this compound waste.

Key Experimental Protocol: Preparation of this compound Liposomes

This protocol details a general method for the preparation of small unilamellar vesicles (SUVs) using this compound, a common application for phospholipids (B1166683) in research.

Materials:

  • 1,2-dioctanoyl-sn-glycero-3-phosphoethanolamine (this compound) powder

  • Chloroform (B151607)

  • Desired buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder (optional)

Methodology:

  • Lipid Film Formation:

    • Dissolve a known quantity of this compound in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath at a temperature above the lipid's phase transition temperature to evaporate the chloroform.

    • A thin lipid film will form on the wall of the flask. Continue evaporation for at least 30 minutes after the film appears dry to remove residual solvent.

  • Hydration:

    • Add the desired buffer to the flask containing the lipid film.

    • Agitate the flask by hand or on a vortex mixer to hydrate (B1144303) the lipid film, forming multilamellar vesicles (MLVs). This may take 15-30 minutes.

  • Sonication:

    • Submerge the flask containing the MLV suspension in a bath sonicator.

    • Sonicate until the milky suspension becomes clear, indicating the formation of SUVs. This can take several minutes.

    • Alternatively, use a probe sonicator, being careful not to overheat the sample.

  • Extrusion (Optional):

    • For a more uniform size distribution, pass the SUV suspension through an extruder with a polycarbonate membrane of a defined pore size (e.g., 100 nm).

    • Perform multiple passes (e.g., 10-20) to ensure homogeneity.

  • Storage:

    • Store the prepared liposomes at 4°C. Use as soon as possible for best results.

Relevant Biological Pathway: CDP-Ethanolamine Pathway

This compound is a phosphatidylethanolamine (B1630911). The CDP-ethanolamine pathway, also known as the Kennedy pathway, is a primary route for the de novo synthesis of phosphatidylethanolamines in eukaryotic cells.[4]

cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine Ethanolamine Kinase CDP_Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP_Ethanolamine CTP:phosphoethanolamine cytidylyltransferase PE Phosphatidylethanolamine (PE) CDP_Ethanolamine->PE DAG Diacylglycerol (DAG) DAG->PE CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase

Caption: The CDP-Ethanolamine (Kennedy) pathway for phosphatidylethanolamine synthesis.[4]

References

Essential Safety and Logistical Information for Handling 08:0 PE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE) and procedures for managing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (08:0 PE), fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE. It is important to note that while specific quantitative data such as glove breakthrough times are not available in the provided documentation, the general recommendations provide a strong basis for safe handling.

PPE CategoryRecommendation
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[1]
Hand Protection Wear compatible chemical-resistant gloves. The selection should be based on an evaluation of potential hazards and workplace conditions.[1][2]
Eye Protection Use appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[1]
Body Protection Wear a laboratory coat, close-toed footwear, and compatible chemical-resistant clothing to prevent skin exposure.[1][2]

Procedural Guidance for Safe Handling

A systematic workflow is critical for the safe management of this compound from receipt to disposal. Adherence to these procedural steps will help mitigate risks.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.[2]

  • Use only with adequate ventilation and avoid breathing fumes or dust.[2]

  • Keep the container tightly closed when not in use.[1][2]

  • Store in a well-ventilated place.[1][2]

Accidental Release Measures:

  • In case of a spill, vacuum, sweep up, or absorb the material with an inert substance and place it into a suitable disposal container.[2]

  • Ensure the contaminated area is well-ventilated and thoroughly cleaned.[1]

Disposal:

  • Dispose of the substance and its container in accordance with local, state, and federal regulations. Consult local regulations for specific disposal information.[2]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from initial receipt and storage to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Receiving and Verification B Store in a cool, well-ventilated area A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C Proceed to Handling D Weighing and Preparation in a Ventilated Hood C->D F Decontamination of Work Surfaces E Experimental Use D->E E->F Experiment Complete G Proper Disposal of Contaminated Materials F->G H Removal and Disposal of PPE G->H

Safe handling workflow for this compound.

Disposal Plan

Contaminated materials and the chemical itself must be disposed of according to approved waste disposal plant procedures.[2] It is imperative to consult and adhere to all local, regional, and national regulations regarding chemical waste disposal to ensure environmental safety and regulatory compliance.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.